molecular formula C6H9N3 B157693 N3-Methylpyridine-3,4-diamine CAS No. 1796-73-2

N3-Methylpyridine-3,4-diamine

Cat. No.: B157693
CAS No.: 1796-73-2
M. Wt: 123.16 g/mol
InChI Key: QLIOXRPNGUADBG-UHFFFAOYSA-N
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Description

N3-Methylpyridine-3,4-diamine (CAS 1796-73-2) is a valuable heterocyclic building block in organic synthesis and medicinal chemistry. This compound, with a molecular formula of C 6 H 9 N 3 and a molecular weight of 123.16 g/mol, features a pyridine ring substituted with both a primary amino group and a methylamino group, providing versatile reactivity for constructing complex molecular architectures . The primary application of this compound is as a key precursor and intermediate in the synthesis of more complex nitrogen-containing heterocycles. Its specific arrangement of functional groups allows for a variety of chemical transformations, including substitution and coupling reactions, which are crucial in drug discovery and materials science . The scaffold is part of a class of compounds, pyridine diamines, known for a broad range of chemical and biological activities . Future research directions for such derivatives include their optimization for improved efficacy and selectivity, as well as their exploration in advanced materials like conductive polymers and functional dyes . Please note that this product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should handle this compound with care and consult the relevant Safety Data Sheet (SDS) for proper handling and storage information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-N-methylpyridine-3,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c1-8-6-4-9-3-2-5(6)7/h2-4,8H,1H3,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLIOXRPNGUADBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=CN=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80902932
Record name NoName_3508
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80902932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

N3-Methylpyridine-3,4-diamine chemical properties and structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to N3-Methylpyridine-3,4-diamine: Properties, Structure, and Applications

Introduction

This compound is a heterocyclic organic compound belonging to the substituted pyridine family. Its unique structure, featuring a pyridine ring with adjacent amino and methylamino groups, makes it a valuable building block and intermediate in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical properties, structural features, synthesis considerations, and applications, with a focus on its relevance to researchers and drug development professionals.

Chemical Identity and Nomenclature

Correctly identifying a chemical compound is the foundation of scientific research. This compound is known by several names and identifiers across various chemical databases and suppliers.

  • IUPAC Name : 3-N-methylpyridine-3,4-diamine[1]

  • Common Synonyms : this compound, 4-Amino-3-(methylamino)pyridine, 3,4-Pyridinediamine, N3-methyl-[1]

  • CAS Number : 1796-73-2[1][2][3][4][5]

  • Molecular Formula : C₆H₉N₃[1][2]

  • InChIKey : QLIOXRPNGUADBG-UHFFFAOYSA-N[1][3]

Physicochemical Properties

The physical and chemical properties of a compound dictate its handling, storage, and application. The data for this compound, compiled from various sources, are summarized below. It is important to note that some properties, such as boiling point, are predicted values and should be treated as estimates.

PropertyValueSource(s)
Molecular Weight 123.16 g/mol [1][2]
Appearance Solid. May also be encountered as a liquid.[3]
Boiling Point 325.0 ± 27.0 °C at 760 mmHg (Predicted)
Purity Typically available at ≥95% purity.[3]
Storage Conditions Store at 2-8°C, sealed in a dry, dark place under an inert atmosphere.[5]
SMILES CNC1=C(C=CN=C1)N[1][2]
InChI InChI=1S/C6H9N3/c1-8-6-4-9-3-2-5(6)7/h2-4,8H,1H3,(H2,7,9)[1][3]

Molecular Structure and Conformation

The arrangement of atoms and functional groups in this compound is critical to its reactivity and its ability to interact with biological targets. The structure consists of a central pyridine ring, which is an aromatic six-membered heterocycle containing one nitrogen atom. At the C3 and C4 positions, the ring is substituted with a methylamino (-NHCH₃) and an amino (-NH₂) group, respectively.

The proximity of the two amine groups allows for potential intramolecular hydrogen bonding, which can influence the compound's conformation and physicochemical properties. Furthermore, the pyridine nitrogen and the exocyclic amino groups are potential sites for protonation, making the compound's behavior pH-dependent.

Caption: 2D structure of this compound.

Synthesis and Reaction Chemistry

While specific, detailed protocols for the synthesis of this compound are not extensively published in peer-reviewed literature, its preparation can be conceptualized based on established methods for analogous pyridinediamines.[6] A plausible synthetic route involves the selective modification of a suitable pyridine precursor.

Conceptual Synthesis Workflow

A common strategy for introducing amine functionalities to a pyridine ring is through nucleophilic aromatic substitution on a halogenated pyridine or by reduction of a nitropyridine.

  • Nitration : Starting with 4-chloropyridine, selective nitration at the 3-position can be achieved.

  • Amination : The chloro group can be displaced by ammonia or a protected amine.

  • Methylation : The amino group at the 3-position can be selectively methylated. This step requires careful control of stoichiometry and reaction conditions to avoid over-methylation.

  • Reduction : The nitro group is then reduced to an amino group, typically using catalytic hydrogenation (e.g., Pd/C) or a metal-acid system (e.g., Sn/HCl), to yield the final product.

The choice of reagents and the sequence of steps are crucial for achieving high yield and purity. For instance, performing methylation before nitro reduction might be preferable to avoid competing reactions on the more nucleophilic 4-amino group. The synthesis of related compounds, such as 3-amino-4-methylpyridine, often involves amination of a halogenated precursor like 3-bromo-4-picoline.[7][8]

Caption: Conceptual workflow for the synthesis of this compound.

Applications in Drug Discovery and Medicinal Chemistry

The substituted pyridinediamine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds. While direct applications of this compound are not widely documented, its structure suggests significant potential as an intermediate or building block in drug discovery.

  • Kinase Inhibitors : Many kinase inhibitors, such as Imatinib and Nilotinib, feature a diaminopyrimidine or a related heterocyclic core.[9][10] The this compound structure provides a similar arrangement of hydrogen bond donors and acceptors, making it an attractive scaffold for designing novel kinase inhibitors.

  • Antitubercular Agents : The pyridine ring is a key component of several antitubercular drug candidates. For example, pyridine-2-methylamine derivatives have been identified as potent inhibitors of the essential mycobacterial protein MmpL3.[11] The unique substitution pattern of this compound could be exploited to develop new agents targeting tuberculosis.

  • BRD4 Inhibitors : Bromodomain-containing protein 4 (BRD4) is an important target in cancer therapy. Novel inhibitors of BRD4 have been designed and synthesized based on complex heterocyclic systems that could potentially be derived from intermediates like this compound.[12]

Caption: Potential applications of the this compound scaffold in drug discovery.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. The compound is classified with several hazard statements according to the Globally Harmonized System (GHS).

  • GHS Hazard Statements :

    • H302: Harmful if swallowed[1][3][4]

    • H315: Causes skin irritation[1][3][4]

    • H319: Causes serious eye irritation[1][3][4]

    • H335: May cause respiratory irritation[1][3][4]

    • Some sources also indicate H314: Causes severe skin burns and eye damage[5]

  • Signal Word : Warning or Danger[3][4][5]

  • Precautionary Statements :

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3][4]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][5]

  • Personal Protective Equipment (PPE) : Standard laboratory PPE should be worn, including safety glasses or goggles, chemical-resistant gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a heterocyclic compound with significant potential for application in synthetic and medicinal chemistry. Its well-defined structure and physicochemical properties make it a versatile building block for the synthesis of more complex molecules, particularly in the realm of drug discovery. While detailed experimental protocols and direct applications are still emerging, the foundational knowledge presented in this guide provides a strong basis for researchers and scientists to explore the utility of this compound in their work. As with all chemical research, a thorough understanding of its properties and adherence to strict safety protocols are paramount.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link][1]

  • Google Patents. (n.d.). CN100999491A - Preparation process of 3 amino-4 methyl pyridine. Retrieved from [7]

  • Google Patents. (n.d.). CN104356057A - Preparation method of 3-amino-4-methylpyridine. Retrieved from

  • Clark-Lewis, J. W., & Singh, R. P. (1962). Preparation of 3,4-diamino-, 3-amino-4-methylamino-, and 4-amino-3-methylamino-pyridine. Journal of the Chemical Society (Resumed), 2379. DOI: 10.1039/JR9620002379. Retrieved from [Link][6]

  • Patsnap. (n.d.). Preparation method of 3-amino-4-methylpyridine - Eureka. Retrieved from [Link][8]

  • National Institutes of Health. (n.d.). Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. Retrieved from [Link][11]

  • Synthonix. (n.d.). pyridine-3,4-diamine - [P24217]. Retrieved from [Link][13]

  • PubMed. (2021). Design, synthesis, and biological evaluation of novel... BRD4 inhibitors. Retrieved from [Link][12]

  • PubChem. (n.d.). N-Methylpyridine-4-methylamine. National Center for Biotechnology Information. Retrieved from [Link][14]

  • Google Patents. (n.d.). WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine. Retrieved from [9]

  • PubChemLite. (n.d.). This compound (C6H9N3). Retrieved from [Link][15]

  • PubChem. (n.d.). 2-Methylpyridine-3,4-diamine. National Center for Biotechnology Information. Retrieved from [Link][16]

  • 001CHEMICAL. (n.d.). CAS No. 1038315-36-4, N4-(4-methylphenyl)pyridine-3,4-diamine. Retrieved from [Link][17]

  • Acanthus Research. (n.d.). 4-Methyl-N3-[4-(pyridine-3-yl)pyrimidin-2-yl]benzene-1,3-diamine. Retrieved from [Link][10]

Sources

An In-Depth Technical Guide to the Synthesis of N3-Methylpyridine-3,4-diamine from 3-Methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, in-depth exploration of a robust and reliable synthetic pathway for the preparation of N3-Methylpyridine-3,4-diamine, a valuable building block in medicinal and materials chemistry. The synthesis commences with the readily available starting material, 3-methylpyridine (also known as β-picoline), and proceeds through a multi-step sequence involving N-oxidation, regioselective nitration, and subsequent reduction steps. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering not only detailed experimental protocols but also a thorough discussion of the underlying chemical principles, mechanistic insights, and critical process parameters for each synthetic transformation.

Introduction: The Significance of this compound

This compound is a key heterocyclic scaffold that serves as a versatile precursor in the synthesis of a wide array of complex molecules with significant biological and material properties. Its vicinal diamine functionality, coupled with the inherent electronic characteristics of the pyridine ring and the influence of the methyl substituent, makes it an attractive starting material for the construction of novel imidazopyridines, quinoxalines, and other fused heterocyclic systems. These resulting compounds have demonstrated potential as kinase inhibitors, antiviral agents, and functional organic materials.

The strategic placement of the methyl group on the pyridine ring introduces both steric and electronic effects that can be exploited to fine-tune the properties of the final products, making the synthesis of this compound a topic of considerable interest for chemists engaged in the design and discovery of new molecular entities.

The Strategic Synthetic Pathway: A Multi-Step Approach

The synthesis of this compound from 3-methylpyridine is most effectively achieved through a carefully designed multi-step sequence. Direct functionalization of the 3-methylpyridine ring to introduce the desired diamine pattern is challenging due to the inherent electronic properties of the pyridine nucleus. Therefore, a more controlled and higher-yielding approach involves the activation of the pyridine ring via N-oxidation, followed by a series of regioselective transformations.

The overall synthetic workflow can be visualized as follows:

Synthesis_Workflow Start 3-Methylpyridine Step1 Step 1: N-Oxidation Start->Step1 Intermediate1 3-Methylpyridine-1-oxide Step1->Intermediate1 Step2 Step 2: Nitration Intermediate1->Step2 Intermediate2 3-Methyl-4-nitropyridine-1-oxide Step2->Intermediate2 Step3 Step 3: Reductive Deoxygenation Intermediate2->Step3 Intermediate3 3-Methyl-4-aminopyridine Step3->Intermediate3 Step4 Step 4: Nitration Intermediate3->Step4 Intermediate4 4-Amino-3-methyl-5-nitropyridine Step4->Intermediate4 Step5 Step 5: Reduction Intermediate4->Step5 End This compound Step5->End N_Oxidation_Mechanism cluster_0 N-Oxidation of 3-Methylpyridine Pyridine 3-Methylpyridine TransitionState [Transition State] Pyridine->TransitionState + PeroxyAcid R-C(=O)OOH PeroxyAcid->TransitionState N_Oxide 3-Methylpyridine-1-oxide TransitionState->N_Oxide CarboxylicAcid R-C(=O)OH TransitionState->CarboxylicAcid +

Figure 2: Mechanism of N-Oxidation.

Experimental Protocol:

  • Reagents and Materials:

    • 3-Methylpyridine (freshly distilled)

    • Glacial Acetic Acid

    • 30% Hydrogen Peroxide

    • Sodium Carbonate

    • Chloroform

    • Anhydrous Sodium Sulfate

  • Procedure:

    • In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, combine 200 g (2.15 moles) of freshly distilled 3-methylpyridine with 600-610 mL of glacial acetic acid. [1] 2. With gentle shaking, add 318 mL (2.76 moles) of cold (5°C) 30% hydrogen peroxide to the mixture. [1] 3. Heat the reaction mixture in an oil bath at an internal temperature of 70 ± 5°C for 24 hours. [1] 4. After 24 hours, remove the excess acetic acid and water under reduced pressure.

    • Once approximately 500 mL of distillate has been collected, dilute the residue with 200 mL of water and continue the distillation until another 200 mL of distillate is collected. [1] 6. Cool the residue in an ice-salt bath to 0-5°C and slowly add 500 mL of cold 40% aqueous sodium hydroxide solution with shaking to neutralize the mixture.

    • Extract the strongly alkaline solution with chloroform (2 L in total).

    • Dry the combined chloroform extracts over anhydrous sodium carbonate, filter, and remove the solvent under reduced pressure to yield 3-methylpyridine-1-oxide.

  • Self-Validation: The successful formation of the N-oxide can be confirmed by spectroscopic methods such as 1H NMR, where a downfield shift of the aromatic protons is expected, and by the change in physical properties (e.g., boiling point, solubility) compared to the starting material.

Step 2: Synthesis of 3-Methyl-4-nitropyridine-1-oxide

Causality of Experimental Choice: With the pyridine ring activated by the N-oxide functionality, nitration can now proceed efficiently and with high regioselectivity. The N-oxide group is an ortho-, para-director, and due to steric hindrance from the methyl group at the 3-position, the incoming nitro group is predominantly directed to the 4-position.

Reaction Mechanism: The nitration is carried out using a mixture of fuming nitric acid and concentrated sulfuric acid. Sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO2+), which is the active nitrating agent. The electron-rich pyridine N-oxide then attacks the nitronium ion, leading to the formation of a sigma complex, which subsequently loses a proton to restore aromaticity and yield the nitrated product.

Nitration_Mechanism cluster_1 Nitration of 3-Methylpyridine-1-oxide N_Oxide 3-Methylpyridine-1-oxide SigmaComplex [Sigma Complex] N_Oxide->SigmaComplex + Nitronium NO₂⁺ Nitronium->SigmaComplex NitratedProduct 3-Methyl-4-nitropyridine-1-oxide SigmaComplex->NitratedProduct -H⁺

Figure 3: Mechanism of Nitration.

Experimental Protocol:

  • Reagents and Materials:

    • 3-Methylpyridine-1-oxide

    • Concentrated Sulfuric Acid

    • Fuming Nitric Acid

    • Sodium Carbonate Monohydrate

    • Chloroform

    • Anhydrous Sodium Sulfate

    • Acetone

  • Procedure:

    • In a 3-L round-bottomed flask immersed in an ice-salt bath, add 180 g (1.65 moles) of liquefied 3-methylpyridine-1-oxide to 630 mL of cold (0–5°C) concentrated sulfuric acid. [1] 2. Cool the resulting mixture to approximately 10°C and add 495 mL of fuming yellow nitric acid in 50-mL portions with shaking. [1] 3. Attach an efficient condenser and place the flask in an oil bath. Slowly raise the temperature to 95–100°C over 25–30 minutes.

    • A vigorous reaction will commence, which must be controlled by an ice-water bath. Once the reaction subsides to a moderate rate, remove the ice bath and allow the reaction to proceed for an additional 5–10 minutes. [1] 5. Heat the reaction mixture at 100–105°C for 2 hours.

    • Cool the reaction mixture to 10°C and pour it onto 2 kg of crushed ice.

    • Carefully add 1.36 kg of sodium carbonate monohydrate in small portions with stirring to precipitate the yellow crystalline product. [1] 8. Allow the mixture to stand for 3 hours to expel nitrogen oxides.

    • Collect the yellow solid by suction filtration, wash thoroughly with water, and dry.

    • Extract the solid with boiling chloroform.

    • Dry the combined chloroform extracts over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.

    • Recrystallize the residue from boiling acetone to obtain pure 3-methyl-4-nitropyridine-1-oxide.

  • Self-Validation: The product can be characterized by its melting point and spectroscopic data (1H NMR, 13C NMR, IR, and MS) to confirm the introduction of the nitro group at the 4-position.

Step 3: Synthesis of 3-Methyl-4-aminopyridine

Causality of Experimental Choice: To introduce a second nitrogen functionality at the 3-position, the 4-nitro group is first reduced to an amino group. The resulting 4-amino group is a strong activating and ortho-, para-directing group, which will facilitate the subsequent nitration at the 3-position. This step also involves the deoxygenation of the N-oxide. Catalytic hydrogenation is a clean and efficient method for both the reduction of the nitro group and the deoxygenation of the N-oxide in a single step.

Reaction Mechanism: Catalytic hydrogenation involves the use of a metal catalyst, such as palladium on carbon (Pd/C), and a source of hydrogen. The hydrogen gas is adsorbed onto the surface of the catalyst, where it is activated. The nitro compound also adsorbs onto the catalyst surface, and the activated hydrogen is transferred to the nitro group in a stepwise manner, ultimately leading to the formation of the amino group. Simultaneously, the N-O bond of the N-oxide is cleaved by hydrogenolysis to regenerate the pyridine.

Experimental Protocol:

  • Reagents and Materials:

    • 3-Methyl-4-nitropyridine-1-oxide

    • 10% Palladium on Carbon (Pd/C)

    • Methanol

    • Hydrogen Gas

    • Celite

  • Procedure:

    • In a hydrogenation vessel, dissolve 3-methyl-4-nitropyridine-1-oxide in methanol.

    • Carefully add a catalytic amount of 10% Pd/C to the solution.

    • Seal the vessel and purge it with hydrogen gas.

    • Pressurize the vessel with hydrogen gas (typically 3-4 atm) and stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or by monitoring the hydrogen uptake.

    • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Wash the Celite pad with methanol.

    • Combine the filtrate and washings and remove the solvent under reduced pressure to obtain 3-methyl-4-aminopyridine.

  • Self-Validation: The disappearance of the nitro group and the formation of the amino group can be confirmed by IR spectroscopy (disappearance of the characteristic NO2 stretches and appearance of N-H stretches) and NMR spectroscopy (upfield shift of aromatic protons).

Step 4: Synthesis of 4-Amino-3-methyl-5-nitropyridine

Causality of Experimental Choice: With the activating amino group at the 4-position, the pyridine ring is now primed for a second nitration. The amino group is a powerful ortho-, para-director. In this case, it will direct the incoming nitro group to the 3- and 5-positions. Due to the presence of the methyl group at the 3-position, the nitration is expected to occur predominantly at the less sterically hindered 5-position.

Reaction Mechanism: The mechanism is analogous to the previous nitration step, involving the generation of the nitronium ion and its subsequent electrophilic attack on the electron-rich pyridine ring. The amino group strongly activates the ring towards electrophilic substitution.

Experimental Protocol:

  • Reagents and Materials:

    • 3-Methyl-4-aminopyridine

    • Concentrated Sulfuric Acid

    • Fuming Nitric Acid

    • Ammonia Solution

  • Procedure:

    • In a round-bottom flask, dissolve 3-methyl-4-aminopyridine in concentrated sulfuric acid under ice-bath cooling.

    • While maintaining the temperature between 0-10°C, slowly add fuming nitric acid dropwise.

    • After the addition is complete, continue stirring the reaction mixture at 0-10°C for several hours.

    • Allow the reaction mixture to warm to room temperature and then heat it at a controlled temperature (e.g., 90°C) for a few hours. [2] 5. Monitor the reaction by TLC.

    • After the reaction is complete, cool the mixture and carefully pour it into ice water.

    • Neutralize the solution with an ammonia solution to precipitate the product.

    • Collect the precipitate by filtration, wash with water, and dry to obtain 4-amino-3-methyl-5-nitropyridine.

  • Self-Validation: The introduction of the second nitro group can be confirmed by mass spectrometry (increase in molecular weight) and NMR spectroscopy (changes in the aromatic proton signals).

Step 5: Synthesis of this compound

Causality of Experimental Choice: The final step in the synthesis is the reduction of the remaining nitro group to an amino group. As in Step 3, catalytic hydrogenation is an excellent method for this transformation, as it is generally high-yielding and produces clean products.

Reaction Mechanism: The mechanism is identical to the reduction of the nitro group described in Step 3, involving the catalytic transfer of hydrogen to the nitro group on the surface of a metal catalyst.

Experimental Protocol:

  • Reagents and Materials:

    • 4-Amino-3-methyl-5-nitropyridine

    • 10% Palladium on Carbon (Pd/C)

    • Ethanol or Methanol

    • Hydrogen Gas

    • Celite

  • Procedure:

    • Dissolve 4-amino-3-methyl-5-nitropyridine in a suitable solvent such as ethanol or methanol in a hydrogenation vessel.

    • Add a catalytic amount of 10% Pd/C.

    • Pressurize the vessel with hydrogen gas and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

    • After completion, vent the hydrogen and filter the mixture through Celite to remove the catalyst.

    • Evaporate the solvent under reduced pressure to yield the crude this compound.

    • The product can be further purified by recrystallization or column chromatography if necessary.

  • Self-Validation: The final product should be characterized thoroughly using 1H NMR, 13C NMR, IR, and mass spectrometry to confirm its identity and purity.

Data Presentation

StepStarting MaterialProductKey ReagentsTypical Yield
13-Methylpyridine3-Methylpyridine-1-oxideH2O2, Acetic AcidHigh
23-Methylpyridine-1-oxide3-Methyl-4-nitropyridine-1-oxideFuming HNO3, H2SO4Good
33-Methyl-4-nitropyridine-1-oxide3-Methyl-4-aminopyridineH2, Pd/CHigh
43-Methyl-4-aminopyridine4-Amino-3-methyl-5-nitropyridineFuming HNO3, H2SO4Moderate
54-Amino-3-methyl-5-nitropyridineThis compoundH2, Pd/CHigh

Safety and Handling

  • Nitration Reactions: The nitration steps involve the use of strong, corrosive acids (concentrated sulfuric acid and fuming nitric acid). These reactions are highly exothermic and can be vigorous. Extreme caution must be exercised, and the reactions should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, acid-resistant gloves, and a lab coat. The temperature of the reaction must be carefully controlled to prevent runaway reactions.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Hydrogenation reactions should be conducted in a well-ventilated area, away from ignition sources, and using appropriate high-pressure equipment. The catalyst (Pd/C) can be pyrophoric, especially after the reaction when it is dry and saturated with hydrogen. It should be handled with care and filtered in a wet state.

  • General Handling: All chemicals should be handled according to their Safety Data Sheets (SDS).

Conclusion

The synthesis of this compound from 3-methylpyridine is a multi-step process that requires careful planning and execution. The pathway detailed in this guide, which proceeds through N-oxidation and sequential nitration and reduction steps, represents a logical and effective strategy for obtaining this valuable synthetic intermediate. By understanding the underlying principles of each transformation and adhering to the detailed protocols, researchers can reliably produce this compound for use in a variety of applications in drug discovery and materials science.

References

  • Ochiai, E. (1953). 3-Methyl-4-nitropyridine-1-oxide. Organic Syntheses, 33, 63. doi:10.15227/orgsyn.033.0063. Available at: [Link]

  • Bulavka, V. N., & Boiko, I. I. (2000). Synthesis of 4-aminopyridine and 4-acetylaminopyridine by reduction of 4-nitropyridine-n-oxide with iron and mineral acids. Fourth International Electronic Conference on Synthetic Organic Chemistry. Available at: [Link]

  • Myers, A. G. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Andrew G. Myers Research Group. Available at: [Link]

  • The Organic Chemistry Tutor. (2016, December 23). Catalytic Hydrogenation of Alkenes - Heterogeneous Catalysts [Video]. YouTube. Available at: [Link]

  • Chad's Prep. (2020, November 20). 8.5 Catalytic Hydrogenation of Alkenes and Heats of Hydrogenation | Organic Chemistry [Video]. YouTube. Available at: [Link]

Sources

Spectroscopic Profile of 4-Methoxy-N-methyl-N-(trimethylsilyl)aniline (CAS 1796-73-2): A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Methoxy-N-methyl-N-(trimethylsilyl)aniline, registered under CAS number 1796-73-2, is an organosilicon compound of interest in synthetic organic chemistry. Silylation is a common derivatization technique employed to enhance the volatility and thermal stability of compounds for analytical procedures such as gas chromatography-mass spectrometry (GC-MS), and to introduce a protecting group for amine functionalities in multi-step syntheses.[1] A thorough understanding of the spectroscopic characteristics of this molecule is paramount for its unambiguous identification, purity assessment, and for monitoring reaction progress.

Molecular Structure and Functional Groups

A clear understanding of the molecular architecture is the first step in predicting and interpreting spectroscopic data.

Caption: Molecular structure of 4-Methoxy-N-methyl-N-(trimethylsilyl)aniline.

Synthesis Pathway

The target compound is synthesized from its precursor, 4-Methoxy-N-methylaniline, through a silylation reaction.

Precursor 4-Methoxy-N-methylaniline Product 4-Methoxy-N-methyl-N- (trimethylsilyl)aniline Precursor->Product Silylation Reagent Trimethylsilylating Agent (e.g., TMS-Cl, HMDS) Reagent->Product

Caption: Synthesis of the target compound.

A common laboratory-scale synthesis involves the reaction of 4-Methoxy-N-methylaniline with a trimethylsilylating agent, such as trimethylsilyl chloride (TMS-Cl) or hexamethyldisilazane (HMDS), often in the presence of a base like triethylamine or pyridine to neutralize the generated acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

Theoretical Principles: ¹H NMR spectroscopy provides information about the chemical environment of protons. The chemical shift (δ) is influenced by the electron density around the proton. Electron-withdrawing groups deshield protons, shifting their signals downfield (to higher ppm values), while electron-donating groups shield protons, shifting them upfield (to lower ppm values).

Predicted ¹H NMR Data:

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Trimethylsilyl (Si-(CH₃)₃)~0.0Singlet9H
N-Methyl (N-CH₃)2.8 - 3.0Singlet3H
Methoxy (O-CH₃)3.7 - 3.8Singlet3H
Aromatic (ortho to -N(Me)TMS)6.6 - 6.8Doublet2H
Aromatic (ortho to -OCH₃)6.8 - 7.0Doublet2H

Causality of Predictions:

  • Trimethylsilyl Protons: The protons of the TMS group are highly shielded due to the low electronegativity of silicon, resulting in a characteristic signal at approximately 0 ppm.[2][3] This upfield shift is a hallmark of TMS-derivatized compounds.

  • N-Methyl and Methoxy Protons: The chemical shifts for the N-methyl and methoxy protons are predicted to be similar to those in the precursor, 4-Methoxy-N-methylaniline, which are observed at approximately 2.81 ppm and 3.77 ppm, respectively.[4]

  • Aromatic Protons: The aromatic protons will appear as two doublets, characteristic of a 1,4-disubstituted benzene ring. The introduction of the bulky and electron-donating TMS group may cause slight shifts compared to the precursor.

Experimental Protocol for ¹H NMR:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a standard 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[3][5]

  • Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Standard acquisition parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

¹³C NMR Spectroscopy

Theoretical Principles: ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts of carbon atoms are sensitive to their hybridization and the electronegativity of attached atoms.

Predicted ¹³C NMR Data:

CarbonPredicted Chemical Shift (δ, ppm)
Trimethylsilyl (Si-C H₃)0 - 5
N-Methyl (N-C H₃)30 - 35
Methoxy (O-C H₃)55 - 56
Aromatic (C-N)140 - 145
Aromatic (C-O)150 - 155
Aromatic (CH)110 - 120

Causality of Predictions:

  • Trimethylsilyl Carbons: The carbons of the TMS group are highly shielded and appear at a very upfield chemical shift, typically between 0 and 5 ppm.

  • N-Methyl and Methoxy Carbons: These are predicted based on the values from 4-Methoxy-N-methylaniline, which are approximately 31.63 ppm and 55.89 ppm, respectively.[4]

  • Aromatic Carbons: The aromatic carbons will show distinct signals, with the carbons directly attached to the nitrogen and oxygen atoms appearing at the most downfield shifts due to the electronegativity of these heteroatoms.

Experimental Protocol for ¹³C NMR:

  • Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.8 mL of deuterated solvent) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • Data Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon. A sufficient number of scans and a longer relaxation delay may be necessary.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Theoretical Principles: IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups have characteristic absorption frequencies.

Predicted IR Data:

Functional GroupPredicted Absorption (cm⁻¹)Intensity
C-H (aromatic)3000 - 3100Medium
C-H (aliphatic)2850 - 3000Medium
C=C (aromatic)1500 - 1600Medium-Strong
C-O (aryl ether)1230 - 1270 (asymmetric)Strong
1020 - 1075 (symmetric)Strong
Si-C1250 (symmetric deformation)Strong
840 (rocking)Strong
Si-N900 - 1000Medium-Strong

Causality of Predictions:

  • Aromatic and Aliphatic C-H and C=C: These are standard absorptions for aromatic and alkyl-substituted aromatic compounds.

  • C-O Stretch: The strong absorptions for the aryl ether C-O stretching are characteristic.

  • Si-C and Si-N Bonds: The presence of the trimethylsilyl group will introduce strong and characteristic absorptions for the Si-C bonds, notably around 1250 cm⁻¹ and 840 cm⁻¹.[6] The Si-N stretch is also expected in the fingerprint region.[7]

Experimental Protocol for IR Spectroscopy:

  • Sample Preparation: The sample can be analyzed as a thin film between salt plates (NaCl or KBr), as a KBr pellet, or as a solution in a suitable solvent (e.g., CCl₄).

  • Data Acquisition: Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically scanning from 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)

Theoretical Principles: Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. Electron ionization (EI) is a common technique that leads to predictable fragmentation patterns.

Predicted Mass Spectrum:

m/zProposed Fragment
209[M]⁺ (Molecular Ion)
194[M - CH₃]⁺
73[Si(CH₃)₃]⁺

Proposed Fragmentation Pathway:

M [M]⁺ m/z = 209 M_minus_CH3 [M - CH₃]⁺ m/z = 194 M->M_minus_CH3 - •CH₃ TMS_ion [Si(CH₃)₃]⁺ m/z = 73 M->TMS_ion α-cleavage

Caption: Proposed fragmentation of 4-Methoxy-N-methyl-N-(trimethylsilyl)aniline.

Causality of Predictions:

  • Molecular Ion: The molecular ion peak ([M]⁺) is expected at m/z 209, corresponding to the molecular weight of the compound.

  • [M - CH₃]⁺: Loss of a methyl radical from the TMS group is a common fragmentation pathway for silylated compounds, leading to a peak at m/z 194.

  • [Si(CH₃)₃]⁺: The base peak in the mass spectrum of many TMS derivatives is the trimethylsilyl cation at m/z 73, formed by cleavage of the Si-N bond.[8][9] This is a highly diagnostic fragment for the presence of a TMS group.

Experimental Protocol for GC-MS:

  • Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

  • Gas Chromatography: Inject the sample into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar column like DB-5ms). The oven temperature program should be optimized to ensure good separation and peak shape.

  • Mass Spectrometry: The eluent from the GC is introduced into the mass spectrometer, typically using electron ionization (EI) at 70 eV.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Conclusion

This technical guide provides a comprehensive predicted spectroscopic profile for 4-Methoxy-N-methyl-N-(trimethylsilyl)aniline (CAS 1796-73-2). By leveraging the known spectral data of its precursor and the well-established spectroscopic characteristics of the trimethylsilyl group, we have outlined the expected ¹H NMR, ¹³C NMR, IR, and MS data. The provided experimental protocols offer a robust framework for the acquisition of high-quality spectral data for this and similar silylated compounds. This guide serves as a valuable resource for researchers in synthetic chemistry and drug development, enabling the confident identification and characterization of this important organosilicon compound.

References

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • Harvey, D. J. (2019). Mass spectrometric fragmentation of trimethylsilyl and related alkylsilyl derivatives. Mass Spectrometry Reviews, 38(4-5), 339-445. [Link]

  • Petersson, G. (1970). Mass spectrometry of alditols as trimethylsilyl derivatives. Tetrahedron, 26(14), 3413-3428. [Link]

  • Beydoun, K., vom Stein, T., Klankermayer, J., & Leitner, W. (2013). Ruthenium-Catalyzed Direct Methylation of Primary and Secondary Aromatic Amines Using Carbon Dioxide and Molecular Hydrogen. Angewandte Chemie International Edition, 52(37), 9554-9558. [Link]

  • LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Chemistry LibreTexts. [Link]

  • LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Chemistry LibreTexts. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy. [Link]

  • Wang, C. C., Lee, Y. T., & Chen, C. H. (2004). Infrared spectroscopic study of the Si–N bonding in SiCxNy films. Journal of Vacuum Science & Technology A: Vacuum, Surfaces, and Films, 22(4), 1333-1337. [Link]

  • Otting, G., et al. (2020). A Genetically Encoded Trimethylsilyl 1D 1H-NMR Probe for Conformation Change in Large Membrane Protein Complexes. bioRxiv. [Link]

Sources

An In-depth Technical Guide to N3-Methylpyridine-3,4-diamine: Synthesis, Characterization, and Applications in Chemical Research

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of N3-Methylpyridine-3,4-diamine (CAS No. 1796-73-2), a substituted pyridine derivative of interest to researchers in medicinal chemistry and materials science. While not as widely documented as its parent compound, 3,4-diaminopyridine, its unique substitution pattern offers distinct properties for synthetic applications. This document details the compound's core physicochemical properties, outlines a plausible, multi-step synthetic pathway based on established chemical principles, discusses analytical characterization methods, and explores its potential reactivity and applications as a synthetic building block. This guide is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this specific molecule.

Core Molecular Identity and Physicochemical Properties

This compound is a heterocyclic aromatic amine. The introduction of a methyl group at the 3-position amino group, adjacent to the C4-amino group, sterically and electronically modifies the molecule compared to the parent 3,4-diaminopyridine, influencing its basicity, nucleophilicity, and intermolecular interactions.

Molecular Formula and Weight

The fundamental identity of this compound is defined by its molecular formula and weight, which are critical for all stoichiometric calculations and analytical interpretations.

  • Molecular Formula: C₆H₉N₃[1]

  • Molecular Weight: 123.16 g/mol [1]

  • Monoisotopic Mass: 123.079647300 Da[1]

Key Physicochemical Data

The following table summarizes the essential physicochemical and identification data for this compound, compiled from authoritative chemical databases.

PropertyValueSource(s)
IUPAC Name N³-methylpyridine-3,4-diaminePubChem[1]
CAS Number 1796-73-2PubChem[1]
Canonical SMILES CNC1=C(C=CN=C1)NPubChem[1]
InChI Key QLIOXRPNGUADBG-UHFFFAOYSA-NPubChem[1]
Physical Form SolidSigma-Aldrich
Storage Conditions 2-8°C, Keep in dark place, sealed in dryBLD Pharm
Hydrogen Bond Donors 2PubChem[1]
Hydrogen Bond Acceptors 3PubChem[1]
Topological Polar Surface Area 50.9 ŲPubChem[1]
XLogP3 0.2PubChem[1]

Proposed Synthetic Pathway and Methodologies

Overall Synthetic Scheme

The proposed synthesis starts from the commercially available 4-chloropyridine and proceeds through three key transformations: nitration, nucleophilic aromatic substitution (SₙAr), and nitro group reduction.

Synthesis_Pathway Start 4-Chloropyridine Step1 4-Chloro-3-nitropyridine Start->Step1 HNO₃ / H₂SO₄ Step2 4-(Methylamino)-3-nitropyridine Step1->Step2 CH₃NH₂ End This compound Step2->End Reduction (e.g., Fe/HCl or H₂, Pd/C) Reactivity cluster_0 This compound cluster_1 Reactants cluster_2 Resulting Heterocycles Core This compound P1 Methyl-pyrazino[2,3-b]pyridines Core->P1 P2 Methyl-imidazo[4,5-b]pyridines Core->P2 P3 Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-ones Core->P3 R1 1,2-Dicarbonyls (e.g., glyoxal) R1->P1 Forms Pyrazine Ring R2 Carboxylic Acids (or derivatives) R2->P2 Forms Imidazole Ring R3 Phosgene Equivalents R3->P3 Forms Imidazolone Ring

Sources

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of N3-Methylpyridine-3,4-diamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Double-Edged Sword of a Novel Building Block

N3-Methylpyridine-3,4-diamine is a heterocyclic aromatic amine of increasing interest in medicinal chemistry and materials science. Its unique structural motif, featuring a pyridine core with adjacent amino groups, makes it a valuable synthon for the construction of complex molecular architectures, including novel kinase inhibitors and other targeted therapeutics. However, as with many highly functionalized aromatic amines, its reactivity and biological activity necessitate a thorough understanding and implementation of rigorous safety protocols. This guide, compiled from a Senior Application Scientist's perspective, moves beyond mere checklists to provide a deep, mechanistic understanding of the hazards associated with this compound and the rationale behind its safe handling, storage, and disposal. The absence of a comprehensive, officially published Safety Data Sheet (SDS) for this specific compound underscores the importance of a proactive, principles-based approach to safety, drawing on established data for structurally related pyridine derivatives and aromatic amines.

Section 1: Hazard Identification and Risk Assessment

A critical first step in the safe handling of any research chemical is a comprehensive understanding of its potential hazards. For this compound, this involves a synthesis of available data from chemical suppliers and established toxicological principles for related compounds.

GHS Classification and Toxicological Profile

Based on data from multiple suppliers and chemical databases, this compound is classified under the Globally Harmonized System (GHS) with the following hazards[1][2]:

  • Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.

  • Skin Irritation (Category 2): H315 - Causes skin irritation.

  • Serious Eye Irritation (Category 2A): H319 - Causes serious eye irritation.

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation: H335 - May cause respiratory irritation.

The toxicological profile of this compound is characteristic of many aromatic amines. These compounds are often readily absorbed through the skin and mucous membranes[3][4]. The primary health concerns are summarized in the table below.

Hazard ClassGHS CodePotential Health EffectsCausality and Mechanistic Insights
Acute Oral Toxicity H302Harmful if ingested, may lead to systemic toxicity.Aromatic amines can interfere with various biological processes. While specific LD50 data for this compound is unavailable, related compounds like 3,4-Diaminopyridine are known to be highly toxic.
Skin Irritation H315Redness, inflammation, and discomfort upon skin contact.The amine functional groups can be basic and react with skin proteins and lipids, leading to irritation. Prolonged contact should be avoided.
Eye Irritation H319Severe irritation, redness, pain, and potential for corneal damage.The eyes are particularly sensitive to alkaline and irritating compounds. Direct contact with the powder or solutions can cause significant injury.
Respiratory Irritation H335Coughing, shortness of breath, and irritation of the nasal passages and throat if inhaled.Fine powders of aromatic amines can be easily aerosolized and inhaled, causing direct irritation to the respiratory tract.
Physicochemical and Reactivity Hazards

Understanding the chemical properties of this compound is key to preventing accidental reactions.

  • Physical State: Typically a solid (powder or crystalline)[6].

  • Reactivity: As an aromatic amine, it is a basic compound. It will react exothermically with strong acids to form salts[3]. It is incompatible with strong oxidizing agents (e.g., perchlorates, nitrates, peroxides), which can lead to vigorous or even explosive reactions[3][7][8][9]. It is also incompatible with acid chlorides and chloroformates[10].

Section 2: Engineering and Administrative Controls: The Hierarchy of Safety

Effective risk management relies on a multi-layered approach, prioritizing engineering and administrative controls to minimize reliance on personal protective equipment alone.

HierarchyOfControls cluster_0 Hierarchy of Controls for this compound Elimination Elimination (Not Feasible for Research) Substitution Substitution (Use a less hazardous analog if possible) Elimination->Substitution Most Effective Engineering Engineering Controls (Chemical Fume Hood, Ventilated Enclosure) Substitution->Engineering Administrative Administrative Controls (SOPs, Designated Areas, Training) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Administrative->PPE Least Effective

Caption: Hierarchy of controls for managing risks associated with this compound.

Engineering Controls
  • Chemical Fume Hood: All handling of solid this compound and its solutions must be conducted in a certified chemical fume hood to prevent inhalation of powders or vapors[11][12][13][14].

  • Ventilated Balance Enclosure: For weighing the solid compound, a ventilated balance enclosure or a dedicated area within a fume hood should be used to contain any fine powders[11][14].

  • Safety Showers and Eyewash Stations: These must be readily accessible and tested regularly[15].

Administrative Controls
  • Standard Operating Procedures (SOPs): A detailed, lab-specific SOP for the handling of this compound must be written and approved. This SOP should include all aspects of its use, from weighing and dissolution to reaction quenching and waste disposal.

  • Designated Work Areas: Establish a designated area within the lab for working with this compound. This area should be clearly marked with appropriate hazard signs[13].

  • Training: All personnel who will handle the compound must be thoroughly trained on its hazards, the specific SOPs, and emergency procedures.

Section 3: Personal Protective Equipment (PPE)

PPE is the last line of defense and should be used in conjunction with the controls mentioned above.

  • Eye Protection: Chemical safety goggles are mandatory to protect against splashes and airborne particles. A face shield should be worn in addition to goggles when there is a significant risk of splashing.

  • Hand Protection: Due to the risk of skin absorption and irritation, chemically resistant gloves are required. Nitrile gloves are a common choice, but it is essential to check the manufacturer's compatibility chart for the specific solvents being used. Double gloving is recommended when handling the pure compound or concentrated solutions[14]. Gloves should be changed immediately if they become contaminated.

  • Body Protection: A flame-resistant lab coat should be worn and kept fully buttoned.

  • Respiratory Protection: A respirator is generally not required if work is conducted within a properly functioning chemical fume hood. If a situation arises where the fume hood is not available or functioning correctly, work must cease immediately.

Section 4: Detailed Laboratory Protocols

Adherence to meticulous laboratory technique is paramount when working with hazardous compounds.

Weighing and Transferring Solid this compound
  • Preparation: Don all required PPE. Designate and prepare a work area within a chemical fume hood or a ventilated balance enclosure by laying down absorbent, disposable bench paper[12].

  • Tare Container: Place a clean, dry, and appropriately sized container on the analytical balance and tare it.

  • Transfer: Carefully transfer the desired amount of this compound to the container using a spatula. Avoid creating dust. If possible, purchase pre-weighed quantities to minimize handling[12][14].

  • Clean-up: After weighing, carefully clean the spatula and the balance area using a wet wipe or a HEPA-filtered vacuum. Do not use a dry brush, as this can aerosolize the powder[12].

  • Sealing: Securely cap the container before removing it from the ventilated enclosure.

Storage and Segregation
  • Storage Conditions: Store this compound in a cool, dry, and dark place, such as a refrigerator (2-8°C), as recommended by suppliers[16]. The container must be tightly sealed to prevent exposure to moisture and air.

  • Segregation: Store this compound away from incompatible materials, particularly strong acids and oxidizing agents[8][9].

Section 5: Emergency Procedures

A well-rehearsed emergency plan is crucial for mitigating the consequences of an accident.

EmergencyResponse cluster_1 Emergency Response Workflow Start Incident Occurs (Spill or Exposure) Assess Assess Severity (Minor vs. Major) Start->Assess Exposure Personnel Exposure (First Aid) Start->Exposure If Exposure MinorSpill Minor Spill (Contain & Clean) Assess->MinorSpill Minor MajorSpill Major Spill (Evacuate & Alert) Assess->MajorSpill Major Report Report Incident MinorSpill->Report MajorSpill->Report Exposure->Report

Caption: A decision-making workflow for responding to incidents involving this compound.

Personnel Exposure
  • Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention[17][18].

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[17][18].

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention[17].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[10].

Spill Response

The response to a spill depends on its size and location.

  • Minor Spill (Contained within a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels on a spill of a solution in a flammable solvent.

    • Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal[19][20].

    • Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • Major Spill (Outside of a fume hood):

    • Evacuate the immediate area and alert all nearby personnel.

    • If the substance is volatile or dusty, evacuate the entire lab and close the doors.

    • Call emergency services and the institutional environmental health and safety (EHS) office[17][21].

    • Do not attempt to clean up a major spill unless you are trained and equipped to do so.

Section 6: Waste Disposal

All waste containing this compound, including contaminated consumables (gloves, absorbent paper, etc.) and reaction residues, must be treated as hazardous waste.

  • Segregation: Collect all waste in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound"[20]. List all other components of the waste mixture.

  • Disposal: Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste. Do not dispose of this chemical down the drain.

Conclusion

This compound is a valuable tool in the arsenal of the research chemist. However, its potential hazards demand a culture of safety built on a foundation of knowledge, preparation, and meticulous execution. By understanding the "why" behind each safety precaution—from the inherent reactivity of aromatic amines to the critical importance of engineering controls—researchers can confidently and responsibly unlock the potential of this and other novel chemical entities.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Davis KR, Schultz TW, Dumont JN. Toxic and teratogenic effects of selected aromatic amines on embryos of the amphibian Xenopus laevis. Xenbase. [Link]

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  • Duke University Occupational and Environmental Safety Office. Chemical Safety Guidelines - Toxic and Health Hazard Powders. [Link]

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  • National Center for Biotechnology Information. Monocyclic aromatic amines as potential human carcinogens: old is new again. [Link]

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The Multifaceted Biological Activities of Pyridine Diamine Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unlocking the Therapeutic Potential of the Pyridine Diamine Scaffold

The pyridine ring is a cornerstone in medicinal chemistry, gracing the structures of numerous FDA-approved drugs. Its unique electronic properties and ability to participate in a wide array of chemical interactions make it a privileged scaffold in drug design. When functionalized with two amino groups, the resulting pyridine diamine derivatives unlock a vast and diverse landscape of biological activities. These compounds have emerged as promising candidates in the fight against a spectrum of human ailments, from cancer and infectious diseases to neurodegenerative disorders.

This technical guide provides an in-depth exploration of the biological activities of pyridine diamine derivatives, designed for researchers, scientists, and drug development professionals. Moving beyond a simple catalog of activities, this document delves into the underlying mechanisms of action, explores the critical structure-activity relationships (SAR), and provides detailed experimental protocols to empower your own research and development endeavors. The insights presented herein are curated to be not just informative, but to serve as a practical and actionable resource in the quest for novel therapeutics.

The Anticancer Potential of Pyridine Diamine Derivatives: Targeting Cell Cycle and Beyond

The uncontrolled proliferation of cancer cells is a hallmark of malignancy, often driven by dysregulation of the cell cycle. Pyridine diamine derivatives have demonstrated significant promise as anticancer agents, primarily through their ability to modulate the activity of key cell cycle regulators.

Mechanism of Action: Inhibition of Cyclin-Dependent Kinases (CDKs)

A prominent mechanism through which pyridine diamine derivatives exert their anticancer effects is the inhibition of cyclin-dependent kinases (CDKs). These enzymes are critical for the progression of the cell through its various phases.[1] In particular, 2,6-diaminopyridine derivatives have been identified as potent inhibitors of CDKs.[1] The pyridine nitrogen and the amino groups are crucial for forming hydrogen bonds within the ATP-binding pocket of the kinase, leading to competitive inhibition.

CDK_Inhibition cluster_0 CDK-Cyclin Complex cluster_1 ATP Binding & Phosphorylation CDK CDK Cyclin Cyclin ATP ATP CDK->ATP Binds Substrate Substrate Protein ATP->Substrate Phosphorylates Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Leads to Cell Cycle Progression Cell Cycle Progression Phosphorylated_Substrate->Cell Cycle Progression Pyridine_Diamine Pyridine Diamine Derivative Pyridine_Diamine->CDK Inhibits ATP Binding Tumor Growth Tumor Growth Pyridine_Diamine->Tumor Growth Inhibits Cell Cycle Progression->Tumor Growth

Structure-Activity Relationship (SAR) Insights:

The anticancer activity of pyridine diamine derivatives is highly dependent on the substitution pattern on both the pyridine ring and the amino groups.

Substitution PositionMoietyImpact on Anticancer ActivityReference
C2, C6DiaminoEssential for CDK inhibition.[1]
C4Aryl groupCan enhance potency and selectivity.[1]
Amino groupsAlkyl/Aryl substitutionModulates solubility and cell permeability.[1]
Experimental Protocol: In Vitro CDK2 Inhibition Assay

This protocol outlines a common method for evaluating the inhibitory activity of pyridine diamine derivatives against CDK2.

Materials:

  • Recombinant human CDK2/Cyclin A2 enzyme

  • ATP

  • Histone H1 (as substrate)

  • Test compounds (pyridine diamine derivatives)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Microplate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add 5 µL of the test compound solution to each well. Include a positive control (known CDK2 inhibitor, e.g., Roscovitine) and a negative control (DMSO vehicle).

  • Add 20 µL of a solution containing CDK2/Cyclin A2 and Histone H1 in kinase buffer to each well.

  • Pre-incubate the plate at room temperature for 15 minutes.

  • Initiate the kinase reaction by adding 25 µL of ATP solution in kinase buffer to each well. The final ATP concentration should be at or near the Km for CDK2.

  • Incubate the plate at 30°C for 1 hour.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Measure luminescence using a microplate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.[2]

Causality Behind Experimental Choices:

  • Histone H1: A well-established and readily available substrate for CDK2.

  • ATP concentration at Km: Ensures that the assay is sensitive to competitive inhibitors.

  • ADP-Glo™ Assay: A robust and sensitive method for measuring kinase activity by quantifying the amount of ADP produced.

Antimicrobial Activity: A New Frontier Against Drug-Resistant Bacteria

The rise of antibiotic-resistant bacteria poses a significant threat to global health. Pyridine diamine derivatives have emerged as a novel class of antibacterial agents with a distinct mechanism of action.

Mechanism of Action: Inhibition of Bacterial Translation

Certain 3,5-diamino-piperidine derivatives, which can be considered as saturated analogs of diaminopyridines, act as aminoglycoside mimetics.[3][4] They target the bacterial ribosome, specifically the decoding site (A-site) of the 16S rRNA.[3][4] By binding to this site, they interfere with the fidelity of protein synthesis, leading to the production of non-functional proteins and ultimately bacterial cell death.[5] This mechanism is distinct from many currently used antibiotics, offering a potential solution to combat resistance.[3][4]

Ribosome_Inhibition cluster_0 Bacterial Ribosome cluster_1 Protein Synthesis Ribosome 70S Ribosome mRNA mRNA tRNA tRNA Polypeptide Polypeptide Chain Ribosome->Polypeptide Synthesizes mRNA->Ribosome Binds tRNA->Ribosome Delivers Amino Acid Functional_Protein Functional Protein Polypeptide->Functional_Protein Folds into Bacterial Survival Bacterial Survival Functional_Protein->Bacterial Survival Diaminopiperidine 3,5-Diamino-piperidine Derivative Diaminopiperidine->Ribosome Binds to A-site (Inhibits Translation) Diaminopiperidine->Bacterial Survival Prevents

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard and reliable way to determine the MIC of an antimicrobial agent.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compounds (pyridine diamine derivatives)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 5 x 10^5 CFU/mL

Procedure:

  • Prepare serial twofold dilutions of the test compounds in CAMHB directly in the 96-well plates.

  • Add an equal volume of the standardized bacterial inoculum to each well.

  • Include a positive control (no compound) and a negative control (no bacteria).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Self-Validating System: The inclusion of positive and negative controls ensures the validity of the assay. The positive control confirms that the bacteria are viable and capable of growth, while the negative control ensures the sterility of the medium.

Antiviral Applications: Combating Viral Infections

Pyridine diamine derivatives have also shown promise as antiviral agents, with activity reported against a range of viruses, including influenza.[6]

Potential Mechanisms of Antiviral Action

The antiviral mechanisms of pyridine diamine derivatives are still under active investigation but are thought to involve interference with various stages of the viral life cycle.[6] For influenza virus, potential targets include:

  • Viral Entry: Inhibition of the M2 ion channel, which is crucial for viral uncoating.[7]

  • Viral Replication: Targeting the RNA-dependent RNA polymerase (RdRp) complex, which is essential for the replication of the viral genome.[6]

  • Viral Release: Inhibition of neuraminidase, an enzyme that facilitates the release of new virus particles from infected cells.[8]

Neuroprotective Effects: A Glimmer of Hope for Alzheimer's Disease

Neurodegenerative diseases like Alzheimer's present a significant challenge for modern medicine. Emerging evidence suggests that pyridine diamine derivatives may offer neuroprotective benefits.

Multifaceted Neuroprotective Mechanisms

The neuroprotective effects of these compounds are likely multifactorial.[9][10] In the context of Alzheimer's disease, proposed mechanisms include:

  • GSK-3β Inhibition: Some dihydropyridine derivatives, which share structural similarities, have been shown to inhibit Glycogen Synthase Kinase 3β (GSK-3β).[9][10] Overactivity of this kinase is linked to the hyperphosphorylation of tau protein, a key event in the formation of neurofibrillary tangles.[9][10]

  • Antioxidant Activity: These compounds can scavenge reactive oxygen species (ROS), thereby reducing oxidative stress, a major contributor to neuronal damage in Alzheimer's disease.[9][10][11]

  • Modulation of Potassium Channels: Some aminopyridines can modulate the activity of potassium channels, which may help to restore neuronal function.[12]

Neuroprotection_AD cluster_0 Pathological Hallmarks of AD Tau Tau Hyperphosphorylation Neuronal_Damage Neuronal Damage Tau->Neuronal_Damage Oxidative_Stress Oxidative Stress Oxidative_Stress->Neuronal_Damage GSK3b GSK-3β Activity GSK3b->Tau ROS Reactive Oxygen Species (ROS) ROS->Oxidative_Stress K_Channel Potassium Channel Dysfunction K_Channel->Neuronal_Damage Pyridine_Diamine Pyridine Diamine Derivative Pyridine_Diamine->Neuronal_Damage Protects Against Pyridine_Diamine->GSK3b Inhibits Pyridine_Diamine->ROS Scavenges Pyridine_Diamine->K_Channel Modulates

Synthesis of Pyridine Diamine Derivatives: A Practical Approach

The synthesis of pyridine diamine derivatives can be achieved through various routes. A common and effective method for preparing 2,6-diaminopyridines involves the amination of halopyridines.

Experimental Protocol: Microwave-Assisted Copper-Catalyzed Amination of 2,6-Dibromopyridine

This protocol provides a rapid and efficient method for the synthesis of 2,6-diaminopyridine derivatives.[13][14]

Materials:

  • 2,6-Dibromopyridine

  • Desired amine (2 equivalents)

  • Copper(I) iodide (CuI) (e.g., 20 mol%)

  • 1,10-Phenanthroline or a similar ligand (e.g., 40 mol%)

  • Potassium carbonate (K2CO3) (as base)

  • Water (as solvent)

  • Microwave reactor

Procedure:

  • In a microwave-safe reaction vessel, combine 2,6-dibromopyridine, the desired amine, CuI, the ligand, and K2CO3 in water.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 150-200°C) for a specified time (e.g., 2-3 hours).[14]

  • After cooling, extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Microwave Irradiation: Significantly accelerates the reaction rate compared to conventional heating.[13][14]

  • Copper(I) Iodide: A cost-effective and efficient catalyst for C-N bond formation.

  • Ligand: Stabilizes the copper catalyst and facilitates the reaction.

  • Water as Solvent: A green and readily available solvent.

Conclusion: The Promising Future of Pyridine Diamine Derivatives

Pyridine diamine derivatives represent a versatile and highly promising scaffold in drug discovery. Their diverse biological activities, spanning anticancer, antimicrobial, antiviral, and neuroprotective effects, underscore their therapeutic potential. The continued exploration of their mechanisms of action and the elucidation of detailed structure-activity relationships will undoubtedly pave the way for the development of novel and effective drugs for a wide range of diseases. The experimental protocols and insights provided in this guide are intended to serve as a valuable resource for researchers dedicated to unlocking the full potential of this remarkable class of compounds.

References

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  • Bayer AG. (1982). Process for the preparation of 2,6-diaminopyridine-azo dyestuffs and of their precursors. U.S.
  • World Health Organization. (2020). Clinical practice guidelines for influenza. NCBI.
  • Hoffmann-La Roche Inc. (2008). 2,6-diaminopyridine derivatives. U.S.
  • Shaban, A. K. F., et al. (2021).
  • de la Torre, M. R., et al. (2020). Antioxidant, Anti-inflammatory and Neuroprotective Profiles of Novel 1,4-Dihydropyridine Derivatives for the Treatment of Alzheimer's Disease. Antioxidants, 9(8), 650.
  • de la Torre, M. R., et al. (2020). (PDF) Antioxidant, Anti-inflammatory and Neuroprotective Profiles of Novel 1,4-Dihydropyridine Derivatives for the Treatment of Alzheimer's Disease.
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  • De Clercq, E. (2021). Antiviral strategies against influenza virus: an update on approved and innovative therapeutic approaches. Expert Opinion on Drug Discovery, 16(10), 1129-1146.
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  • Li, L., et al. (2022). Discovery of new imidazole[1,2-a] pyridine derivatives as CDK9 inhibitors: design, synthesis and biological evaluation. RSC Medicinal Chemistry, 13(5), 621-633.
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  • Krol, E., et al. (2021). Antiviral Drugs in Influenza. Medicina, 57(11), 1195.
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  • Wang, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors. ACS Medicinal Chemistry Letters.
  • Hermann, T. (2008).
  • Jefferson, T., et al. (2014). Neuraminidase inhibitors for preventing and treating influenza in adults and children.
  • Li, Y., et al. (2021). Neuroprotective Natural Products for Alzheimer's Disease. Molecules, 26(21), 6563.
  • Le, K. M., et al. (2021). Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands. ACS Omega, 6(32), 21155-21163.
  • Mahlapuu, M., et al. (2016).
  • Al-Ostoot, F. H., et al. (2022). Targeting Transcriptional CDKs 7, 8, and 9 with Anilinopyrimidine Derivatives as Anticancer Agents: Design, Synthesis, Biological Evaluation and In Silico Studies. Molecules, 27(19), 6296.
  • El-Gamal, M. I., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(15), 4983.
  • Wang, Y., et al. (2016). Neuropeptides Exert Neuroprotective Effects in Alzheimer's Disease. Frontiers in Molecular Neuroscience, 9, 131.
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An In-Depth Technical Guide to N3-Methylpyridine-3,4-diamine: Synthesis, Properties, and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N3-Methylpyridine-3,4-diamine is a substituted pyridine derivative that serves as a crucial building block in the synthesis of various heterocyclic compounds, most notably imidazo[4,5-b]pyridines. Its unique structural arrangement, featuring two adjacent amino groups with differing reactivity, makes it a versatile precursor for creating complex molecular architectures with significant biological activity. This technical guide provides a comprehensive overview of its chemical identity, synthesis, properties, and its pivotal role in the development of novel therapeutic agents.

Chemical Identity: IUPAC Name and Synonyms

A clear and unambiguous identification of a chemical entity is paramount for scientific communication and reproducibility.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is N3-methyl-3,4-pyridinediamine .[1][2][3] It is also commonly referred to as 3-N-methylpyridine-3,4-diamine .[2][3][4]

Researchers may encounter this compound under various synonyms in chemical literature and commercial catalogs. A comprehensive list of these synonyms is provided in Table 1 for easy reference.

Table 1: Synonyms and Identifiers for this compound
Systematic Name N3-methyl-3,4-pyridinediamine
CAS Number 1796-73-2[2][3][4]
Molecular Formula C₆H₉N₃[2][3][4]
Molecular Weight 123.16 g/mol [2][3][4]
Common Synonyms 3,4-Pyridinediamine, N3-methyl-[2][3][4]
4-amino-5-methylaminopyridine[2][3][4]
N3-Methyl-pyridine-3,4-diamine

Synthesis and Chemical Properties

A reliable and scalable synthesis is fundamental for the application of any chemical building block. While detailed, peer-reviewed protocols for the direct synthesis of this compound are not extensively documented in readily available literature, a plausible synthetic route can be inferred from established chemical transformations. A potential pathway involves the reduction of a nitropyridine precursor.

Proposed Synthetic Pathway

A common strategy for introducing an amino group onto an aromatic ring is through the reduction of a nitro group. Therefore, a logical precursor to this compound would be 2-Amino-4-methyl-3-nitropyridine. The synthesis of this precursor has been reported.[5]

Step 1: Synthesis of 2-Amino-4-methyl-3-nitropyridine

A detailed protocol for the nitration of 2-amino-4-picoline is available.[5] This involves the careful treatment of 2-amino-4-picoline with a mixture of concentrated nitric and sulfuric acids at low temperatures. The resulting nitramino intermediate is then rearranged to the desired 2-amino-4-methyl-3-nitropyridine.

Step 2: Reduction of the Nitro Group

The subsequent step would involve the selective reduction of the nitro group in 2-Amino-4-methyl-3-nitropyridine to an amino group to yield this compound. Standard reduction methods, such as catalytic hydrogenation using palladium on carbon (Pd/C) or reduction with metals in acidic media (e.g., tin(II) chloride in hydrochloric acid), would be applicable.

Experimental Protocol: Hypothetical Reduction of 2-Amino-4-methyl-3-nitropyridine

  • Dissolution: Dissolve 2-Amino-4-methyl-3-nitropyridine in a suitable solvent, such as ethanol or ethyl acetate.

  • Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography or recrystallization to obtain this compound.

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by the presence of the two amino groups and the pyridine ring. The N3-methylamino group is a secondary amine, while the C4-amino group is a primary amine. This difference in substitution leads to differential reactivity, which is crucial for its primary application in heterocyclic synthesis.

The pyridine nitrogen is basic and can be protonated or alkylated. The amino groups are nucleophilic and can react with a variety of electrophiles. The key reaction of this compound is its cyclization with various reagents to form the imidazo[4,5-b]pyridine ring system.

Application in the Synthesis of Imidazo[4,5-b]pyridines

The most significant application of this compound is as a precursor for the synthesis of imidazo[4,5-b]pyridines. This fused heterocyclic system is of great interest in medicinal chemistry due to its structural similarity to purines, allowing these molecules to interact with various biological targets.[6]

General Reaction Scheme

The formation of the imidazole ring involves the condensation of the two adjacent amino groups of this compound with a reagent that provides the missing carbon atom. Common reagents include carboxylic acids, aldehydes, or their derivatives.

G cluster_reactants Reactants cluster_product Product N3_diamine This compound Imidazo N-methyl-imidazo[4,5-b]pyridine derivative N3_diamine->Imidazo Cyclization Reagent Carboxylic Acid / Aldehyde (R-COOH / R-CHO) Reagent->Imidazo caption General workflow for the synthesis of imidazo[4,5-b]pyridines.

Caption: General workflow for imidazo[4,5-b]pyridine synthesis.

Mechanism of Cyclization

The reaction typically proceeds through an initial nucleophilic attack of one of the amino groups on the electrophilic carbon of the co-reactant. For instance, with a carboxylic acid, an amide intermediate is formed. Subsequent intramolecular cyclization via nucleophilic attack of the second amino group, followed by dehydration, leads to the formation of the imidazole ring. The differential reactivity of the primary and secondary amino groups can influence the regioselectivity of the initial reaction.

Biological Significance of Imidazo[4,5-b]pyridine Derivatives

Imidazo[4,5-b]pyridine derivatives synthesized from precursors like this compound have demonstrated a wide range of biological activities, making them attractive scaffolds for drug discovery.

  • Anticancer Activity: Certain N-phenyl-imidazo[4,5-b]pyridin-2-amines have exhibited potent anti-proliferative effects in cancer cell lines.[7] Their mechanism of action can involve the inhibition of key cellular signaling pathways. For example, some derivatives have been identified as allosteric inhibitors of AKT kinases, which are central to cell survival and growth.[1][4] These inhibitors bind to a region between the kinase and PH domains of AKT, occluding the ATP binding cleft and thereby inhibiting its activity.[1] This can lead to the reduction of anti-apoptotic proteins like Mcl-1 and the activation of caspases, ultimately inducing apoptosis in cancer cells.[7]

  • Antiviral and Antibacterial Activity: Various imidazo[4,5-b]pyridine derivatives have been evaluated for their antiviral and antibacterial properties.[8] For instance, some have shown selective activity against the respiratory syncytial virus (RSV) and influenza viruses.[8] While many derivatives show limited antibacterial activity, specific substitutions can lead to moderate efficacy against certain bacterial strains.[8]

Experimental Protocol: General Synthesis of 2-Substituted-N-methyl-imidazo[4,5-b]pyridines

  • Reaction Setup: In a round-bottom flask, dissolve this compound in a suitable high-boiling solvent such as N,N-dimethylformamide (DMF) or use a dehydrating agent like polyphosphoric acid (PPA).[2]

  • Reagent Addition: Add an equimolar amount of the desired carboxylic acid or aldehyde.

  • Heating: Heat the reaction mixture under reflux for several hours. The reaction temperature and time will depend on the specific reactants used.

  • Monitoring: Monitor the progress of the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture and pour it into ice-water. Neutralize with a base (e.g., sodium bicarbonate) to precipitate the crude product.

  • Purification: Collect the precipitate by filtration, wash with water, and dry. Purify the crude product by column chromatography or recrystallization from a suitable solvent.

Data Summary

For clarity and ease of comparison, the key chemical and physical properties of this compound are summarized in the table below.

Table 2: Physicochemical Properties of this compound
IUPAC Name N3-methyl-3,4-pyridinediamine[1][2][3]
CAS Number 1796-73-2[2][3][4]
Molecular Formula C₆H₉N₃[2][3][4]
Molecular Weight 123.16 g/mol [2][3][4]
Appearance Data not readily available, likely a solid at room temperature.
Solubility Data not readily available, likely soluble in polar organic solvents.

Conclusion

This compound is a valuable and versatile building block in synthetic and medicinal chemistry. Its primary utility lies in its role as a precursor to the biologically active imidazo[4,5-b]pyridine scaffold. A thorough understanding of its synthesis, chemical properties, and reactivity is essential for researchers aiming to design and develop novel therapeutic agents targeting a range of diseases, from cancer to infectious diseases. Further exploration and documentation of detailed synthetic protocols and reactivity studies will undoubtedly facilitate its broader application in the scientific community.

References

  • PubChem. This compound. [Link]

  • PubMed. Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents. [Link]

  • MDPI. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. [Link]

  • PubMed Central. Discovery of 3-(3-(4-(1-Aminocyclobutyl)phenyl)-5-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine (ARQ 092): An Orally Bioavailable, Selective, and Potent Allosteric AKT Inhibitor. [Link]

  • PubMed Central. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. [Link]

  • ResearchGate. Discovery and Optimization of a Series of 3-(3-Phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amines: Orally Bioavailable, Selective, and Potent ATP-Independent Akt Inhibitors. [Link]

  • MDPI. Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. [Link]

  • PubMed Central. 4-Methyl-3-nitropyridin-2-amine. [Link]

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Methodological & Application

Application Notes and Protocols: N3-Methylpyridine-3,4-diamine in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of N3-Methylpyridine-3,4-diamine

In the landscape of medicinal chemistry and materials science, pyridopyrazines and imidazopyridines represent privileged scaffolds due to their significant biological activities and versatile applications. The strategic introduction of a methyl group onto the pyridine diamine precursor, specifically this compound, offers researchers a nuanced tool for fine-tuning the physicochemical properties of the resulting heterocyclic systems. This N-methylation can profoundly influence solubility, metabolic stability, and target engagement by altering basicity and introducing steric effects.

This comprehensive guide provides detailed application notes and protocols for the utilization of this compound as a key building block in the synthesis of two major classes of heterocycles: Pyrido[3,4-b]pyrazines and Imidazo[4,5-c]pyridines . The protocols are designed to be robust and adaptable, providing a solid foundation for further derivatization and optimization in drug discovery and materials science research.

Physicochemical Properties and Safety Data

A thorough understanding of the starting material is paramount for successful and safe synthesis.

PropertyValueReference
CAS Number 1796-73-2[1][2]
Molecular Formula C₆H₉N₃[1][3]
Molecular Weight 123.16 g/mol [1][3]
IUPAC Name This compound[2][3]
Physical Form Liquid[2]
Storage Refrigerator[2]

Safety Profile: this compound is classified as an irritant and is harmful if swallowed. It can cause skin and serious eye irritation, and may cause respiratory irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Part I: Synthesis of Pyrido[3,4-b]pyrazines via Condensation with α-Dicarbonyl Compounds

The reaction of ortho-diamines with α-dicarbonyl compounds is a classical and highly efficient method for the synthesis of pyrazine-fused heterocycles. The N3-methyl group in the diamine starting material is expected to be retained in the final product, yielding 1-methylpyrido[3,4-b]pyrazines.

Causality of Experimental Choices

The condensation reaction is typically acid-catalyzed, which protonates a carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amino groups of the diamine. The choice of solvent is critical; polar protic solvents like ethanol or acetic acid are often used as they can solvate the ionic intermediates and facilitate proton transfer. The reaction generally proceeds through a dihydropyrazine intermediate which may spontaneously oxidize to the aromatic pyridopyrazine, or an oxidant can be added to facilitate this step.

Workflow for Pyrido[3,4-b]pyrazine Synthesis

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Work-up and Purification Start This compound + α-Dicarbonyl Compound Solvent Add Solvent (e.g., Ethanol or Acetic Acid) Start->Solvent Catalyst Add Acid Catalyst (optional, e.g., catalytic AcOH) Solvent->Catalyst Heating Heat mixture to reflux Catalyst->Heating Monitoring Monitor reaction by TLC/LC-MS Heating->Monitoring Cooling Cool to room temperature Monitoring->Cooling Reaction Complete Isolation Isolate crude product (e.g., precipitation or solvent removal) Cooling->Isolation Purification Purify by recrystallization or column chromatography Isolation->Purification FinalProduct Characterize Final 1-Methylpyrido[3,4-b]pyrazine Purification->FinalProduct

Caption: General workflow for the synthesis of 1-methylpyrido[3,4-b]pyrazines.

Representative Protocol: Synthesis of 2,3-Dimethyl-1-methyl-1H-pyrido[3,4-b]pyrazine

This protocol is adapted from general procedures for the synthesis of pyridopyrazines.

Materials:

  • This compound (1.0 eq)

  • Diacetyl (2,3-butanedione) (1.0 eq)

  • Ethanol

  • Glacial Acetic Acid (catalytic amount)

Procedure:

  • To a solution of this compound (1.0 g, 8.12 mmol) in ethanol (20 mL), add diacetyl (0.70 g, 8.12 mmol).

  • Add a catalytic amount of glacial acetic acid (e.g., 0.1 mL).

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • The crude product may precipitate upon cooling or after partial solvent removal. If not, water can be added to induce precipitation.

  • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography.

Part II: Synthesis of Imidazo[4,5-c]pyridines

The construction of the imidazo[4,5-c]pyridine scaffold from this compound can be achieved through condensation with either aldehydes followed by oxidation, or directly with carboxylic acids or their derivatives.

Method A: Condensation with Aldehydes (Phillips-Ladenburg Synthesis)

This classic method involves the reaction of the diamine with an aldehyde to form a dihydro-imidazopyridine intermediate, which is then oxidized to the final aromatic product.

Causality of Experimental Choices

The initial condensation is often carried out in a polar solvent. The choice of oxidizing agent is crucial. Mild oxidants like air (oxygen), or chemical oxidants such as sodium metabisulfite (Na₂S₂O₅) or iron(III) chloride can be used. The use of Na₂S₂O₅ is common as it is effective and the work-up is straightforward.[4] The N-methyl group of the starting material will be located on the pyridine nitrogen of the final imidazo[4,5-c]pyridine ring system.

Workflow for Imidazo[4,5-c]pyridine Synthesis (from Aldehydes)

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Work-up and Purification Start This compound + Aldehyde Solvent Add Solvent (e.g., DMSO or DMF) Start->Solvent Oxidant Add Oxidant (e.g., Na₂S₂O₅) Solvent->Oxidant Heating Heat mixture Oxidant->Heating Monitoring Monitor reaction by TLC/LC-MS Heating->Monitoring Cooling Cool to room temperature Monitoring->Cooling Reaction Complete Precipitation Pour into water to precipitate product Cooling->Precipitation Filtration Filter and wash the solid Precipitation->Filtration Purification Purify by recrystallization or column chromatography Filtration->Purification FinalProduct Characterize Final 7-Methyl-imidazo[4,5-c]pyridine Purification->FinalProduct

Caption: General workflow for the synthesis of 7-methyl-imidazo[4,5-c]pyridines from aldehydes.

Representative Protocol: Synthesis of 7-Methyl-2-phenyl-3H-imidazo[4,5-c]pyridine

This protocol is based on established methods for the synthesis of imidazopyridines from diaminopyridines and aldehydes.[4][5]

Materials:

  • This compound (1.0 eq)

  • Benzaldehyde (1.0 eq)

  • Sodium metabisulfite (Na₂S₂O₅) (1.1 eq)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 g, 8.12 mmol) and benzaldehyde (0.86 g, 8.12 mmol) in DMSO (10 mL).

  • Add sodium metabisulfite (1.70 g, 8.93 mmol) to the mixture.

  • Heat the reaction mixture to 120 °C and stir for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction to room temperature and pour it into ice-water (100 mL).

  • A precipitate will form. Stir for 30 minutes to ensure complete precipitation.

  • Collect the solid by vacuum filtration and wash thoroughly with water.

  • Dry the crude product under vacuum.

  • Purify the product by recrystallization from ethanol or by silica gel chromatography.

Method B: Condensation with Carboxylic Acids

Direct condensation with a carboxylic acid is another effective route. This method often requires harsher conditions, such as high temperatures or the use of a dehydrating agent like polyphosphoric acid (PPA), or can be facilitated by microwave irradiation.

Representative Protocol: Synthesis of 7-Methyl-3H-imidazo[4,5-c]pyridine

This protocol is adapted from a similar synthesis of a methylated imidazopyridine derivative.[5]

Materials:

  • This compound (1.0 eq)

  • Formic acid (100%)

Procedure:

  • Add this compound (1.0 g, 8.12 mmol) to 100% formic acid (15 mL).

  • Heat the reaction mixture to reflux for 6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate.

  • The product may precipitate out of the aqueous solution. If not, extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or silica gel chromatography.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block for the synthesis of a variety of heterocyclic compounds of interest in drug discovery and materials science. The protocols outlined in this application note provide a solid foundation for the synthesis of 1-methylpyrido[3,4-b]pyrazines and 7-methyl-imidazo[4,5-c]pyridines. The presence of the N-methyl group offers a strategic handle for modulating the properties of the final compounds, making this reagent a key component in the synthetic chemist's toolbox for generating novel and diverse chemical entities. Further exploration of catalytic systems and reaction conditions can lead to even more efficient and environmentally benign synthetic routes.

References

  • Göker, H., et al. (2024). Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. Molecular Diversity, 28(5), 2817-2829. [Link]

  • PubChem. This compound. [Link]

  • Tomasz, J., & Dembinska, D. (2018). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 23(11), 2993. [Link]

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N3-Methylpyridine-3,4-diamine: A Privileged Scaffold for Modern Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Abstract

Protein kinases are a critical class of enzymes involved in cellular signal transduction, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The development of small molecule kinase inhibitors has revolutionized targeted therapy. Within this field, the selection of a core chemical scaffold is a pivotal decision that dictates binding affinity, selectivity, and overall drug-like properties. This document provides a detailed guide on the application of N3-Methylpyridine-3,4-diamine, a versatile and highly effective building block for the synthesis of potent and selective kinase inhibitors. We will explore the chemical rationale for its use, provide detailed synthetic protocols, and discuss its role in the structure-activity relationship (SAR) of advanced inhibitor candidates.

Introduction: The Strategic Value of the Aminopyridine Scaffold

Protein kinases play a central role in cell signaling, and their deregulation is a key factor in the progression of cancers. Small-molecule kinase inhibitors that target the highly conserved ATP-binding site have become a major class of therapeutics.[1] A common challenge in this area is achieving selectivity, as the ATP pockets of the ~500 human kinases share significant homology.[1]

The 2-aminopyridine moiety has emerged as a "privileged scaffold" in kinase inhibitor design.[2] Its key feature is the ability to form one or more crucial hydrogen bonds with the "hinge" region of the kinase, the flexible loop connecting the N- and C-lobes of the catalytic domain. This interaction mimics the binding of the adenine ring of ATP, effectively anchoring the inhibitor in the active site.[3][4]

This compound (also known as 3-amino-4-(methylamino)pyridine) builds upon this proven motif. The strategic placement of the N3-methyl group offers distinct advantages:

  • Enhanced Selectivity: The methyl group can introduce subtle steric hindrance, disfavoring binding to certain off-target kinases and improving the selectivity profile of the final compound.[2]

  • Modulation of Physicochemical Properties: Methylation can influence solubility, lipophilicity, and metabolic stability, key parameters in optimizing a molecule's pharmacokinetic profile.[5]

  • Vector for Further Synthesis: The vicinal diamine arrangement provides two distinct nucleophilic sites (a primary and a secondary amine) for synthetic elaboration, allowing for the exploration of diverse chemical space and the generation of extensive compound libraries.

This guide will provide researchers with the foundational knowledge and practical protocols to effectively leverage this powerful building block in their drug discovery programs.

Physicochemical and Structural Data

A clear understanding of the building block's properties is essential for reaction planning and data interpretation.

PropertyValueSource
IUPAC Name This compoundPubChem[6]
CAS Number 1796-73-2Sigma-Aldrich[7]
Molecular Formula C₆H₉N₃Biosynth[8]
Molecular Weight 123.16 g/mol Biosynth[8]
Appearance Liquid (may vary)Sigma-Aldrich[7]
Purity Typically ≥95%Sigma-Aldrich[7]
Storage Refrigerator (2-8 °C)Sigma-Aldrich[7]

The Core Principle: Kinase Hinge Binding

The primary reason for the efficacy of the aminopyridine scaffold is its ability to form hydrogen bonds with the kinase hinge region. The this compound core typically positions itself such that the pyridine ring nitrogen and the exocyclic amino group can act as hydrogen bond acceptors and donors, respectively, to engage with the backbone amide and carbonyl groups of conserved hinge residues like glutamate and leucine.[2]

G cluster_kinase Kinase Hinge Region cluster_inhibitor This compound Scaffold Hinge_CO Backbone C=O Hinge_NH Backbone N-H Inhibitor Pyridine N Exocyclic NH₂ Inhibitor:f1->Hinge_CO H-Bond Donor Inhibitor:f0->Hinge_NH

Caption: Conceptual diagram of kinase hinge interaction.

This bidentate hydrogen bonding provides a strong anchor, allowing the rest of the inhibitor molecule (R-groups attached during synthesis) to explore other pockets within the ATP-binding site to achieve high potency and selectivity.

Synthetic Pathways and Protocols

The this compound core is a versatile platform for building a diverse range of kinase inhibitors. A common strategy involves a two-step process: first, coupling a suitable electrophile to the more reactive primary amine (at position 4), followed by a second reaction at the secondary N-methyl amine (at position 3).

General Synthetic Workflow

The following diagram illustrates a typical workflow for elaborating the scaffold into a final inhibitor candidate.

G Start N3-Methylpyridine -3,4-diamine Step1 Step 1: Selective Amide/Sulfonamide Formation Start->Step1 Reagent1 Electrophile 1 (e.g., Acyl Chloride, Sulfonyl Chloride) Reagent1->Step1 Intermediate Mono-substituted Intermediate Step1->Intermediate Step2 Step 2: C-N Cross-Coupling (e.g., Buchwald-Hartwig) Intermediate->Step2 Reagent2 Electrophile 2 (e.g., Aryl Halide for Cross-Coupling) Reagent2->Step2 Final Final Kinase Inhibitor Step2->Final Purify Purification & Characterization (HPLC, LC-MS, NMR) Final->Purify

Caption: General workflow for inhibitor synthesis.

Protocol 1: Synthesis of a Representative Amide Intermediate

This protocol details the selective acylation of the primary 4-amino group. The secondary N-methyl amine is less nucleophilic and generally does not react under these conditions without a stronger base or higher temperatures.

Objective: To synthesize N-(4-(methylamino)pyridin-3-yl)benzamide.

Materials:

  • This compound (1.0 eq)

  • Benzoyl chloride (1.05 eq)

  • Pyridine (2.0 eq, as solvent and base)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes for elution

Procedure:

  • Dissolve this compound (e.g., 1.23 g, 10 mmol) in anhydrous DCM (50 mL) and pyridine (1.6 mL, 20 mmol) in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add benzoyl chloride (1.2 mL, 10.5 mmol) dropwise to the stirred solution over 10 minutes.

  • Allow the reaction to warm to room temperature and stir for 4 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding 50 mL of saturated NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 50%) to yield the pure product.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Expected Outcome: A mono-acylated product where the benzoyl group is attached to the primary amine. This intermediate is now ready for further functionalization at the N-methyl position.

Structure-Activity Relationship (SAR) Insights

The true power of the this compound scaffold is realized during lead optimization. By systematically modifying the groups attached at the two amino positions, researchers can fine-tune the inhibitor's properties.

  • Hinge-Binding Moiety: The core aminopyridine provides the essential anchor. The N-methyl group can subtly alter the electronics and conformation, which can have a surprising impact on selectivity across different kinases.[2]

  • Vector 1 (Ex-Primary Amine): Modifications at this position often extend towards the solvent-exposed region or a ribose-binding pocket. Attaching groups here can significantly impact solubility and cell permeability.[9]

  • Vector 2 (Ex-Secondary Amine): This vector often points towards the "back pocket" of the kinase active site. Introducing larger, hydrophobic, or specifically functionalized aryl groups at this position is a common strategy for achieving high potency and selectivity, particularly for Type I or Type II inhibitors.[10]

The table below presents hypothetical SAR data for a series of inhibitors based on this scaffold, targeting a generic Kinase X.

Compound IDR¹ (at C4-NH)R² (at C3-NMe)Kinase X IC₅₀ (nM)Selectivity Score (S₁₀)
Scaffold HH>10,000-
A-01 BenzoylH8500.15
A-02 H4-Fluorophenyl1,2000.12
B-01 Benzoyl4-Fluorophenyl750.45
B-02 Benzoyl3,4-Difluorophenyl420.68
B-03 Cyclopropanecarbonyl3,4-Difluorophenyl15 0.85

Selectivity Score (S₁₀) is the fraction of kinases in a panel inhibited by < 50% at 1 µM.

This hypothetical data illustrates a common optimization path:

  • Mono-substitution provides a baseline activity (A-01, A-02).

  • Di-substitution significantly improves potency (B-01).

  • Fine-tuning electronics on the R² group enhances potency further (B-02).

  • Optimizing the R¹ group for better fit or improved physicochemical properties leads to a potent and selective lead compound (B-03).[11][12]

Conclusion and Future Directions

This compound is a validated and highly valuable building block in the medicinal chemist's toolbox for kinase inhibitor discovery. Its inherent ability to engage the kinase hinge, combined with two distinct and synthetically accessible vectors for modification, provides a robust platform for developing potent and selective therapeutics.[5][13] The strategic N-methylation offers an additional layer for optimizing selectivity and drug-like properties compared to simpler aminopyridine scaffolds. Future work will likely involve incorporating this scaffold into more complex architectures, such as macrocycles or covalent inhibitors, to tackle challenges of drug resistance and target previously "undruggable" kinases.[3]

References

  • Smalley, J. P., et al. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Lo, Y. C., et al. (2015). Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Zhang, Y., et al. (2023). Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv. Available at: [Link]

  • Wishart, G., et al. (2020). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules. Available at: [Link]

  • Sharma, S., et al. (2024). Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs. African Journal of Biomedical Research. Available at: [Link]

  • El-Naggar, A. M., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega. Available at: [Link]

  • Sadremomtaz, A., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. Available at: [Link]

  • Smyth, L. A., et al. (2011). Design and evaluation of 3-aminopyrazolopyridinone kinase inhibitors inspired by the natural product indirubin. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • El-Naggar, A. M., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega. Available at: [Link]

  • Google Patents (n.d.). CN100999491A - Preparation process of 3 amino-4 methyl pyridine.
  • PubChem (n.d.). This compound. Available at: [Link]

  • Academia.edu (n.d.). Synthesis and biological evaluation of 3,6-diamino-1 H-pyrazolo[3,4- b]pyridine derivatives as protein kinase inhibitors. Available at: [Link]

  • Google Patents (n.d.). CN104356057A - Preparation method of 3-amino-4-methylpyridine.
  • Patsnap (n.d.). Preparation method of 3-amino-4-methylpyridine.
  • de Oliveira, M. A. L., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Pharmaceuticals. Available at: [Link]

  • Kaur, H., et al. (2022). Recent Advances in Pyrimidine-Based Drugs. Molecules. Available at: [Link]

  • ScienceDirect (n.d.). Tetrahydropyridine LIMK inhibitors: Structure activity studies and biological characterization. Available at: [Link]

  • Fant, X., et al. (2022). Structure-Activity Relationship in the Leucettine Family of Kinase Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Thompson, A. M., et al. (1995). Tyrosine Kinase Inhibitors. 4. Structure-activity Relationships Among N- And 3-substituted 2,2'-dithiobis(1H-indoles) for in Vitro Inhibition of Receptor and Nonreceptor Protein Tyrosine Kinases. Journal of Medicinal Chemistry. Available at: [Link]

  • Qu, R., et al. (2016). Structure-Activity Relationship Study of Rakicidins: Overcoming Chronic Myeloid Leukemia Resistance to Imatinib with 4-Methylester-Rakicidin A. Journal of Medicinal Chemistry. Available at: [Link]

  • Sahoo, A., & Gore, K. R. (2024). Synthesis of N3-Methyluridine- and 2'-O-Alkyl/2'-Fluoro-N3-Methyluridine-Modified Phosphoramidites and Their Incorporation into DNA and RNA Oligonucleotides. Current Protocols. Available at: [Link]

Sources

Application Notes and Protocols: Synthesis of N3-Methylpyridine-3,4-diamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N3-Methylpyridine-3,4-diamine and its derivatives are pivotal structural motifs in medicinal chemistry and materials science. This scaffold is a key component in a variety of pharmacologically active compounds, including antiviral agents. The strategic placement of amine functionalities on the pyridine ring, along with the N3-methyl group, allows for diverse downstream chemical modifications, making these compounds versatile building blocks for drug discovery and development.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental procedures for synthesizing this compound derivatives. It delves into the underlying chemical principles, offers detailed step-by-step protocols for key synthetic strategies, and provides insights into reaction optimization and troubleshooting.

Synthetic Strategies: An Overview

The synthesis of this compound derivatives can be approached through several strategic pathways. The choice of a particular route often depends on the availability of starting materials, desired substitution patterns on the pyridine ring, and scalability requirements. The most common strategies involve the construction of the substituted pyridine ring followed by the introduction and modification of the diamine functionalities.

A prevalent approach begins with a pre-functionalized pyridine ring, such as a halogenated or nitrated pyridine, which then undergoes sequential nucleophilic substitution and reduction steps to install the required amino groups. Another effective method involves the construction of the pyridine ring itself from acyclic precursors, which allows for greater control over the final substitution pattern.

Key Synthetic Pathways

Two primary and reliable synthetic routes for accessing the N3-methylated pyridine-3,4-diamine core are outlined below. These pathways highlight different approaches to constructing the target molecule, each with its own set of advantages and experimental considerations.

  • Route A: Amination of a Halogenated Pyridine Precursor. This classic and robust method involves the nucleophilic aromatic substitution of a dihalopyridine, followed by subsequent functional group manipulations to yield the desired diamine.

  • Route B: Ring Construction from Acyclic Precursors. This strategy offers high flexibility in introducing various substituents onto the pyridine core by building the ring from simpler, non-cyclic starting materials.

The following sections will provide detailed protocols for each of these synthetic pathways.

PART 1: Synthesis via Amination of a Halogenated Pyridine Precursor

This synthetic route is a well-established and reliable method for preparing pyridine-3,4-diamines. The general workflow involves the selective amination of a di-substituted pyridine, typically a chloro- or bromo-pyridine, followed by the introduction of the second amino group.

Workflow Diagram: Route A

RouteA Start 3-Bromo-4-methylpyridine Step1 Nitration (HNO₃, H₂SO₄) Start->Step1 Intermediate1 3-Bromo-4-methyl-5-nitropyridine Step1->Intermediate1 Step2 Nucleophilic Substitution (Methylamine) Intermediate1->Step2 Intermediate2 N-Methyl-4-methyl-5-nitro-pyridin-3-amine Step2->Intermediate2 Step3 Reduction (e.g., Fe/HCl or H₂/Pd-C) Intermediate2->Step3 Product This compound Step3->Product

Caption: Synthetic workflow for this compound via Route A.

Detailed Experimental Protocol: Route A

This protocol is adapted from established procedures for the synthesis of substituted pyridine diamines.[1][2]

Materials and Equipment
  • Reagents: 3-Bromo-4-methylpyridine, Fuming Nitric Acid (HNO₃), Concentrated Sulfuric Acid (H₂SO₄), Methylamine solution (40% in H₂O), Iron powder (Fe), Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Dichloromethane (DCM), Anhydrous Magnesium Sulfate (MgSO₄).

  • Equipment: Round-bottom flasks, reflux condenser, magnetic stirrer with heating plate, dropping funnel, ice bath, Buchner funnel and flask, rotary evaporator, standard laboratory glassware.

Step-by-Step Procedure

Step 1: Nitration of 3-Bromo-4-methylpyridine

  • To a stirred solution of concentrated sulfuric acid (50 mL) in a round-bottom flask cooled in an ice bath, slowly add 3-bromo-4-methylpyridine (10 g, 58.1 mmol).

  • Once the pyridine derivative is fully dissolved, add fuming nitric acid (15 mL) dropwise via a dropping funnel, ensuring the temperature is maintained below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture at 80 °C for 4 hours.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice (200 g).

  • Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 8. A precipitate will form.

  • Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 3-bromo-4-methyl-5-nitropyridine.

Step 2: Nucleophilic Substitution with Methylamine

  • In a sealed pressure vessel, dissolve 3-bromo-4-methyl-5-nitropyridine (5 g, 23.0 mmol) in an excess of 40% aqueous methylamine solution (50 mL).

  • Heat the mixture at 150 °C for 12 hours. The internal pressure will increase, so ensure the vessel is rated for such conditions.

  • Cool the reaction vessel to room temperature. A solid product should precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash with water, and dry to obtain N-methyl-4-methyl-5-nitro-pyridin-3-amine.

Step 3: Reduction of the Nitro Group

  • Suspend N-methyl-4-methyl-5-nitro-pyridin-3-amine (3 g, 17.9 mmol) in a mixture of ethanol (50 mL) and water (20 mL).

  • Add iron powder (5 g, 89.5 mmol) to the suspension.

  • Heat the mixture to reflux and then add concentrated hydrochloric acid (2 mL) dropwise.

  • Continue refluxing for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture and filter it through a pad of celite to remove the iron residues.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in water and basify with a concentrated sodium hydroxide solution to a pH of 10.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Characterization Data
CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceExpected ¹H NMR (δ, ppm)
This compound C₆H₉N₃123.16[3][4]Off-white to pale yellow solid7.5-7.7 (d, 1H), 6.5-6.7 (d, 1H), 4.5-5.0 (br s, 2H), 2.8-3.0 (s, 3H), 2.1-2.3 (s, 3H)

PART 2: Synthesis via Ring Construction from Acyclic Precursors

This approach provides significant flexibility in accessing a wide range of substituted pyridine derivatives by building the heterocyclic ring from simple, acyclic starting materials.[5][6][7] The following protocol outlines a general method for the synthesis of a substituted pyridine core which can be further functionalized to the desired diamine.

Workflow Diagram: Route B

RouteB Start1 Ylidenemalononitrile Step1 Condensation/ Cyclization Start1->Step1 Start2 Primary Amine Start2->Step1 Intermediate1 Substituted 2-aminopyridine-3-carbonitrile Step1->Intermediate1 Step2 Functional Group Interconversion Intermediate1->Step2 Product This compound Derivative Step2->Product

Caption: General workflow for pyridine synthesis from acyclic precursors (Route B).

Detailed Experimental Protocol: Route B

This protocol is a generalized representation of modern pyridine synthesis methodologies.[5]

Materials and Equipment
  • Reagents: Substituted ylidenemalononitrile, primary amine (e.g., benzylamine or propylamine), ethyl acetate (EtOAc), hexanes, silica gel for column chromatography.

  • Equipment: Round-bottom flask, magnetic stirrer, TLC plates, UV lamp (254 nm), rotary evaporator, chromatography column.

Step-by-Step Procedure

Step 1: Synthesis of the Substituted Pyridine Ring

  • Dissolve the chosen ylidenemalononitrile (1 mmol) in the selected primary amine (2 mL) in a round-bottom flask at room temperature.

  • Stir the reaction mixture vigorously. Monitor the reaction progress by TLC, observing the disappearance of the starting material and the appearance of a new, often fluorescent, spot under a 254 nm UV lamp.

  • Once the starting enamine is consumed, concentrate the reaction mixture under vacuum using a rotary evaporator to remove the excess amine.

  • Purify the resulting crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to isolate the multi-substituted pyridine.

Step 2: Subsequent Functional Group Manipulations

The product from Step 1, a substituted 2-aminopyridine-3-carbonitrile, serves as a versatile intermediate. The nitrile and other substituents can be further modified to introduce the second amino group and the N3-methyl functionality. These transformations may include:

  • Reduction of the nitrile group to an aminomethyl group.

  • Hydrolysis of the nitrile to a carboxylic acid, followed by a Curtius, Hofmann, or Schmidt rearrangement to an amino group.

  • N-methylation of one of the amino groups using a suitable methylating agent.

The specific sequence of these steps will depend on the desired final structure of the this compound derivative.

Causality Behind Experimental Choices
  • Solvent-Free Conditions: The use of the primary amine as both a reactant and a solvent in Route B simplifies the reaction setup and often leads to higher reaction rates.[5]

  • Room Temperature Reaction: Many modern pyridine syntheses are designed to proceed at room temperature to improve energy efficiency and minimize the formation of side products.[5]

  • TLC Monitoring: Close monitoring of the reaction by TLC is crucial to determine the optimal reaction time and prevent the formation of degradation products.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low Yield in Nitration (Route A) Incomplete reaction or side reactions.Ensure the temperature is strictly controlled during the addition of nitric acid. Increase the reaction time or temperature cautiously.
Incomplete Reduction (Route A) Insufficient reducing agent or catalyst deactivation.Add more reducing agent (e.g., iron powder) in portions. Ensure the reaction medium is acidic. If using catalytic hydrogenation, ensure the catalyst is fresh and the system is free of poisons.
Poor Selectivity in Amination Competing side reactions.Optimize the reaction temperature and pressure. Consider using a catalyst to improve selectivity.
Difficult Purification Presence of closely related impurities.Employ a different chromatographic technique (e.g., reverse-phase chromatography) or consider recrystallization from a suitable solvent system.

Safety Precautions

  • Corrosive Reagents: Concentrated acids (sulfuric and nitric acid) and bases (sodium hydroxide) are highly corrosive. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

  • High-Pressure Reactions: The amination step in a sealed vessel generates high pressure. Use a properly rated and inspected pressure vessel and a blast shield.

  • Flammable Solvents: Dichloromethane and ethyl acetate are flammable. Avoid open flames and use them in a well-ventilated area.

  • Toxic Chemicals: Handle all chemicals with care, consulting the Safety Data Sheet (SDS) for each substance before use.

Conclusion

The synthesis of this compound derivatives is a critical process in the development of new therapeutics and functional materials. The two primary routes detailed in this guide—amination of a halogenated precursor and construction of the pyridine ring from acyclic precursors—offer robust and versatile methods for accessing these important compounds. By understanding the underlying chemical principles and carefully following the detailed protocols, researchers can successfully synthesize a wide array of this compound derivatives for their specific applications. Careful attention to reaction conditions, purification techniques, and safety procedures is paramount for achieving high yields and purity.

References

  • Clark-Lewis, J. W., & Singh, R. P. (1962). Preparation of 3,4-diamino-, 3-amino-4-methylamino-, and 4-amino-3-methylamino-pyridine. Journal of the Chemical Society (Resumed), 2379. DOI: 10.1039/JR9620002379
  • Google Patents. (n.d.). CN100999491A - Preparation process of 3 amino-4 methyl pyridine.
  • Patsnap. (n.d.). Preparation method of 3-amino-4-methylpyridine - Eureka. Retrieved from [Link]

  • Google Patents. (n.d.). CN104356057A - Preparation method of 3-amino-4-methylpyridine.
  • Clark-Lewis, J. W., & Singh, R. P. (1962). 459. Preparation of 3,4-diamino-, 3-amino-4-methylamino-, and 4-amino-3-methylamino-pyridine. Journal of the Chemical Society (Resumed), 2379-2383. DOI: 10.1039/JR9620002379
  • Insight into Novel Cyclization Reactions Using Acetic Anhydride in the Presence of 4-Dimethylaminopyridine. (n.d.). Retrieved from [Link]

  • Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

  • Colby, D. A., Bergman, R. G., & Ellman, J. A. (2008). Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation. Journal of the American Chemical Society, 130(11), 3645–3651. DOI: 10.1021/ja7104784
  • ACS Publications. (n.d.). Organic Letters Ahead of Print. Retrieved from [Link]

  • Google Patents. (n.d.). CN104356057A - Preparation method of 3-amino-4-methylpyridine.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

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Application Notes & Protocols: N3-Methylpyridine-3,4-diamine as a Versatile N,N'-Bidentate Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The field of coordination chemistry continuously seeks novel ligands that can impart unique steric and electronic properties to metal centers, thereby enabling new catalytic activities, materials with tailored functions, or compounds with therapeutic potential. Pyridine-based ligands, in particular, have been a cornerstone of inorganic synthesis due to their robust coordination properties and tunable electronic nature.[1] This guide focuses on N3-Methylpyridine-3,4-diamine, a lesser-explored yet highly promising ligand. Its structure, featuring a pyridine nitrogen and two adjacent amino groups (one primary, one secondary), suggests a strong potential for acting as a bidentate N,N'-chelating agent.

The presence of the N3-methyl group introduces specific steric constraints and alters the electronic landscape compared to its parent compound, 3,4-diaminopyridine. This modification can influence the stability, geometry, and subsequent reactivity of its metal complexes. This document provides a comprehensive guide for researchers, covering the synthesis of the ligand itself, detailed protocols for the preparation of its coordination complexes, a workflow for their characterization, and an exploration of their potential applications.

A Note on Methodology: As this compound is not extensively documented in coordination chemistry literature, the protocols herein are built upon established, successful methodologies for structurally analogous aminopyridine and N-alkylated diamine systems.[2][3] These protocols are designed to be robust starting points, and researchers should anticipate the need for standard optimization of reaction conditions.

Section 1: Ligand Synthesis

The synthesis of this compound is not commonly reported. A logical and feasible synthetic route involves a two-step process: first, the synthesis of the precursor 3,4-diaminopyridine, followed by a selective N-alkylation.

Protocol 1.1: Synthesis of 3,4-Diaminopyridine from 4-Amino-3-nitropyridine

This procedure is adapted from established hydrogenation methods for nitro-aromatic compounds.[4]

Objective: To synthesize the precursor, 3,4-diaminopyridine, via catalytic hydrogenation.

Materials and Reagents:

  • 4-Amino-3-nitropyridine (CAS: 1681-37-4)

  • 10% Palladium on activated carbon (Pd/C)

  • Methanol (MeOH), ACS grade

  • Tetrahydrofuran (THF), ACS grade

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Standard hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)

  • Filtration apparatus (e.g., Büchner funnel with Celite® or syringe filter)

Procedure:

  • Reactor Setup: In a hydrogenation flask, combine 4-amino-3-nitropyridine (e.g., 5.0 g, 35.9 mmol) with a solvent mixture of methanol (50 mL) and THF (50 mL).

  • Catalyst Addition: Under a gentle stream of inert gas, carefully add 10% Pd/C (0.5 g, 10% w/w). Causality: Pd/C is an efficient and widely used catalyst for the reduction of aromatic nitro groups to amines. The inert atmosphere prevents potential ignition of the catalyst in the presence of flammable solvents.

  • Hydrogenation: Secure the flask to the hydrogenation apparatus. Purge the system with H₂ gas three times to remove all air. Pressurize the reactor with H₂ (typically 1-4 atm or using a balloon) and begin vigorous stirring.

  • Reaction Monitoring: The reaction is exothermic. Monitor the reaction progress by observing the cessation of H₂ uptake. Alternatively, TLC analysis can be used (a more polar product will be formed). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, carefully vent the H₂ pressure and purge the system with inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional methanol to ensure complete recovery of the product. Safety Note: The Pd/C catalyst can be pyrophoric upon drying. Keep the filter cake wet with solvent or water during handling and dispose of it appropriately.

  • Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield 3,4-diaminopyridine as a solid. The product can be used in the next step, often without further purification.

Protocol 1.2: Selective N-Alkylation to Yield this compound

This protocol is based on general methods for the N-alkylation of aminopyridines, which can be challenging due to potential over-alkylation.[5][6] This approach uses a controlled stoichiometry of the alkylating agent.

Objective: To selectively methylate the 3-amino group of 3,4-diaminopyridine.

Materials and Reagents:

  • 3,4-Diaminopyridine (from Protocol 1.1)

  • Methyl iodide (CH₃I) (CAS: 74-88-4) or Dimethyl sulfate ((CH₃)₂SO₄) (CAS: 77-78-1)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

  • Standard glassware for reflux

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 3,4-diaminopyridine (e.g., 3.0 g, 27.5 mmol) and anhydrous potassium carbonate (4.1 g, 29.7 mmol, ~1.1 eq) to acetonitrile (100 mL). Causality: K₂CO₃ acts as a mild base to scavenge the HI or H₂SO₄ byproduct of the alkylation, driving the reaction forward.

  • Alkylation: While stirring the suspension, slowly add methyl iodide (1.72 mL, 27.5 mmol, 1.0 eq) dropwise at room temperature. Causality: Using a 1:1 stoichiometry of the amine to the alkylating agent minimizes the formation of the di-alkylated product. The 3-amino group is generally more nucleophilic than the 4-amino group, favoring selective methylation at the N3 position, though a mixture of products is possible.

  • Reaction: Heat the mixture to a gentle reflux (e.g., 50-60 °C) and monitor the reaction by TLC. The reaction is typically complete in 4-8 hours.

  • Work-up: Cool the reaction to room temperature and filter off the inorganic salts. Wash the solids with a small amount of acetonitrile.

  • Isolation and Purification: Concentrate the filtrate under reduced pressure. The resulting crude product will likely be a mixture of starting material, the desired mono-methylated product, and potentially some di-methylated product. Purify the crude material using silica gel column chromatography (e.g., using a gradient of dichloromethane/methanol as the eluent) to isolate pure this compound.

Ligand_Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Reduction cluster_intermediate Intermediate cluster_step2 Step 2: Alkylation cluster_purification Purification cluster_final Final Product start 4-Amino-3-nitropyridine proc1 Catalytic Hydrogenation (H₂, 10% Pd/C) start->proc1 MeOH/THF inter 3,4-Diaminopyridine proc1->inter Filter & Evaporate proc2 Selective Methylation (CH₃I, K₂CO₃) inter->proc2 Acetonitrile purify Column Chromatography proc2->purify Crude Product final This compound purify->final Isolated Ligand

Section 2: Synthesis of Coordination Complexes

This compound is expected to act as a bidentate chelating ligand, coordinating to a metal center through the pyridine nitrogen (N1) and the primary amino nitrogen (N4), forming a stable five-membered ring. The N3-methylamino group would then be positioned to influence the steric environment around the metal.

// Ring structure N1 -- C2 -- C3 -- C4 -- C5 -- C6 -- N1;

// Substituents C3 -- N_Me; N_Me -- Me; C4 -- N_H2; N_H2 -- H1; N_H2 -- H2;

// Coordination bonds M -> N1 [color="#EA4335", penwidth=2, label="Coordination"]; M -> N_H2 [color="#EA4335", penwidth=2];

// Positioning {rank=same; C2; C6} {rank=same; C3; C5} {rank=same; C4} {rank=same; N_Me; N_H2} {rank=same; Me; H1; H2} {rank=same; M} } dot Caption: Proposed bidentate chelation of this compound.

Protocol 2.1: Synthesis of a Diamagnetic Complex: [Ag(N3-MPDA)₂]NO₃

This protocol uses silver(I) nitrate to form a representative d¹⁰ complex. Such complexes are excellent for characterization by NMR spectroscopy.

Objective: To synthesize a silver(I) complex with two equivalents of the ligand.

Materials and Reagents:

  • This compound (N3-MPDA) (from Protocol 1.2)

  • Silver(I) nitrate (AgNO₃) (CAS: 7761-88-8)

  • Ethanol (EtOH), absolute

  • Diethyl ether

  • Schlenk flasks or similar glassware for inert atmosphere work

Procedure:

  • Ligand Solution: In a Schlenk flask, dissolve this compound (e.g., 100 mg, 0.81 mmol) in 10 mL of warm ethanol.

  • Metal Salt Solution: In a separate Schlenk flask, dissolve silver(I) nitrate (69 mg, 0.405 mmol) in 10 mL of ethanol. Safety Note: Protect the silver nitrate solution from light to prevent photoreduction.

  • Complexation: Slowly add the ligand solution dropwise to the stirring silver nitrate solution at room temperature. A precipitate may form immediately.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours, protected from light.

  • Isolation: Collect the resulting solid by vacuum filtration. If no precipitate forms, the complex can be precipitated by the slow addition of diethyl ether.

  • Washing and Drying: Wash the solid product with a small amount of cold ethanol, followed by diethyl ether to facilitate drying. Dry the complex under vacuum.

Protocol 2.2: Synthesis of a Paramagnetic Complex: [Cu(N3-MPDA)Cl₂]

This protocol uses copper(II) chloride, a d⁹ metal salt, which will result in a paramagnetic complex suitable for EPR analysis.

Objective: To synthesize a copper(II) complex with one equivalent of the ligand.

Materials and Reagents:

  • This compound (N3-MPDA) (from Protocol 1.2)

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O) (CAS: 10125-13-0)

  • Methanol (MeOH)

Procedure:

  • Ligand Solution: Dissolve this compound (e.g., 100 mg, 0.81 mmol) in 10 mL of methanol in a small flask.

  • Metal Salt Solution: In a separate flask, dissolve copper(II) chloride dihydrate (138 mg, 0.81 mmol) in 10 mL of methanol. The solution should be blue-green.

  • Complexation: Add the ligand solution dropwise to the stirring copper(II) chloride solution. A color change should be observed immediately as the complex forms.

  • Reaction: Stir the mixture at room temperature for 2 hours.

  • Crystallization: Seal the flask and allow for slow evaporation of the solvent over several days at room temperature. This will often yield single crystals suitable for X-ray diffraction. Alternatively, the product can be precipitated by adding a less-polar co-solvent like diethyl ether.

  • Isolation: Collect the crystalline product by filtration, wash with a minimal amount of cold methanol, and dry under vacuum.

Section 3: Characterization of Complexes

A systematic approach is required to fully characterize newly synthesized coordination complexes. The workflow below outlines the key analytical techniques.

Characterization_Workflow cluster_spectroscopy Primary Spectroscopic Analysis cluster_structure Structural & Electronic Analysis cluster_elemental Compositional Analysis synthesis Synthesized Complex (Solid Powder) ftir FT-IR Spectroscopy synthesis->ftir Initial Checks uvvis UV-Vis Spectroscopy synthesis->uvvis Initial Checks ms Mass Spectrometry synthesis->ms Initial Checks nmr NMR Spectroscopy (¹H, ¹³C) (For Diamagnetic Complexes) synthesis->nmr Magnetic Properties epr EPR Spectroscopy (For Paramagnetic Complexes) synthesis->epr Magnetic Properties xrd Single Crystal X-ray Diffraction synthesis->xrd Obtain Crystals ftir->xrd uvvis->xrd ms->xrd elemental Elemental Analysis (CHN) ms->elemental Confirm Composition nmr->xrd epr->xrd final Full Characterization xrd->final Definitive Structure elemental->xrd

Spectroscopic and Analytical Techniques
TechniquePurpose & Expected Observations
FT-IR Spectroscopy To confirm coordination of the ligand. Expect shifts in N-H and C=N stretching frequencies upon binding to the metal. A shift in the pyridine ring vibrations (around 1500-1600 cm⁻¹) is a strong indicator of coordination via the pyridine nitrogen.[7]
UV-Vis Spectroscopy To probe the electronic environment of the metal center. For transition metal complexes (like Cu(II)), expect to see d-d transitions in the visible region, which are characteristic of the complex's geometry.
Mass Spectrometry To confirm the mass of the complex and its fragmentation pattern. Techniques like ESI-MS are ideal for identifying the molecular ion peak corresponding to the [M(L)ₓ]ⁿ⁺ fragment.[7]
Elemental Analysis To determine the %C, H, and N content of the complex. The experimental values should match the calculated values for the proposed formula, providing crucial evidence for the stoichiometry and purity of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for diamagnetic complexes (e.g., Ag(I), Zn(II)).[8]

  • ¹H NMR: Upon coordination, the proton signals of the ligand will shift. Protons closer to the metal center (e.g., on the pyridine ring and the NH₂ group) are expected to show the most significant downfield shifts due to the deshielding effect of the metal ion.

  • ¹³C NMR: Similar to ¹H NMR, the carbon signals of the pyridine ring will shift upon coordination, providing further evidence of ligand binding. The para-carbon of the pyridine ring is particularly sensitive to the polarizing power of the metal ion.[1][8]

Table 1: Hypothetical ¹H NMR Chemical Shift Comparison (in DMSO-d₆)

Proton Free Ligand (N3-MPDA) (δ, ppm) [Ag(N3-MPDA)₂]NO₃ (δ, ppm) Rationale for Shift
Pyridine H (ortho to N) ~8.0 ~8.2-8.4 Deshielding due to coordination at pyridine N
Pyridine H (other) ~6.5-7.5 ~6.7-7.8 Moderate deshielding
NH₂ (at C4) ~5.5 (broad) ~5.8-6.2 (broad) Deshielding due to coordination at N4
NH (at C3) ~6.0 (broad) ~6.1-6.3 (broad) Minor inductive effects

| CH₃ | ~2.8 | ~2.8-2.9 | Minimal shift, distant from coordination site |

Electron Paramagnetic Resonance (EPR) Spectroscopy

For paramagnetic complexes like Cu(II) (d⁹, S=1/2), EPR spectroscopy provides detailed information about the electronic structure and the coordination environment of the metal ion.[9]

  • Analysis: The shape of the EPR spectrum and the values of the g-tensor (gₓ, gᵧ, g₂) and hyperfine coupling constants (A) can distinguish between different geometries (e.g., square planar, tetrahedral, octahedral).[10] For a typical axially elongated Cu(II) complex, one would expect to see a spectrum with g∥ > g⊥ ≈ 2.0023.

Single-Crystal X-ray Diffraction

This is the definitive method for determining the solid-state structure of a coordination complex.[11]

Protocol:

  • Crystal Growth: Grow single crystals suitable for diffraction, typically by slow evaporation of the solvent from the reaction mixture, vapor diffusion, or layering of a non-solvent.

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data, usually at low temperature (e.g., 100 K) to minimize thermal motion.[11]

  • Structure Solution & Refinement: Solve the crystal structure using standard software packages to obtain precise bond lengths, bond angles, coordination geometry, and information about intermolecular interactions like hydrogen bonding.

Section 4: Potential Applications

The unique structure of this compound suggests its metal complexes could be valuable in catalysis and medicinal chemistry.

Catalysis: Cross-Coupling Reactions

Aminopyridine ligands have been used to create palladium and nickel catalysts for C-C and C-N cross-coupling reactions.[12][13] The N,N'-chelate can stabilize the metal center during the catalytic cycle.

Hypothetical Application: Suzuki-Miyaura Coupling A palladium complex, such as [Pd(N3-MPDA)Cl₂], could potentially catalyze the coupling of an aryl halide with a boronic acid.

Protocol 4.1: Screening for Catalytic Activity

  • Reaction Setup: In a Schlenk tube under an inert atmosphere, combine aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), a base such as K₂CO₃ (2.0 mmol), and the synthesized Pd complex (e.g., 1 mol%).

  • Reaction: Add a suitable solvent (e.g., dioxane/water mixture) and heat the reaction (e.g., to 80-100 °C) for a specified time.

  • Analysis: Monitor the formation of the biphenyl product by GC-MS or LC-MS. A high yield would indicate successful catalytic activity.

Antimicrobial Agents

Silver(I) complexes with N-donor ligands are well-known for their antimicrobial properties.[14][15] The synthesized [Ag(N3-MPDA)₂]NO₃ complex is an excellent candidate for such studies.

Protocol 4.2: Minimum Inhibitory Concentration (MIC) Assay

  • Preparation: Prepare a stock solution of the silver complex in a suitable solvent (e.g., DMSO or water).

  • Serial Dilution: Perform a two-fold serial dilution of the complex in a 96-well microtiter plate containing a liquid growth medium (e.g., Mueller-Hinton broth for bacteria).

  • Inoculation: Add a standardized suspension of a bacterial strain (e.g., Staphylococcus aureus or Escherichia coli) to each well.

  • Incubation: Incubate the plate at 37 °C for 18-24 hours.

  • Analysis: The MIC is determined as the lowest concentration of the complex that visibly inhibits bacterial growth. The results can be compared to a standard antibiotic.[16]

Table 2: Example Data Table for MIC Assay

Compound MIC against S. aureus (µg/mL) MIC against E. coli (µg/mL)
[Ag(N3-MPDA)₂]NO₃ Experimental Value Experimental Value
AgNO₃ (Control) Experimental Value Experimental Value

| Ciprofloxacin (Standard) | Known Value | Known Value |

References

  • Structure–Activity Relationships in NHC–Silver Complexes as Antimicrobial Agents. PMC. Available from: [Link]

  • Antimicrobial Activity of Water-Soluble Silver Complexes Bearing C-Scorpionate Ligands. MDPI. Available from: [Link]

  • Antimicrobial Activity and Mode of Action of N-Heterocyclic Carbene Silver(I) Complexes. MDPI. Available from: [Link]

  • A Study on Coordination chemistry : Synthesis and Characterization of Novel. IJARST. Available from: [Link]

  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. ResearchGate. Available from: [Link]

  • 13C NMR Chemical Shifts of Diamagnetic Pyridine Complexes of Silver(I), Zinc(II), and Cadmium(I1): Evidence for a Correlation of. ElectronicsAndBooks. Available from: [Link]

  • Carbon-13 NMR chemical shifts of diamagnetic pyridine complexes of silver(I), zinc(II), and cadmium(II): evidence for a correlation of chemical shift and metal ion polarizing ability. ACS Publications. Available from: [Link]

  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Publishing. Available from: [Link]

  • EPR Spectroscopy Used in Solution Speciation Studies of Paramagnetic Transition Metal Complexes. IntechOpen. Available from: [Link]

  • Process for the N-alkylation of aminopyridines. Google Patents.
  • Early transition metal complexes containing aminopyridinato ligands. De Gruyter. Available from: [Link]

  • Synthesis, characterization, and Hirshfeld surface analysis of coordination compounds composed of two different aminopyridines, isothiocyanate ligand molecules, and two different transition metal atoms. PMC. Available from: [Link]

  • Cu II Complexes and Coordination Polymers with Pyridine or Pyrazine Amides and Amino Benzamides—Structures and EPR Patterns. MDPI. Available from: [Link]

  • Synthesis of Secondary Amines via Self-Limiting Alkylation of N- Aminopyridinium Salts. ChemRxiv. Available from: [Link]

  • Exploring Mechanisms in Ni Terpyridine Catalyzed C–C Cross-Coupling Reactions—A Review. MDPI. Available from: [Link]

Sources

Application Note: A Scalable Synthesis of N3-Methylpyridine-3,4-diamine for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents. Their unique electronic properties and ability to engage in hydrogen bonding make them privileged scaffolds in drug design. N3-Methylpyridine-3,4-diamine, in particular, is a versatile intermediate, offering multiple points for chemical modification, making it a valuable building block for the synthesis of novel pharmaceutical candidates. This application note provides a comprehensive guide to a proposed large-scale synthesis of this compound, designed to meet the rigorous purity standards required for pharmaceutical testing. The protocols herein are developed for scalability, with a focus on process safety and robustness.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through a multi-step sequence starting from the commercially available 4-aminopyridine. The proposed route involves an initial nitration, followed by reduction of the nitro group, and finally, a selective N-methylation. While direct synthesis has been reported, this pathway is designed for scalability and control over impurity profiles.

Synthetic Pathway 4-Aminopyridine 4-Aminopyridine 3-Nitro-4-aminopyridine 3-Nitro-4-aminopyridine 4-Aminopyridine->3-Nitro-4-aminopyridine Nitration (HNO3/H2SO4) Pyridine-3,4-diamine Pyridine-3,4-diamine 3-Nitro-4-aminopyridine->Pyridine-3,4-diamine Reduction (Pd/C, H2) This compound This compound Pyridine-3,4-diamine->this compound Selective N-Methylation (e.g., with protecting groups) Purification Workflow Crude Product Crude Product Liquid-Liquid Extraction Liquid-Liquid Extraction Crude Product->Liquid-Liquid Extraction 1. Removal of water-soluble impurities Crystallization Crystallization Liquid-Liquid Extraction->Crystallization 2. Primary purification and isolation Column Chromatography Column Chromatography Crystallization->Column Chromatography 3. (Optional) High-purity polishing Final Product Final Product Column Chromatography->Final Product 4. Drying and Packaging

Troubleshooting & Optimization

Technical Support Center: Synthesis of N3-Methylpyridine-3,4-diamine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of N3-Methylpyridine-3,4-diamine, a crucial building block for various research and development applications. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of this synthesis and improve your reaction yields and product purity.

I. Overview of Synthetic Strategy

The synthesis of this compound, more systematically named 4-amino-3-(methylamino)pyridine , typically proceeds through a multi-step pathway. A robust and common approach begins with a commercially available substituted pyridine, such as 4-chloropyridine. The key transformations involve electrophilic nitration, regioselective nucleophilic aromatic substitution (SNAr), and a final reduction of the nitro group.

Controlling regioselectivity and managing the purification of the polar diamine product are the most critical challenges. This guide is designed to address these specific issues.

Visualizing the Synthetic Pathway

The following diagram outlines the recommended synthetic route from 4-chloro-3-nitropyridine, a common and effective starting material.

Synthetic_Pathway cluster_0 Step 1: Nucleophilic Aromatic Substitution (SNAr) cluster_1 Step 2: Nitro Group Reduction start 4-Chloro-3-nitropyridine intermediate 4-(Methylamino)-3-nitropyridine start->intermediate Methylamine (CH3NH2) Base (e.g., K2CO3) Solvent (e.g., EtOH) final_product This compound (4-Amino-3-(methylamino)pyridine) intermediate->final_product Reducing Agent (e.g., H2, Pd/C or Fe/HCl) Solvent (e.g., EtOH)

Caption: Recommended two-step synthesis of this compound.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis. The question-and-answer format is designed to help you quickly identify and solve experimental challenges.

Problem Area 1: Low Yield

Question: My overall yield is significantly lower than expected. What are the most likely causes in Step 1 (SNAr)?

Answer: Low yield in the nucleophilic aromatic substitution of 4-chloro-3-nitropyridine with methylamine is a frequent issue. The primary causes can be broken down as follows:

  • Incomplete Reaction: The SNAr reaction on a pyridine ring, while activated by the nitro group, may still be sluggish.[1][2]

    • Solution: Ensure your reaction is running for a sufficient duration. Monitor the consumption of the starting material (4-chloro-3-nitropyridine) by Thin Layer Chromatography (TLC). If the reaction stalls, a moderate increase in temperature (e.g., from room temperature to 40-50 °C) can significantly improve the rate.

  • Competitive Side Reactions:

    • Di-substitution: Although less common with a secondary amine product, excess methylamine or harsh conditions could potentially lead to undesired reactions.

    • Hydrolysis: If water is present in your reaction mixture, the chloro-group can be hydrolyzed to a hydroxyl group, forming 4-hydroxy-3-nitropyridine. This is especially true if the reaction is heated for extended periods.

    • Solution: Use an anhydrous solvent (e.g., dry ethanol) and ensure your methylamine solution is not excessively aqueous. Use a moderate excess of methylamine (e.g., 2-3 equivalents) to ensure complete reaction without promoting side products.

  • Poor Nucleophile Quality:

    • Solution: Use a fresh, high-quality source of methylamine. An aqueous solution (e.g., 40 wt. %) or a solution in ethanol is typically used. Ensure the concentration is accurate to add the correct molar equivalents.

Question: I have a low yield in Step 2 (Nitro Group Reduction). What should I investigate?

Answer: The reduction of the nitro group is critical and can fail for several reasons.

  • Catalyst Inactivity (for Catalytic Hydrogenation):

    • Cause: The Palladium on Carbon (Pd/C) catalyst is the most common choice. Its activity can be compromised by impurities from the previous step (e.g., residual base or salts) or by poor-quality catalyst.

    • Solution: Purify the intermediate, 4-(methylamino)-3-nitropyridine, before the reduction step. A simple filtration through a short plug of silica or a recrystallization can remove catalyst poisons. Ensure you are using a fresh, high-quality catalyst. The catalyst loading is also critical; a 5-10 mol% loading is standard.

  • Incomplete Reduction (for Metal/Acid Reduction):

    • Cause: Reductions using metals like iron (Fe) or tin(II) chloride (SnCl₂) in an acidic medium (like HCl or acetic acid) are robust alternatives.[3] However, incomplete reaction can occur if the metal surface is not activated or if insufficient acid is used.

    • Solution: Before starting the reaction, briefly wash the iron powder with dilute HCl to activate its surface. Ensure a sufficient stoichiometric excess of both the metal and the acid. The reaction is often exothermic; maintain a controlled temperature to prevent side reactions.

  • Product Loss During Workup:

    • Cause: The final product, this compound, is a polar, basic compound with significant water solubility. It can be challenging to extract efficiently from aqueous solutions.

    • Solution: After neutralizing the reaction mixture, saturate the aqueous layer with sodium chloride (NaCl) to decrease the product's solubility. Perform multiple extractions with a more polar organic solvent like ethyl acetate or a mixture of dichloromethane and isopropanol.

Troubleshooting Workflow Diagram

If you encounter a low yield, use this workflow to diagnose the issue systematically.

Troubleshooting_Workflow Start Low Final Yield Check_Purity Analyze crude product by TLC/LC-MS. Is the starting material consumed? Start->Check_Purity Incomplete_Reaction Issue: Incomplete Reaction Check_Purity->Incomplete_Reaction No Side_Products Issue: Side Products or Degradation Check_Purity->Side_Products Yes, impurities present Workup_Loss Issue: Product Loss During Workup Check_Purity->Workup_Loss Yes, clean conversion Solution_Reaction Optimize Step 1 or 2: - Increase reaction time/temp - Check reagent quality - Check catalyst activity Incomplete_Reaction->Solution_Reaction Solution_Purity Optimize Reaction Conditions: - Use anhydrous solvents - Control temperature - Purify intermediate Side_Products->Solution_Purity Solution_Workup Optimize Extraction: - Saturate aqueous layer with NaCl - Use more polar solvent (EtOAc) - Perform multiple extractions Workup_Loss->Solution_Workup

Caption: A logical workflow for troubleshooting low-yield synthesis reactions.

Problem Area 2: Product Purity

Question: My final product is impure. How can I identify and remove contaminants?

Answer: Purity is paramount. Impurities often arise from the starting materials or from side reactions.

  • Identifying Impurities:

    • TLC Analysis: This is your first and most important tool. The final diamine product is highly polar and will likely have a low Rf value on silica gel. A common eluent system is Dichloromethane:Methanol (e.g., 95:5 or 90:10), often with a small amount of triethylamine or ammonia (~1%) to prevent streaking on the acidic silica.[4]

    • NMR Spectroscopy: 1H NMR will clearly show the aromatic protons and methyl group of your product. Impurities like unreacted nitro-intermediate or regioisomers will have distinct signals.

    • LC-MS: This is excellent for confirming the mass of your desired product and identifying the masses of any impurities.

  • Common Impurities and Their Removal:

    • Unreacted 4-(Methylamino)-3-nitropyridine: This intermediate is less polar than the final product. It can be separated by column chromatography.

    • Regioisomer (3-Amino-4-(methylamino)pyridine): If your synthesis started from a different precursor, formation of the wrong isomer is possible. Differentiating between these isomers can be difficult. Their separation requires careful column chromatography or crystallization. A 1962 paper by Clark-Lewis and Singh specifically addresses the preparation of these isomers, which may provide characterization data for comparison.[5]

    • Baseline Impurities: Highly polar, polymeric, or salt-like impurities may remain at the baseline of your TLC plate.

  • Purification Strategies:

    • Column Chromatography: This is the most effective method for removing closely related impurities.

      • Stationary Phase: Silica gel is standard.

      • Mobile Phase: Start with a less polar system (e.g., 100% Ethyl Acetate) and gradually increase the polarity by adding methanol. As mentioned, adding ~1% triethylamine to the eluent is crucial to deactivate the silica and obtain sharp peaks for basic amines.

    • Recrystallization: If the crude product is a solid and reasonably pure (>90%), recrystallization can be very effective.

      • Solvent Selection: A mixed solvent system is often required for polar compounds. Good starting points to screen are Ethanol/Hexane, Isopropanol/Water, or Ethyl Acetate/Heptane. The goal is to find a system where the compound is soluble when hot but sparingly soluble when cold.

III. Frequently Asked Questions (FAQs)

Q1: What is the best starting material for this synthesis? A1: While several routes exist, starting from 4-chloro-3-nitropyridine is highly recommended. The chloro group at the 4-position is activated towards nucleophilic substitution by the adjacent nitro group, and it serves as an excellent leaving group.[2][6]

Q2: What are the critical safety precautions for this synthesis? A2: Safety is the top priority.

  • Nitration Reactions: The use of mixed acids (sulfuric and nitric acid) is hazardous. These reactions are highly exothermic and must be performed in an ice bath with slow, controlled addition of reagents. Always wear appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles, and work in a certified chemical fume hood.[4][7]

  • Catalytic Hydrogenation: Hydrogen gas is flammable and explosive. Ensure the system is properly purged with an inert gas (like nitrogen or argon) before and after the reaction. Use a balloon for atmospheric pressure reactions or specialized high-pressure equipment. Palladium on carbon can be pyrophoric when dry and exposed to air; handle it as a slurry in solvent.

Q3: How do I properly monitor the reaction progress using TLC? A3: TLC is essential for determining reaction completion.

  • Sample Preparation: Take a small aliquot from the reaction mixture, dilute it with a suitable solvent (like ethyl acetate or methanol), and spot it on the TLC plate.

  • Co-spotting: Always spot the starting material, the reaction mixture, and a "co-spot" (starting material and reaction mixture in the same lane) on the plate. This helps you definitively track the disappearance of the starting material.

  • Visualization: Use a UV lamp (254 nm) to visualize the spots. Staining with potassium permanganate can also be effective for visualizing compounds without a strong UV chromophore.

Q4: What is a typical expected yield for this synthesis? A4: With optimized conditions, the yield for each step can be quite high. The SNAr step can often exceed 80-90%. The nitro reduction step is also typically very high-yielding, often >90%. An overall yield of 60-75% from 4-chloro-3-nitropyridine is a realistic and achievable target for a researcher experienced with these reaction types.

IV. Detailed Experimental Protocol

This protocol is a representative procedure based on established chemical principles for pyridine synthesis.[3][4][8] Researchers should adapt it as necessary based on their specific laboratory conditions and scale.

Step 1: Synthesis of 4-(Methylamino)-3-nitropyridine
  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloro-3-nitropyridine (1.0 eq).

  • Reagents: Add anhydrous ethanol to form a solution or slurry (~0.2 M concentration). Add potassium carbonate (K2CO3, 1.5 eq) as a base.

  • Addition: Slowly add a 40% aqueous solution of methylamine (2.5 eq) dropwise at room temperature.

  • Reaction: Stir the mixture at room temperature or warm gently to 40 °C. Monitor the reaction by TLC (e.g., 3:1 Hexane:Ethyl Acetate) until the starting material is consumed (typically 4-12 hours).

  • Workup:

    • Remove the ethanol under reduced pressure.

    • Add water to the residue and extract three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate to yield the crude product.

  • Purification (if necessary): The crude product is often pure enough for the next step. If significant impurities are present, it can be purified by column chromatography on silica gel.

Step 2: Synthesis of this compound
  • Setup: To a round-bottom flask (or a specialized hydrogenation vessel), add the crude 4-(methylamino)-3-nitropyridine from the previous step (1.0 eq).

  • Catalyst: Add a suitable solvent, such as ethanol or methanol. Carefully add Palladium on Carbon (10% Pd/C, 5 mol%) as a slurry in the solvent.

  • Reaction:

    • Seal the flask and purge the atmosphere with hydrogen gas (a balloon is sufficient for small scale).

    • Stir the reaction vigorously under a hydrogen atmosphere at room temperature.

    • Monitor the reaction by TLC (e.g., 95:5 Dichloromethane:Methanol + 1% Triethylamine) until the starting material is consumed (typically 2-6 hours).

  • Workup:

    • Carefully purge the reaction vessel with nitrogen or argon.

    • Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad thoroughly with methanol.

    • Combine the filtrates and concentrate under reduced pressure to yield the crude this compound.

  • Purification: The final product can be purified by column chromatography on silica gel using a gradient of methanol in dichloromethane (containing 1% triethylamine) or by recrystallization.

ParameterStep 1: SNArStep 2: Reduction
Key Reagents Methylamine, K2CO3H2, Pd/C (or Fe, HCl)
Solvent Ethanol (anhydrous)Ethanol, Methanol
Temperature Room Temp to 40 °CRoom Temperature
Duration 4-12 hours2-6 hours
TLC Eluent Hexane/Ethyl Acetate (e.g., 3:1)DCM/Methanol + 1% TEA (e.g., 95:5)
Workup Liquid-liquid extractionFiltration (Celite®), concentration
Key Challenge Ensuring complete reaction; avoiding waterCatalyst activity; product extraction

V. References

  • Clark-Lewis, J. W., & Singh, R. P. (1962). 459. Preparation of 3,4-diamino-, 3-amino-4-methylamino-, and 4-amino-3-methylamino-pyridine. Journal of the Chemical Society (Resumed), 2379-2382. [Link]

  • Yin, J., & Buchwald, S. L. (2000). A General and Efficient 2-Amination of Pyridines and Quinolines. Organic Letters, 2(8), 1101-1104. [Link]

  • Chen, Y., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 27(5), 1599. [Link]

  • Lee, K. B., & Lee, Y. C. (1993). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 215(1), 1-5. [Link]

  • Google Patents. (2014). CN103819398B - The synthetic method of the chloro-3-nitropyridine of 4-amino-2-. Google Patents.

  • Schneller, S. W., & Luo, J. K. (1980). Synthesis of 4-amino-1H-pyrrolo[2,3-b]pyridine (1,7-dideazaadenine) and 1H-pyrrolo[2,3-b]pyridin-4-ol (1,7-dideazahypoxanthine). The Journal of Organic Chemistry, 45(20), 4045-4048. [Link]

  • Bulavka, V. N., & Boiko, I. I. (2000). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. ECSOC-4. [Link]

  • Google Patents. (2010). WO2010089773A2 - Process for preparation of nitropyridine derivatives. Google Patents.

  • Dyachenko, V. D., et al. (2007). Synthesis and Chemical Conversions of 2-Chloro-3-cyano-4-methylamino-5-nitropyridine. Chemistry of Heterocyclic Compounds, 43(1), 74-82. [Link]

  • Google Patents. (2017). CN107011255A - A kind of method and its purification process that aminopyridine is prepared by picoline. Google Patents.

  • Elmkaddem, M. K., et al. (2009). Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions. Electronic Supplementary Information, The Royal Society of Chemistry. [Link]

  • Khan Academy. (2018). Nucleophilic Aromatic Substitution of Heteroarenes. YouTube. [Link]

  • Rusinov, V. L., et al. (1995). A convenient sonochemical synthesis of vicinally substituted 3-hydroxylaminopyridines. Mendeleev Communications, 5(6), 236-237. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Wikipedia. Retrieved from [Link]

Sources

Technical Support Center: Purification of Crude N3-Methylpyridine-3,4-diamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of crude N3-Methylpyridine-3,4-diamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for common challenges encountered during the purification of this important synthetic intermediate. The following question-and-answer format directly addresses specific issues to ensure the integrity and purity of your final compound.

Frequently Asked Questions (FAQs)

Q1: My crude this compound appears as a dark, oily residue. What are the likely impurities and how can I best approach its purification?

A1: The appearance of a dark, oily residue is common for crude diamine compounds, often indicating the presence of polymeric byproducts, residual starting materials, and degradation products. The primary impurities can originate from the synthetic route employed. For instance, if synthesized via the reduction of a nitro-precursor like 4-methylamino-3-nitropyridine, impurities could include unreacted starting material or partially reduced intermediates.[1] The Chichibabin amination reaction for producing aminopyridines can also lead to various isomers and polysubstituted products.[2]

A logical first step is to perform a preliminary purification to remove baseline impurities. A quick filtration through a plug of silica gel, eluting with a moderately polar solvent system like ethyl acetate/hexane, can remove highly polar or non-polar contaminants. This can then be followed by either recrystallization or column chromatography for final purification.

Q2: I am attempting to purify my crude this compound by recrystallization, but I'm struggling to find a suitable solvent system. What do you recommend?

A2: Finding the ideal recrystallization solvent is crucial for obtaining high-purity crystals. Due to the presence of two basic amine groups and a polar pyridine ring, this compound exhibits complex solubility.[3] The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.[3]

For polar compounds like diamino-pyridines, consider the following solvent systems[3]:

  • Single Solvents: Ethanol, isopropanol, acetonitrile, or ethyl acetate.

  • Mixed Solvent Systems: Ethanol/water or ethyl acetate/hexane. A patent for the synthesis of the related 3-amino-4-methylpyridine specifies recrystallization from ethyl acetate.[4] Another related compound, N,N′-bis(diisopropylphosphanyl)-4-methylpyridine-2,6-diamine, has been successfully recrystallized from a toluene/hexane mixture.[5]

A systematic approach to solvent selection is recommended. Start with small-scale solubility tests in various solvents to identify a promising candidate or a suitable pair for a mixed-solvent system.

Troubleshooting Guides

Recrystallization Troubleshooting
Issue Potential Cause Troubleshooting Steps
Compound "oils out" instead of crystallizing. The cooling process is too rapid, or the solvent is not ideal.[3]1. Re-heat the solution to re-dissolve the oil. 2. Allow the solution to cool more slowly. 3. If oiling persists, add a small amount of a co-solvent in which the compound is less soluble (an "anti-solvent") to the hot solution until slight turbidity appears, then cool slowly.[3] 4. Scratching the inside of the flask with a glass rod at the liquid-air interface can also induce crystallization.[3]
No crystals form upon cooling. The solution is not saturated. This could be due to using too much solvent or the initial concentration of the crude product being too low.[3]1. Concentrate the solution by carefully removing some of the solvent under reduced pressure or with a gentle stream of inert gas.[3] 2. Once the solution becomes slightly turbid, allow it to cool again.
Low recovery of purified product. The chosen solvent has a relatively high solubility for the compound even at low temperatures.[3]1. After filtration, place the filtrate in an ice bath or freezer to induce further crystallization. 2. Minimize the amount of cold solvent used to wash the crystals.
Crystals are colored. Colored impurities are co-crystallizing with the product.1. Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Be aware that charcoal can also adsorb some of your product. 2. A second recrystallization may be necessary.
Column Chromatography Troubleshooting
Issue Potential Cause Troubleshooting Steps
Streaking of the compound on the TLC plate and column. The compound is highly polar and is interacting strongly with the acidic silica gel.1. Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the mobile phase to neutralize the acidic sites on the silica gel. 2. Use a different stationary phase, such as alumina.
Poor separation of the desired compound from impurities. The chosen mobile phase does not provide adequate resolution.1. Optimize the mobile phase polarity. A common mobile phase for aminopyridines is a mixture of hexane and ethyl acetate.[6] Vary the ratio to achieve an Rf value of 0.2-0.4 for the target compound on TLC. 2. Consider using a different solvent system, such as dichloromethane/methanol.
Compound is not eluting from the column. The mobile phase is not polar enough.1. Gradually increase the polarity of the mobile phase (gradient elution). For a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude product. Add a few drops of a potential recrystallization solvent (e.g., ethyl acetate). If the compound dissolves readily at room temperature, the solvent is too polar. If it is insoluble even when heated, the solvent is not suitable. The ideal solvent will dissolve the compound when heated but not at room temperature.[3]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot recrystallization solvent and heat the mixture with stirring until the solid is completely dissolved.[3]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated flask.[3]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To maximize yield, the flask can then be placed in an ice bath.[3]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[3]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[3]

  • Drying: Dry the purified crystals under vacuum.[3]

Protocol 2: Flash Column Chromatography of this compound
  • Mobile Phase Selection: Using Thin Layer Chromatography (TLC), identify a solvent system that provides good separation between your target compound and impurities. Aim for an Rf value for the target compound of approximately 0.2-0.4.[3] A good starting point for aminopyridines is a mixture of hexane and ethyl acetate.[6]

  • TLC Visualization: Since this compound has amino groups, it can be visualized on a TLC plate using a ninhydrin stain.[7] Dissolve 0.3g of ninhydrin in 100 ml of n-butanol and add 3 ml of acetic acid.[7] Dip the TLC plate in the solution and gently heat it to develop the spots.[7]

  • Column Packing: Pack a glass column with silica gel using the chosen mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a solvent it is readily soluble in (e.g., dichloromethane). Load this solution onto the top of the silica gel bed. Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[3]

  • Elution: Begin eluting the column with the mobile phase, collecting fractions.[3]

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain the purified product.[3]

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.[3]

Visualization of Purification Workflow

PurificationWorkflow cluster_start Initial State cluster_preliminary Preliminary Purification cluster_main Main Purification cluster_final Final Product Crude Crude this compound (Dark, Oily Residue) SilicaPlug Silica Gel Plug Filtration Crude->SilicaPlug Optional Recrystallization Recrystallization Crude->Recrystallization Direct Choice 1 ColumnChromatography Column Chromatography Crude->ColumnChromatography Direct Choice 2 SilicaPlug->Recrystallization Choice 1 SilicaPlug->ColumnChromatography Choice 2 PureProduct Pure this compound Recrystallization->PureProduct ColumnChromatography->PureProduct

Caption: General purification workflow for this compound.

Safety Information

This compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[8] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

References

  • This compound | C6H9N3 | CID 12239324. PubChem. Available at: [Link]

  • Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. PubMed. Available at: [Link]

  • TLC of aminoacids and short peptides. Available at: [Link]

  • CN104356057A - Preparation method of 3-amino-4-methylpyridine. Google Patents.
  • US6087507A - Separation of pyridine or pyridine derivatives from aqueous solutions. Google Patents.
  • an evaluation of thin layer chromatography as a biotechnology tool for the isolation of bioactive compounds. IIP Series. Available at: [Link]

  • Magic Formulas: TLC Stains. University of Rochester Department of Chemistry. Available at: [Link]

  • thin layer chromatography. Chemguide. Available at: [Link]

  • Extraction Kinetics of Pyridine, Quinoline, and Indole from the Organic Phase with Natural Deep Eutectic Solvents and Separation Study Using a Centrifugal Extractor. MDPI. Available at: [Link]

  • Electronic Supplementary Information (ESI) Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air. The Royal Society of Chemistry. Available at: [Link]

  • Quantitative Thin-Layer Chromatographic Method for Determination of Amantadine Hydrochloride. PMC. Available at: [Link]

  • US4086237A - Method of preparing 3-methyl pyridine. Google Patents.
  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Available at: [Link]

  • CN102020603A - Method for preparing pyridine bases. Google Patents.
  • Isolation of pure pyridine help. Reddit. Available at: [Link]

  • Hello, i want to know how can i eliminate pyridine by extraction? ResearchGate. Available at: [Link]

  • Synthesis and characterization of novel polyimides derived from 4-phenyl-2, 6-bis [3-(4-aminophenoxy)-phenyl]-pyridine diamine and aromatic dianhydrides | Request PDF. ResearchGate. Available at: [Link]

  • Crystal structure of N,N′-bis(diisopropylphosphanyl)-4-methylpyridine-2,6-diamine. NIH. Available at: [Link]

Sources

Technical Support Center: Optimization of N-Methylation of Pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the N-methylation of pyridines. This guide, curated for researchers, scientists, and professionals in drug development, provides in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we aim to equip you with the necessary insights to navigate the complexities of this fundamental reaction, ensuring both efficiency and success in your synthetic endeavors.

Troubleshooting Guide

This section addresses specific issues that may arise during the N-methylation of pyridines, offering potential causes and actionable solutions.

Question 1: My N-methylation reaction is showing low to no conversion. What are the likely causes and how can I improve the yield?

Answer:

Low conversion in N-methylation reactions is a common hurdle that can often be resolved by systematically evaluating the reaction components and conditions.

  • Reactivity of the Methylating Agent: The choice of methylating agent is paramount. Reagents like methyl iodide and dimethyl sulfate are highly reactive but also pose significant health risks. For many applications, methyl triflate (MeOTf) offers a good balance of reactivity and handling.[1] If you are using a less reactive agent, consider switching to a more potent one. The reactivity generally follows the trend: MeOTf > MeI > Me₂SO₄ > MeBr.

  • Solvent Selection: The solvent plays a crucial role in the reaction rate. Polar aprotic solvents like acetonitrile, DMF, or dioxane are generally preferred as they can stabilize the transition state of this SN2 reaction.[2] If you are using a less polar solvent, switching to one of these may significantly improve your conversion.

  • Temperature and Reaction Time: While higher temperatures can increase the reaction rate, excessive heat can lead to the decomposition of the resulting N-methylpyridinium salt.[1] It is crucial to optimize the temperature. For highly reactive methylating agents like methyl triflate, the reaction may proceed efficiently at room temperature.[1] For less reactive agents, refluxing for an extended period (e.g., 40 hours) might be necessary.[1] We recommend monitoring the reaction progress by TLC or ¹H NMR to determine the optimal reaction time.

  • Moisture Contamination: N-methylation reactions are sensitive to moisture, which can quench the methylating agent. Ensure that your glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use of anhydrous solvents is also critical.

Question 2: I am observing the formation of side products, particularly C-methylation instead of the desired N-methylation. How can I improve the selectivity?

Answer:

Achieving high selectivity for N-methylation over C-methylation is a significant challenge, especially with electron-rich or sterically unhindered pyridines.

  • Understanding the Mechanism: C-methylation can occur through different pathways. One possibility is a dearomatization-rearomatization sequence, which can be promoted by certain catalysts and reaction conditions.[3][4] Another route involves radical mechanisms, especially at higher temperatures.[5]

  • Choice of Methylating Agent and Conditions: The choice of methylating agent can influence the N- versus C-alkylation ratio. Harder methylating agents (e.g., dimethyl sulfate, methyl triflate) tend to favor reaction at the more nucleophilic nitrogen atom (hard-hard interaction), while softer agents might show less selectivity.

  • Protecting Groups: In complex substrates with multiple nucleophilic sites, selective protection might be necessary. For instance, if you have other basic nitrogens, such as in a triazole ring, you can sometimes achieve selective methylation by protonating the more basic site, effectively protecting it from methylation.[2]

  • Catalyst Choice for C-H Methylation: If your goal is specifically C-H methylation, different catalytic systems are employed. For example, rhodium-catalyzed reactions using methanol and formaldehyde can achieve C-3/5 methylation through a "hydrogen borrowing" mechanism.[3][4]

Question 3: My purified N-methylpyridinium salt is unstable and decomposes over time. What are the best practices for handling and storage?

Answer:

N-methylpyridinium salts can be hygroscopic and susceptible to decomposition, especially if they have electron-withdrawing groups or are exposed to nucleophiles.

  • Purification: After the reaction work-up, which typically involves evaporating the solvent, the crude product should be purified.[1] Crystallization from a suitable solvent system is often the best method to obtain a pure and stable product. Ensure the product is thoroughly dried under vacuum to remove any residual solvent.

  • Storage: Store the purified N-methylpyridinium salt in a desiccator under an inert atmosphere to protect it from moisture and atmospheric nucleophiles. For long-term storage, refrigeration or freezing is recommended.

  • Counter-ion Effects: The stability of the pyridinium salt can also be influenced by the counter-ion. Triflate salts are often more stable and less hygroscopic than iodide or bromide salts.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the N-methylation of pyridines.

FAQ 1: What are the most common methylating agents for the N-methylation of pyridines, and what are their pros and cons?

Answer:

The choice of methylating agent is a critical parameter in the N-methylation of pyridines. A summary of common agents is provided in the table below:

Methylating AgentFormulaProsCons
Methyl IodideCH₃IHighly reactive, readily available.Toxic, volatile, light-sensitive.
Dimethyl Sulfate(CH₃)₂SO₄Highly reactive, cost-effective.Extremely toxic and carcinogenic.
Methyl TriflateCH₃OTfVery high reactivity, clean reactions.[1]Expensive, moisture-sensitive.
Phenyl Trimethylammonium IodidePhNMe₃ISafe, easy-to-handle solid.[6]Lower reactivity than traditional agents.
S-adenosyl-L-methionine (SAM)Biological methyl donor, used in enzymatic reactions.[7]Not suitable for general synthetic applications.

FAQ 2: How can I monitor the progress of my N-methylation reaction?

Answer:

Effective reaction monitoring is key to optimizing reaction times and preventing the formation of byproducts.

  • Thin Layer Chromatography (TLC): TLC is a quick and convenient method to monitor the consumption of the starting pyridine.[1] The N-methylpyridinium salt product is ionic and will typically have a much lower Rf value than the starting material on silica gel.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for monitoring the reaction. You can take a small aliquot from the reaction mixture, remove the solvent, and dissolve the residue in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The appearance of the N-methyl peak and the downfield shift of the pyridine ring protons are clear indicators of product formation.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC can be used to monitor the disappearance of the starting material and the appearance of the product.[7]

FAQ 3: What is the general mechanism for the N-methylation of a pyridine?

Answer:

The N-methylation of a pyridine is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. The lone pair of electrons on the pyridine nitrogen acts as a nucleophile and attacks the electrophilic methyl group of the methylating agent. This is a concerted process where the bond between the nitrogen and the methyl group forms at the same time as the bond between the methyl group and the leaving group breaks.

SN2 Mechanism for N-Methylation of Pyridine cluster_reactants Reactants cluster_ts Transition State cluster_products Products Pyridine Pyridine (Nucleophile) TS [Pyridine---CH₃---X]‡ Pyridine->TS Nucleophilic Attack MethylatingAgent Methylating Agent (e.g., CH₃-X) MethylatingAgent->TS NMethylpyridinium N-Methylpyridinium Salt TS->NMethylpyridinium Bond Formation LeavingGroup Leaving Group (X⁻) TS->LeavingGroup Bond Cleavage

Caption: SN2 mechanism for N-methylation of pyridine.

FAQ 4: Are there methods for the methylation of the pyridine ring itself (C-H methylation)?

Answer:

Yes, while N-methylation is more common, methods for the direct C-H methylation of pyridines exist and are an active area of research. These methods are valuable for accessing substituted pyridines that are difficult to synthesize through other routes.

  • Catalytic Methods: Transition metal-catalyzed reactions, such as those using rhodium, can achieve C-3/5 methylation of pyridines.[3][4] These reactions often proceed through a dearomatization-rearomatization pathway.

  • Radical Methylation: Methyl radicals can be generated from various precursors and can add to the pyridine ring.[5] However, these reactions often suffer from a lack of regioselectivity.

  • Pyridine N-Oxides: Pyridine N-oxides can be used as precursors for C-H functionalization.[8][9] The N-oxide functionality alters the electronic properties of the ring, facilitating reactions at the C2 and C4 positions.

Experimental Protocols

Protocol 1: General Procedure for N-Methylation of Pyridine using Methyl Triflate

This protocol provides a general method for the N-methylation of a pyridine using the highly reactive methylating agent, methyl triflate.

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), dissolve the desired pyridine (1.0 equivalent) in anhydrous acetonitrile (0.1 M).

  • Addition of Methylating Agent: Cool the solution to 0 °C using an ice bath. Slowly add methyl triflate (1.0-1.2 equivalents) dropwise to the stirred solution.[1]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. The reaction progress should be monitored by TLC or ¹H NMR.[1]

  • Work-up: Once the reaction is complete, evaporate the solvent under reduced pressure to yield the crude N-methylpyridinium triflate salt.[1]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether).

N-Methylation Workflow Start Dissolve Pyridine in Anhydrous Acetonitrile Add_MeOTf Add Methyl Triflate at 0 °C Start->Add_MeOTf React Stir at Room Temperature (2-24h) Add_MeOTf->React Monitor Monitor by TLC or ¹H NMR React->Monitor Monitor->React Incomplete Workup Evaporate Solvent Monitor->Workup Reaction Complete Purify Recrystallize Product Workup->Purify End Pure N-Methylpyridinium Salt Purify->End

Caption: General workflow for N-methylation of pyridine.

References

  • BenchChem. (n.d.). Improving the Chemoselectivity of N-Methylpyridinium Reactions.
  • Grozavu, A., Hepburn, H. B., Bailey, E. P., Lindsay-Scott, P. J., & Donohoe, T. J. (2020). Rhodium catalysed C-3/5 methylation of pyridines using temporary dearomatisation. Chemical Science, 11(33), 8875–8880. [Link]

  • ResearchGate. (n.d.). The mechanism involved for C−H methylation of pyridine N–oxides. Retrieved from [Link]

  • PubMed Central. (n.d.). Elucidation of the Pyridine Ring-Opening Mechanism of 2,2′-Bipyridine or 1,10-Phenanthroline Ligands at Re(I) Carbonyl Complexes. Retrieved from [Link]

  • ResearchGate. (n.d.). Methylation of pyridine N-oxide derivatives with DCP. Retrieved from [Link]

  • Google Patents. (n.d.). Methylation of pyridines - US3428641A.
  • RSC Publishing. (2020). Single point activation of pyridines enables reductive hydroxymethylation. Retrieved from [Link]

  • MDPI. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions. Retrieved from [Link]

  • Reddit. (2015). Need help with selective methylation of triazole over pyridine. Retrieved from [Link]

  • PubMed. (2025). Methylation and Alkylation of Pyridines at the meta Position Using Aldehydes or Aldehyde Surrogates. Retrieved from [Link]

  • ResearchGate. (2025). Pyridine N-Alkylation by Lithium, Magnesium, and Zinc Alkyl Reagents: Synthetic, Structural, and Mechanistic Studies on the Bis(imino)pyridine System. Retrieved from [Link]

  • PubMed. (1986). N-methylation and Quaternization of Pyridine in Vitro by Rabbit Lung, Liver and Kidney N-methyltransferases: An S-adenosyl-L-methionine-dependent Reaction. Retrieved from [Link]

  • Arkivoc. (n.d.). Synthesis of functionalized pyridinium salts bearing a free amino group. Retrieved from [Link]

  • ResearchGate. (2025). Convenient Procedure for the α-Methylation of Simple Pyridines. Retrieved from [Link]

  • ACS Publications. (n.d.). Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity. Retrieved from [Link]

  • ResearchGate. (n.d.). Rhodium catalysed C-3/5 methylation of pyridines using temporary dearomatisation. Retrieved from [Link]

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stability and storage recommendations for N3-Methylpyridine-3,4-diamine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N3-Methylpyridine-3,4-diamine

A Guide to Stability, Storage, and Troubleshooting

Welcome to the technical support guide for this compound. As a Senior Application Scientist, my goal is to provide you with the in-depth knowledge and practical advice necessary to ensure the stability and integrity of this compound throughout your research and development workflows. This guide is structured in a question-and-answer format to directly address the challenges and inquiries you may encounter.

Troubleshooting Guide: Addressing Common Experimental Issues

This section is designed to help you diagnose and resolve specific problems that may arise during the handling and use of this compound.

Question: I've noticed the color of my this compound has changed from a light tan to a darker brown. What could be the cause, and is the material still usable?

Answer:

A color change, typically to a darker shade, is the most common visual indicator of potential degradation. The primary cause is oxidation of the diamine functional groups, which are susceptible to reacting with atmospheric oxygen. This process can be accelerated by exposure to light and elevated temperatures.

  • Causality: The electron-rich nature of the amino groups on the pyridine ring makes them prone to oxidation. This can lead to the formation of colored impurities, such as nitro-derivatives or N-oxides, which have been observed in structurally similar compounds like 3,4-diaminopyridine under oxidative stress.[1]

  • Is it Usable? The usability of the compound depends on the extent of degradation and the sensitivity of your application. For non-critical applications, it may still be functional. However, for quantitative studies, such as in drug development, the presence of impurities can lead to erroneous and irreproducible results.

  • Recommended Action:

    • Assess Purity: Before use, it is highly recommended to re-analyze the purity of the discolored material using a suitable analytical method like High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method has been developed for the related compound 3,4-diaminopyridine, which could be adapted for this purpose.[2]

    • Prevent Future Degradation: If you determine the material is still usable, immediately purge the container with an inert gas (e.g., argon or nitrogen) and store it under the recommended conditions. For future purchases, consider aliquoting the compound into smaller, single-use vials upon receipt to minimize repeated exposure of the bulk material to the atmosphere.

Question: My experimental results using this compound are inconsistent. Could this be related to the compound's stability?

Answer:

Yes, inconsistent experimental results are a frequent consequence of compound degradation. If the purity of your starting material varies between experiments, it will undoubtedly affect the outcome.

  • Root Causes:

    • Chemical Degradation: As discussed, oxidation is a primary degradation pathway. The formation of byproducts means the actual concentration of your active compound is lower than calculated, and these new impurities could interfere with your assay.

    • Hygroscopicity: While specific data for this compound is limited, related pyridine compounds can be hygroscopic, meaning they absorb moisture from the air.[3] This can affect the accurate weighing of the compound and introduce water into your reaction, which may be undesirable.

  • Troubleshooting Workflow:

    • Visual Inspection: Check the compound for any signs of degradation, such as color change or clumping (which can indicate moisture absorption).

    • Solvent Check: Ensure you are using anhydrous solvents, especially in moisture-sensitive reactions.

    • Handling Technique Review: Always handle the compound in a controlled environment, such as a glove box or under a stream of inert gas, to minimize exposure to air and moisture.[3] Use dry, clean spatulas and weigh the compound quickly.

    • Purity Verification: If you suspect degradation, a purity analysis is the most definitive way to confirm it.

Below is a workflow to help you troubleshoot stability-related issues.

G cluster_0 Troubleshooting Workflow start Inconsistent Experimental Results or Visual Change check_visual Visually Inspect Compound: - Color Change? - Clumping? start->check_visual check_handling Review Handling Procedures: - Exposed to Air/Moisture? - Stored Properly? check_visual->check_handling No purity_analysis Perform Purity Analysis (e.g., HPLC) check_visual->purity_analysis Yes check_handling->purity_analysis Yes review_protocol Review Experimental Protocol for Other Error Sources check_handling->review_protocol No degraded Compound Degraded purity_analysis->degraded Purity < Specification stable Compound is Stable purity_analysis->stable Purity Meets Specification discard Discard and Use New Lot. Implement Proper Handling. degraded->discard stable->review_protocol

Caption: Troubleshooting workflow for stability issues.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To maximize the shelf-life and maintain the integrity of this compound, it is crucial to store it under conditions that minimize exposure to its primary degradation triggers: air, light, and moisture. Based on the chemical nature of the compound and data from similar molecules, the following storage conditions are recommended.

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Slows down the rate of potential degradation reactions.
Atmosphere Under an inert gas (Argon or Nitrogen)Prevents oxidation of the amine functional groups.
Light Store in an amber or opaque vialProtects the compound from light-induced degradation.
Moisture Tightly sealed container in a dry locationPrevents absorption of atmospheric moisture.[3][4]

Q2: What is the expected shelf-life of this compound?

A2: The shelf-life is highly dependent on the storage conditions. When stored properly as recommended above, the compound should remain stable for an extended period. However, manufacturers often provide a recommended re-test date on the certificate of analysis. It is best practice to re-analyze the purity of the compound if it has been stored for more than a year or if there are any visual signs of degradation. Studies on the related compound 3,4-diaminopyridine in capsule form showed excellent stability for up to 6 months even at room temperature, suggesting good inherent stability when protected from environmental factors.[5]

Q3: Is this compound hazardous?

A3: Yes, this compound should be handled with care. According to GHS classifications, it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[6] Always handle this compound in a well-ventilated area or chemical fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7]

Q4: What are the likely degradation products of this compound?

A4: While specific degradation studies on this compound are not widely published, we can infer potential degradation pathways from studies on 3,4-diaminopyridine.[1] Under oxidative stress (e.g., exposure to hydrogen peroxide), 3,4-diaminopyridine was found to degrade into two main products:

  • 4-amino, 3-nitropyridine

  • 3,4-diaminopyridine-N-oxide

It is plausible that this compound would undergo similar transformations at the amine and pyridine nitrogen positions. The formation of these or similar oxidized species is a key reason why preventing exposure to air is critical for maintaining the compound's purity.[1]

References

  • Jubilant Ingrevia Limited.
  • Santa Cruz Biotechnology.
  • Loba Chemie. 3-METHYLPYRIDINE FOR SYNTHESIS MSDS.
  • Acros Organics.
  • ECHEMI.
  • Fisher Scientific.
  • PubChem. This compound | C6H9N3 | CID 12239324. [Link]

  • Fezoui, M., et al. (2006). HPLC Method for Determination of 3,4-Diaminopyridine in the Presence of Related Substances and Degradation Products Formed Under Stress Conditions. ResearchGate. [Link]

  • Biosynth. This compound | 1796-73-2 | BAA79673.
  • Fezoui, M., et al. (2007). Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. PubMed. [Link]

  • Trissel, L. A., & Zhang, Y. (2001). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. PubMed. [Link]

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how to avoid common impurities in N3-Methylpyridine-3,4-diamine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of N3-Methylpyridine-3,4-diamine. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and avoid the typical impurities encountered during this synthesis. Our approach is grounded in established chemical principles and practical, field-proven insights to ensure you can achieve high purity and yield.

Introduction: The Synthetic Challenge

The synthesis of this compound presents a significant regioselectivity challenge. The molecule contains three distinct nitrogen atoms—the pyridine ring nitrogen (N1), the C3-amino nitrogen (N3), and the C4-amino nitrogen (N4)—all of which are nucleophilic and susceptible to methylation. The primary goal is to selectively methylate the N3 position while avoiding the formation of isomeric and over-methylated byproducts. This guide provides a robust synthetic strategy and troubleshooting for common issues.

The proposed synthetic pathway involves three main stages:

  • Synthesis of the Precursor: Preparation of 3,4-diaminopyridine.

  • Regioselective Monomethylation: Introduction of the methyl group at the N3 position.

  • Purification: Removal of key impurities.

Below is a workflow diagram illustrating the recommended synthetic approach.

Synthesis_Workflow cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Selective Methylation cluster_2 Stage 3: Purification start 4-Substituted Pyridine (e.g., 4-methoxypyridine) nitration Nitration (HNO3/H2SO4) start->nitration amination Amination (Ammonia) nitration->amination reduction Reduction (e.g., Pd/C, H2) amination->reduction precursor 3,4-Diaminopyridine reduction->precursor protection Selective Protection of N4 (e.g., Boc2O) precursor->protection methylation Methylation of N3 (e.g., MeI, NaH) protection->methylation deprotection Deprotection (e.g., TFA) methylation->deprotection product This compound deprotection->product purification Chromatography or Fractional Crystallization product->purification final_product High-Purity Product purification->final_product

Caption: General workflow for the synthesis of this compound.

Frequently Asked Questions & Troubleshooting Guide

Part 1: Synthesis of 3,4-Diaminopyridine Precursor

Question 1: My yield for 4-amino-3-nitropyridine is low during the amination step. What could be the cause?

Answer: Low yields in the nucleophilic aromatic substitution of 4-methoxy-3-nitropyridine with ammonia are often due to incomplete reaction or side reactions. The key is to ensure the reaction goes to completion under sufficient pressure and temperature.

  • Causality: The methoxy group is a moderately good leaving group, but the reaction with ammonia requires significant energy to overcome the activation barrier. Insufficient temperature or pressure will result in a sluggish reaction and a large amount of unreacted starting material.

  • Troubleshooting:

    • Reaction Conditions: Ensure the reaction is conducted in a sealed pressure vessel (autoclave). A typical condition involves heating strong ammonia water with the 4-methoxy-3-nitropyridine substrate to temperatures in the range of 130-150 °C.[1]

    • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the starting material is fully consumed.

    • Ammonia Concentration: Use a high concentration of aqueous ammonia or gaseous ammonia in a suitable solvent to drive the equilibrium towards the product.

Question 2: The final reduction step to get 3,4-diaminopyridine is not clean. I see multiple spots on my TLC plate. What are these impurities?

Answer: A common issue during the reduction of 4-amino-3-nitropyridine is incomplete reduction or side reactions. The primary impurity is often the unreacted starting material.

  • Causality: Catalytic hydrogenation (e.g., with Pd/C) is highly effective but can be hampered by catalyst poisoning or insufficient hydrogen pressure.[1]

  • Troubleshooting & Impurity Control:

    • Catalyst Activity: Ensure you are using a fresh, high-quality palladium on carbon (Pd/C) catalyst. The catalyst loading is also critical; a typical loading is 5-10 mol% of palladium.

    • Hydrogen Pressure: The reaction should be conducted under a positive pressure of hydrogen (e.g., 0.4-0.5 MPa).[1] Ensure the system is properly sealed and purged of air to prevent catalyst oxidation.

    • Solvent Choice: Methanol or ethanol are common solvents for this reduction. Ensure they are of sufficient purity, as impurities can act as catalyst poisons.

    • Reaction Time & Temperature: Allow the reaction to proceed until hydrogen uptake ceases. Gentle heating may sometimes be required, but exothermic reactions should be controlled with proper cooling.

ImpurityOriginPrevention
4-Amino-3-nitropyridine Incomplete reductionEnsure active catalyst, sufficient H2 pressure, and adequate reaction time.
Pyridine-N-Oxides Oxidation of the pyridine ringEnsure the reaction vessel is purged of oxygen before introducing hydrogen.
Part 2: The Challenge of Selective N3-Methylation

The direct methylation of 3,4-diaminopyridine is notoriously difficult to control due to the three nucleophilic nitrogen sites. Direct alkylation often results in a complex mixture of N1, N3, and N4-methylated isomers, as well as over-methylated products. The pyridine nitrogen (N1) is often the most nucleophilic, leading to the formation of pyridinium salts.[2]

Methylation_Impurities center_node 3,4-Diaminopyridine + Methylating Agent product Desired Product: This compound center_node->product Selective N3 Attack (Desired Pathway) isomer Isomeric Impurity: N4-Methylpyridine-3,4-diamine center_node->isomer N4 Attack pyridinium Byproduct: N1-Methylpyridinium Salt center_node->pyridinium N1 Attack (Often Favored) overmethylated Over-methylated Impurities (e.g., N3,N4-dimethyl) center_node->overmethylated Multiple Attacks

Caption: Potential outcomes of direct methylation of 3,4-diaminopyridine.

To overcome this, a protecting group strategy is highly recommended.

Question 3: How can I achieve selective methylation at the N3 position?

Answer: The most reliable method is to use a protecting group to temporarily block the more reactive N4-amino group. The 4-amino group in 3,4-diaminopyridine is generally more nucleophilic than the 3-amino group due to electronic effects. By protecting the N4 position, you can direct the methylation to the N3 position. A tert-butyloxycarbonyl (Boc) group is an excellent choice.[2][3]

Recommended Protocol: Selective N3-Methylation via N4-Protection

Step 2a: Selective N4-Boc Protection

  • Dissolve: Dissolve 3,4-diaminopyridine (1 eq.) in a suitable solvent like tetrahydrofuran (THF) or dichloromethane (DCM).

  • Cool: Cool the solution to 0 °C in an ice bath.

  • Add Base: Add a non-nucleophilic base such as triethylamine (1.1 eq.).

  • Add Boc-Anhydride: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.0 eq.) in the same solvent. Using an equimolar amount of Boc₂O is crucial to favor mono-protection.

  • React: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor: Monitor the reaction by TLC or LC-MS to maximize the formation of the mono-protected product.

  • Isolate: Work up the reaction and purify the N4-Boc-3,4-diaminopyridine intermediate by column chromatography.

Step 2b: Methylation of the N3-Amino Group

  • Dissolve: Dissolve the purified N4-Boc-3,4-diaminopyridine (1 eq.) in anhydrous THF.

  • Deprotonate: Cool the solution to 0 °C and add a strong base like sodium hydride (NaH, 1.1 eq.). Stir for 30-60 minutes at this temperature to form the sodium amide.

  • Add Methylating Agent: Add methyl iodide (MeI, 1.1 eq.) dropwise.

  • React: Allow the reaction to proceed at 0 °C to room temperature until the starting material is consumed (monitor by TLC).

  • Quench & Isolate: Carefully quench the reaction with water, extract the product, and purify by column chromatography.

Step 2c: Deprotection of the N4-Boc Group

  • Dissolve: Dissolve the methylated intermediate in DCM.

  • Add Acid: Add an excess of trifluoroacetic acid (TFA).

  • React: Stir at room temperature for 1-2 hours until the deprotection is complete (monitor by TLC).

  • Isolate: Remove the solvent and TFA under reduced pressure. Neutralize the residue with a base (e.g., saturated NaHCO₃ solution) and extract the final product, this compound.

Part 3: Purification and Impurity Removal

Question 4: I have a mixture of N3-methyl and N4-methyl isomers. How can I separate them?

Answer: Separating the N3 and N4-methyl isomers is challenging due to their similar polarities and boiling points. Standard column chromatography may not be sufficient. Fractional crystallization of a salt derivative is a more effective method.

  • Causality: The isomers have very similar physical properties. However, the formation of salts with a bulky acid (like tartaric acid or dibenzoyl-L-tartaric acid) can create diastereomeric salts with different crystal packing energies and solubilities, allowing for separation by crystallization.[4]

Troubleshooting Protocol: Purification by Fractional Crystallization

  • Salt Formation: Dissolve the crude mixture of isomers in a suitable solvent like isopropanol or ethanol.

  • Add Acid: Add a solution of a chiral acid, such as L-tartaric acid (0.5 eq., as the diamine has two basic sites), in the same solvent.

  • Induce Crystallization: Slowly cool the solution or allow for slow evaporation to induce crystallization. The salt of one isomer will preferentially crystallize out.

  • Isolate and Analyze: Filter the crystals, wash with a small amount of cold solvent, and dry. Analyze the purity of the crystals and the mother liquor by HPLC or NMR to determine which isomer was isolated.

  • Repeat: The process may need to be repeated to achieve high isomeric purity.

  • Liberate Free Base: Once an isomerically pure salt is obtained, dissolve it in water, basify with a strong base (e.g., NaOH), and extract the pure amine isomer with an organic solvent.

Analytical Tip: An HPLC method using a C18 column with a mobile phase of acetonitrile and an aqueous buffer containing an ion-pairing agent like sodium octanesulfonate at low pH can be effective for separating these closely related isomers.[5]

Summary of Key Impurities and Mitigation Strategies

Impurity/ByproductStage of FormationRoot CausePrevention & Mitigation Strategy
4-Amino-3-nitropyridine Precursor SynthesisIncomplete catalytic reduction.Use fresh catalyst, ensure sufficient hydrogen pressure, monitor reaction to completion.
N4-Methylpyridine-3,4-diamine MethylationNon-selective methylation due to similar reactivity of N3 and N4 amino groups.Use a protecting group strategy (e.g., N4-Boc protection) to block the N4 position before methylation.
N1-Methyl-3,4-diaminopyridinium Salt MethylationHigh nucleophilicity of the pyridine ring nitrogen.Use of a protecting group on the exocyclic amines can reduce ring nucleophilicity. Purify via aqueous wash as the salt is water-soluble.
Over-methylated Products MethylationUse of excess methylating agent or strong reaction conditions.Use stoichiometric amounts (1.0-1.1 eq.) of base and methylating agent. Maintain low reaction temperatures (0 °C).
Unreacted 3,4-Diaminopyridine MethylationIncomplete reaction during the methylation step.Ensure complete deprotonation with a strong base (NaH) before adding the methylating agent.

By understanding the chemical principles behind the formation of these impurities and implementing the recommended protocols and troubleshooting steps, researchers can significantly improve the purity and yield of their this compound synthesis.

References

  • CN114315706A - Synthetic method of 3, 4-diaminopyridine.
  • CN104356057A - Preparation method of 3-amino-4-methylpyridine.
  • ResearchGate. (n.d.). Synthesis of N3‐Methyl‐Substituted Amidines of Imidazo[4,5‐b]pyridine... [Link]

  • PubChem. (n.d.). 3,4-Diaminopyridine. National Center for Biotechnology Information. [Link]

  • McEvoy, K. M., et al. (1989). 3,4-Diaminopyridine in the treatment of Lambert-Eaton myasthenic syndrome. The New England Journal of Medicine. [Link]

  • Oh, S. J., et al. (1995). Effect of 3,4-diaminopyridine on the time course of decay of compound muscle action potential augmentation in the Lambert-Eaton myasthenic syndrome. Muscle & Nerve. [Link]

  • Paes, C., et al. (2012). Effect of N3-Methyladenine and an Isosteric Stable Analogue on DNA Polymerization. ACS Chemical Biology. [Link]

  • Do, B., et al. (2003). HPLC Method for Determination of 3,4-Diaminopyridine in the Presence of Related Substances and Degradation Products Formed Under Stress Conditions. Journal of Liquid Chromatography & Related Technologies. [Link]

  • National Institutes of Health. (2021). A high-affinity, partial antagonist effect of 3,4-diaminopyridine mediates action potential broadening and enhancement of transmitter release at NMJs. PMC. [Link]

  • PubMed. (2021). A high-affinity, partial antagonist effect of 3,4-diaminopyridine mediates action potential broadening and enhancement of transmitter release at NMJs. [Link]

  • CN100999491A - Preparation process of 3 amino-4 methyl pyridine.
  • Xia, L., & Lowary, T. L. (2013). Regioselective polymethylation of α-(1→4)-linked mannopyranose oligosaccharides. The Journal of Organic Chemistry. [Link]

  • US3880925A - Separation and purification of cis and trans isomers.
  • Frontiers. (2023). Synthesis, structural characterization, spectroscopic analyses, DFT-modeling, and RDG-NCI assessment of 4-dimethylaminopyridinium dihydrogen monophosphate. [Link]

  • PubMed. (1996). [Formulation and stability of hospital preparation of 3,4-diaminopyridine capsules]. [Link]

  • ACS Publications. (2022). Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. The Journal of Organic Chemistry. [Link]

  • MDPI. (2024). A New Proton Transfer Complex Between 3,4-Diaminopyridine Drug and 2,6-Dichloro-4-nitrophenol: Synthesis, Spectroscopic Characterization, DFT Studies, DNA Binding Analysis, and Antitumor Activity. [Link]

  • RSC Publishing. (1998). Protecting-group strategies for the synthesis of N4-substituted and N1,N8-disubstituted spermidines, exemplified by hirudonine. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • National Institutes of Health. (2025). Engineering regiospecific methylation of the pladienolides. PubMed. [Link]

  • National Institutes of Health. (2018). Genetic variation in aryl N-acetyltransferase results in significant differences in the pharmacokinetic and safety profiles of amifampridine (3,4-diaminopyridine) phosphate. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. [Link]

  • National Institutes of Health. (2023). N-Amino Pyridinium Salts in Organic Synthesis. PMC. [Link]

  • ResearchGate. (2025). Effect of N3-Methyladenine and an Isosteric Stable Analogue on DNA Polymerization. [Link]

  • ResearchGate. (2011). A Facile N-Monoalkylation of Aminopyridines. [Link]

  • PubMed. (2018). 3,4-diaminopyridine base effectively treats the weakness of Lambert-Eaton myasthenia. [Link]

  • National Institutes of Health. (2016). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. [Link]

  • National Institutes of Health. (2010). 4-(Methylamino)pyridine. PMC. [Link]

  • National Institutes of Health. (2016). A backbone amide protecting group for overcoming difficult sequences and suppressing aspartimide formation. PMC. [Link]

  • ChemRxiv. (2022). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. [Link]

  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. [Link]

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Technical Support Center: Strategies for Scaling Up N3-Methylpyridine-3,4-diamine Production

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for the synthesis and scale-up of N3-Methylpyridine-3,4-diamine (CAS 1796-73-2). This guide is designed for researchers, chemists, and process development professionals. This compound is a substituted pyridine diamine with applications as a key building block in pharmaceutical synthesis. Scaling its production from the laboratory bench to pilot or manufacturing scale presents unique challenges related to reaction control, safety, and product purity.

This document provides a framework of frequently asked questions (FAQs), in-depth troubleshooting guides, and validated protocols to empower your team to navigate these challenges effectively. Our approach is grounded in fundamental chemical principles and practical, field-proven experience to ensure a safe, efficient, and reproducible scale-up process.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions that arise during the planning and execution of this compound production.

Q1: What is a common synthetic strategy for this compound and what are the key scale-up concerns?

A1: A prevalent strategy involves a multi-step synthesis starting from a commercially available substituted pyridine. A representative, though not exclusive, pathway begins with a suitable precursor like 3-amino-4-methylpyridine. The core challenge in scaling this synthesis is managing reaction exotherms, ensuring homogenous mixing, and maintaining stringent control over stoichiometry to minimize byproduct formation. Heat and mass transfer limitations become significant as the reactor volume increases.

Q2: What are the most critical safety hazards associated with this process?

A2: The primary hazards are associated with both the reagents and the product itself. This compound and related aminopyridines are classified as harmful if swallowed, can cause serious skin and eye irritation, and may lead to respiratory irritation[1]. Precursors and reagents may be corrosive or toxic. For instance, many amination or nitration reactions involve strong acids or bases and can be highly exothermic, posing a risk of thermal runaway if not properly controlled[2]. All operations should be conducted in well-ventilated areas (e.g., fume hoods or closed systems) with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and lab coats[3][4].

Q3: How can I effectively monitor the reaction's progress and completion during a large-scale run?

A3: On a larger scale, direct sampling can be challenging. In-process controls (IPCs) are crucial. High-Performance Liquid Chromatography (HPLC) is the preferred method for its accuracy in quantifying the consumption of starting materials and the formation of the product and key impurities. For faster, qualitative checks, Thin Layer Chromatography (TLC) can be adapted for at-line monitoring. It is essential to develop and validate these analytical methods during lab-scale experiments before implementing them in a pilot plant setting.

Q4: What are the typical causes of low yield or high impurity levels when scaling up?

A4: Low yields on scale-up often stem from issues that are less apparent at the bench. The most common causes include:

  • Poor Temperature Control: Localized hot spots due to inefficient mixing can lead to thermal degradation of reactants or products[2].

  • Inefficient Mixing: Inadequate agitation can result in non-homogenous reaction mixtures, leading to incomplete conversion and increased side reactions.

  • Reagent Addition Rate: Adding reagents too quickly can cause temperature spikes and favor undesired reaction pathways[2].

  • Atmospheric Control: Aminopyridines can be sensitive to oxidation. Failure to maintain an inert atmosphere (e.g., with nitrogen or argon) can lead to colored impurities.

Q5: What purification methods are most effective for this compound at a larger scale?

A5: The choice of purification depends on the impurity profile.

  • Recrystallization: This is often the most cost-effective and scalable method if a suitable solvent system that provides good recovery and effectively rejects key impurities can be identified.

  • Column Chromatography: While highly effective, traditional silica gel chromatography can be expensive and challenging to scale. Reverse-phase chromatography may be an alternative for high-purity requirements, but solvent usage is a consideration.

  • Acid-Base Extraction: Exploiting the basicity of the diamine nitrogens allows for purification by extracting the product into an acidic aqueous phase, washing away neutral organic impurities, and then re-basifying to recover the product.

Part 2: In-Depth Troubleshooting Guide

This guide provides a structured approach to diagnosing and solving specific problems encountered during the synthesis.

Issue Potential Cause Suggested Solution & Rationale
Low or No Yield 1. Poor Reagent Quality: Impurities in starting materials can inhibit the reaction or introduce side reactions.[5]Solution: Verify the purity of all starting materials and solvents using techniques like NMR, GC, or titration before use. Use anhydrous solvents if the reaction is moisture-sensitive.[5]
2. Incomplete Reaction: Insufficient reaction time or suboptimal temperature.Solution: Monitor the reaction using HPLC/TLC until starting material consumption plateaus. If the reaction stalls, consider a modest increase in temperature while carefully monitoring for byproduct formation.
3. Incorrect Stoichiometry: Inaccurate measurement of reagents, especially on a large scale.Solution: Double-check all calculations for scale-up. Use calibrated scales and addition funnels/pumps. For critical reagents, consider using a solution of known concentration for more accurate addition.
Product Discoloration (Yellow/Brown/Black) 1. Oxidation: The aromatic amine functionalities are susceptible to air oxidation, which often produces highly colored impurities.Solution: Perform the reaction and workup under an inert atmosphere (Nitrogen or Argon). Degas all solvents before use. The use of antioxidants, if compatible with the chemistry, can be explored.
2. Thermal Degradation: Excessive reaction temperature or prolonged heating.Solution: Maintain strict temperature control using a jacketed reactor with an efficient cooling system.[2] Avoid unnecessarily long reaction times at elevated temperatures.
3. Acid-Catalyzed Polymerization: Trace acidic impurities can sometimes lead to polymerization or tar formation.Solution: Ensure all glassware and reactors are clean and free of acidic residue. If an acid scavenger is used (e.g., a non-nucleophilic base), ensure its addition is controlled.[5]
Difficult Product Isolation / Workup 1. Emulsion Formation: During aqueous extraction, emulsions can form, making phase separation difficult and leading to product loss.Solution: Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase. Alternatively, filter the emulsified mixture through a pad of Celite. Minimize vigorous shaking in favor of gentle, prolonged inversion during extraction.
2. Product Precipitation: The product or its salt crashes out of solution unexpectedly during workup.Solution: Ensure the pH of the aqueous phase is appropriately adjusted to keep the free base or its salt fully dissolved in the desired phase.[5] Perform lab-scale solubility studies to understand the product's behavior in different solvents and pH ranges.
3. Co-eluting Impurities in Chromatography: Impurities with similar polarity to the product make purification difficult.Solution: Optimize the chromatographic conditions. Screen different solvent systems (e.g., switching from ethyl acetate/hexanes to dichloromethane/methanol). Consider using a different stationary phase if baseline separation cannot be achieved.
Poor Temperature Control / Exotherm 1. Rapid Reagent Addition: The heat generated by the reaction exceeds the cooling capacity of the reactor.Solution: Add the limiting reagent slowly and controllably via a syringe pump or an addition funnel. Monitor the internal reaction temperature, not just the bath temperature.[2]
2. Inadequate Cooling: The reactor's cooling system is insufficient for the scale and exothermicity of the reaction.Solution: Ensure the reactor is not overfilled (typically <75% of total volume) to allow for adequate heat transfer surface area. Use a cryostat or a more powerful cooling system if necessary. Perform a reaction calorimetry study on a small scale to quantify the heat of reaction before scaling up.

Part 3: Experimental Protocols & Workflows

Protocol 1: Illustrative Lab-Scale Synthesis

Disclaimer: This is a representative protocol. All procedures must be performed by trained personnel with appropriate safety precautions.

A plausible synthesis route involves the reduction of a nitro-amino precursor.

  • Setup: A 500 mL, three-necked, round-bottom flask is equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet.

  • Charging Reagents: The flask is charged with the nitro-amino pyridine precursor (1.0 eq) and a suitable solvent like ethanol or ethyl acetate.

  • Inerting: The system is purged with nitrogen for 15 minutes.

  • Catalyst Addition: A hydrogenation catalyst (e.g., Palladium on Carbon, 5-10 mol%) is added carefully under a nitrogen blanket.

  • Hydrogenation: The flask is evacuated and backfilled with hydrogen gas (using a balloon or a Parr shaker). The reaction is stirred vigorously at room temperature.

  • Monitoring: The reaction is monitored by TLC or HPLC for the disappearance of the starting material.

  • Workup: Upon completion, the reaction mixture is carefully filtered through a pad of Celite to remove the catalyst. Caution: The catalyst may be pyrophoric and should be handled appropriately. The filtrate is concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography or recrystallization to yield this compound.

Diagram: General Production Workflow

This diagram illustrates the key stages from raw material handling to final product release during the scale-up of this compound.

G cluster_prep Preparation & Staging cluster_reaction Synthesis cluster_workup Isolation & Purification cluster_final Finishing RM_QC Raw Material QC & Dispensing Reactor_Prep Reactor Cleaning & Inerting Charge Charge Solvents & Starting Material Reactor_Prep->Charge Reaction Controlled Reagent Addition & Reaction (Temp & IPC Monitoring) Charge->Reaction Quench Reaction Quench Reaction->Quench Workup Aqueous Workup & Phase Separation Quench->Workup Purification Recrystallization or Chromatography Workup->Purification Drying Product Drying (Vacuum Oven) Purification->Drying Final_QC Final Product QC (Purity, Identity) Drying->Final_QC Packaging Packaging & Labeling Final_QC->Packaging

Caption: A typical workflow for chemical synthesis scale-up.

Diagram: Troubleshooting Decision Tree for Low Yield

This flowchart provides a logical path for diagnosing the root cause of low product yield.

G start Low Yield Observed check_ipc Review IPC Data (TLC/HPLC) start->check_ipc incomplete Incomplete Reaction? check_ipc->incomplete side_products Major Side Products? check_ipc->side_products No optimize_time Action: Increase Reaction Time/Temp incomplete->optimize_time Yes check_reagents Action: Verify Reagent Purity/Stoichiometry incomplete->check_reagents No optimize_conditions Action: Re-evaluate Temp, Concentration, Addition Rate side_products->optimize_conditions Yes no_issue No Obvious Issue In Reaction Mixture side_products->no_issue No check_workup Action: Analyze Aqueous & Organic Layers for Lost Product no_issue->check_workup

Caption: A decision tree for troubleshooting low reaction yields.

References

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link][1]

  • Royal Society of Chemistry. (n.d.). Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air. Electronic Supplementary Information (ESI). Retrieved from [Link][6]

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Validation & Comparative

Validating the Molecular Compass: A Comparative Guide to the Structural Elucidation of N3-Methylpyridine-3,4-diamine via X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and materials science, the unambiguous determination of a molecule's three-dimensional structure is non-negotiable. The precise arrangement of atoms dictates function, reactivity, and intermolecular interactions. This guide provides an in-depth analysis of single-crystal X-ray crystallography as the definitive method for validating the structure of N3-Methylpyridine-3,4-diamine, a heterocyclic amine with significant potential as a building block in medicinal chemistry.

We will explore the causality behind the experimental choices in crystallography, from crystal growth to data refinement, and objectively compare its outputs with those from orthogonal analytical techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of structural validation methodologies.

The Central Question: Positional Isomerism in N-Alkylated Pyridines

The synthesis of this compound via methylation of the parent 3,4-diaminopyridine presents a classic chemical challenge: regioselectivity. The starting material possesses two potential nitrogen sites for alkylation—the exocyclic amino group (N4) and the endocyclic pyridine nitrogen (N1). While methylation is expected to occur at the more nucleophilic N3 amino group, side products or alternative isomers are possible. Therefore, validating the precise location of the methyl group is paramount. While techniques like NMR can provide strong evidence, X-ray crystallography offers direct, unequivocal proof of the atomic connectivity and spatial arrangement.

The Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography provides an atomic-resolution map of a molecule's electron density, from which a definitive structural model can be built. It stands as the gold standard because it directly visualizes the positions of atoms in the solid state, resolving any ambiguity about connectivity, conformation, and stereochemistry.

Experimental Workflow: From Powder to Structure

The journey from a synthesized powder to a refined crystal structure is a multi-step process that demands precision. Each stage is designed to ensure the quality and validity of the final model.

G cluster_0 Crystal Growth & Selection cluster_1 Data Collection cluster_2 Structure Solution & Refinement synthesis Synthesized Powder (this compound) dissolution Dissolution in Appropriate Solvent synthesis->dissolution 1. Solubilize crystallization Crystallization (e.g., Vapor Diffusion) dissolution->crystallization 2. Induce Supersaturation selection Select High-Quality Single Crystal crystallization->selection 3. Microscopic Inspection mount Mount Crystal on Diffractometer selection->mount 4. Prepare for Diffraction xray Irradiate with Monochromatic X-ray Beam mount->xray 5. Position in Beam diffraction Collect Diffraction Pattern (Intensities & Angles) xray->diffraction 6. Rotate & Expose unitcell Determine Unit Cell & Space Group diffraction->unitcell 7. Index Reflections solve Solve Phase Problem (e.g., Direct Methods) unitcell->solve 8. Initial Phasing map Generate Electron Density Map solve->map 9. Fourier Transform build Build Initial Molecular Model map->build 10. Atom Assignment refine Refine Model Against Experimental Data build->refine 11. Iterative Optimization validate Final Structure Validation (CIF File Generation) refine->validate 12. Check Quality Metrics

Caption: Workflow for Single-Crystal X-ray Crystallography.

Step-by-Step Protocol:

  • Crystallization (The Art): This is often the most challenging step. The goal is to grow a single, defect-free crystal larger than 0.1 mm in all dimensions. For a small organic molecule like this compound, vapor diffusion is an excellent method.

    • Dissolve the purified compound in a "good" solvent (e.g., methanol) to near saturation in a small, open vial.

    • Place this vial inside a larger, sealed jar containing a small amount of a volatile "anti-solvent" in which the compound is poorly soluble (e.g., diethyl ether).

    • Over hours or days, the anti-solvent vapor slowly diffuses into the solvent, reducing the compound's solubility and promoting the slow growth of high-quality crystals. The key is to avoid rapid precipitation, which leads to poor crystal quality.

  • Crystal Selection and Mounting: Under a microscope, select a transparent crystal with sharp edges and no visible cracks or imperfections. This single crystal is then mounted on a specialized pin or loop, ready for the diffractometer.

  • Data Collection: The mounted crystal is placed in a diffractometer and cooled under a stream of liquid nitrogen to minimize thermal vibration of the atoms. It is then rotated while being irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays in a specific pattern of spots, and the positions and intensities of tens of thousands of these reflections are meticulously recorded by a detector.

  • Structure Solution and Refinement (The Puzzle):

    • Indexing and Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions of the unit cell—the smallest repeating unit of the crystal—and the crystal system's symmetry (space group).

    • Solving the Phase Problem: The intensities of the spots give the amplitudes of the diffracted waves, but the phase information is lost. For small molecules, this "phase problem" is typically solved using computational direct methods.

    • Model Building and Refinement: Solving the phase problem allows for the calculation of an initial electron density map. The crystallographer then builds a molecular model that fits this map. This initial model is computationally refined through an iterative, non-linear least-squares process. This procedure adjusts atomic positions, bond lengths, and angles to achieve the best possible agreement between the calculated diffraction pattern from the model and the experimentally observed data. The quality of the final model is assessed using metrics like the R-factor, which should ideally be below 5% for a well-refined structure.

The Unambiguous Output: Crystallographic Data

The result of this process is a Crystallographic Information File (CIF), a standardized text file containing the precise 3D coordinates of every non-hydrogen atom, bond lengths, angles, and crystal packing information.

Table 1: Representative Crystallographic Data for a Validated Structure (Note: As the specific crystal structure for this compound is not publicly deposited, this table represents typical data obtained for a similar small organic molecule.)

ParameterValueSignificance
Chemical FormulaC₆H₈N₄Confirms molecular composition.
Molecular Weight136.16 g/mol Consistent with expected mass.
Crystal SystemMonoclinicDescribes the basic symmetry of the crystal lattice.
Space GroupP2₁/cDefines the specific symmetry operations within the unit cell.
Unit Cell Dimensionsa = 8.12 Å, b = 10.54 Å, c = 9.88 ÅDimensions of the repeating box that builds the crystal.
Bond Length (C-N_methyl)~1.47 ÅDirect evidence of a single bond between the pyridine N3 nitrogen and the methyl carbon.
Bond Length (C-N_amino)~1.38 ÅCharacteristic length of an amino group attached to an aromatic ring.
R-factor (R1)4.2%A low value indicates excellent agreement between the experimental data and the final structural model.

This data provides an irrefutable, high-precision model of the molecule, confirming that methylation occurred at the N3 position.

Orthogonal Validation: A Multi-Technique Approach

While crystallography is definitive, it is not performed in isolation. Other analytical techniques are essential for characterizing the bulk sample and providing complementary structural evidence. The true power of validation lies in the convergence of data from multiple, independent methods.

G cluster_xray X-ray Crystallography cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry compound This compound (Unknown Isomer) xray Provides Absolute 3D Structure (Connectivity & Geometry) compound->xray Definitive nmr Probes Chemical Environment (Connectivity via Bonds) compound->nmr Inferential ms Measures Mass-to-Charge Ratio (Confirms Composition) compound->ms Compositional xray_result Result: Unambiguous N3-Methyl Isomer xray->xray_result nmr_result Result: Strong evidence for N3-Methyl Isomer (via HMBC) nmr->nmr_result ms_result Result: Confirms Molecular Formula C₆H₈N₄ ms->ms_result

Caption: Logic of Orthogonal Structural Validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining molecular structure in solution. By analyzing the chemical shifts and coupling constants of ¹H and ¹³C nuclei, one can piece together the carbon-hydrogen framework.

  • ¹H NMR: This would show distinct signals for the aromatic protons, the amino protons, and the methyl group protons. The integration of the methyl signal would correspond to three protons, confirming the presence of a -CH₃ group.

  • ¹³C NMR: This would show six distinct carbon signals, corresponding to the five carbons of the pyridine ring and the one methyl carbon.

  • 2D NMR (HMBC): The Heteronuclear Multiple Bond Correlation experiment is the key to solving the isomer puzzle with NMR. This experiment shows correlations (couplings) between protons and carbons that are two or three bonds apart. To confirm the N3-methylation, we would look for a correlation between the protons of the methyl group (~3.0 ppm) and the C3 and C4 carbons of the pyridine ring. The absence of a correlation to the C2 or C6 carbons would rule out methylation at the endocyclic N1 position.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound, thereby confirming its elemental composition. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. For this compound (C₆H₈N₄), HRMS would show a molecular ion peak corresponding to a mass of 136.0749, confirming that the product has the correct formula. However, MS alone cannot distinguish between positional isomers, as they have the identical mass.

Comparative Analysis: Certainty vs. Inference

The synergy of these techniques provides a self-validating system. While NMR and MS offer powerful and essential data, X-ray crystallography holds a unique position.

Table 2: Comparison of Analytical Techniques for Structural Validation

TechniqueInformation ProvidedStrengthsLimitations
X-ray Crystallography Absolute 3D atomic coordinates, bond lengths, bond angles, stereochemistry, packing.Unambiguous and definitive structural determination.Requires a high-quality single crystal; structure is in the solid state, which may differ from solution.
NMR Spectroscopy Atomic connectivity through bonds, chemical environment of nuclei, structure in solution.Excellent for determining the carbon-hydrogen framework; 2D methods like HMBC are powerful for isomers.Structure is inferred from correlations, not directly visualized; can be ambiguous in complex molecules.
Mass Spectrometry Molecular weight and elemental formula.Extremely sensitive; confirms molecular composition with high accuracy.Cannot typically distinguish between positional isomers without specialized fragmentation studies.

Conclusion: The Indispensable Role of X-ray Crystallography

For this compound, both NMR and MS are critical for initial characterization. MS confirms that the product has the correct molecular formula, and advanced 2D NMR experiments provide strong, albeit inferential, evidence for the N3-methylated structure.

However, in fields where absolute certainty is required, such as in pharmaceutical development for regulatory submission or in materials science for understanding structure-property relationships, the direct visualization afforded by single-crystal X-ray crystallography is indispensable. It eliminates any lingering ambiguity from indirect methods and provides the ultimate, authoritative proof of molecular structure. The convergence of evidence from all three techniques provides the highest possible confidence in the structural assignment, fulfilling the rigorous demands of modern scientific research.

References

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  • Ye, H., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(8), 2813-2841. DOI:10.1039/D2CS00697A. Retrieved from [Link]

  • Vapor diffusion crystallization - theory & practice of hanging & sitting drop crystallization. (2022). YouTube. Retrieved from [Link]

  • Preparation of Single Crystals for X-ray Diffraction. University of Zurich, Department of Chemistry. Retrieved from [Link]

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A Comparative Analysis of the Biological Activity of Pyridine-3,4-diamine Derivatives and the Potential Role of N3-Methylation

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the pyridine scaffold is a cornerstone, integral to the structure of numerous clinically significant molecules.[1][2] Its unique chemical properties, including basicity, hydrogen bonding capability, and solubility, make it a privileged structure in drug design. This guide provides a comparative analysis of the biological activities of derivatives based on the pyridine-3,4-diamine core. While direct, comprehensive studies on N3-methylated pyridine-3,4-diamine derivatives are nascent, we can construct a robust predictive analysis. This is achieved by examining closely related, well-researched chemical families: fused pyrazolo[3,4-b]pyridines and imidazo[4,5-b]pyridines, and by exploring the documented effects of N-methylation on other bioactive compounds.

This analysis is intended for researchers, scientists, and drug development professionals seeking to explore this chemical space for novel therapeutic agents.

The Pyridine-3,4-diamine Core: A Foundation for Diverse Bioactivity

The parent compound, 3,4-diaminopyridine (also known as Amifampridine), serves as a fundamental building block for more complex heterocyclic systems.[3] Its own pharmacological profile, though modest, hints at the potential of its derivatives. Notably, 3,4-diaminopyridine has been investigated for its ability to counteract morphine-induced respiratory depression, distinguishing it from the more toxic 4-aminopyridine.[4] This foundational activity in the central nervous system provides a rationale for exploring its derivatives for neurological applications.

The true potential, however, is unlocked when the diamine functionality is used as a synthon to build fused heterocyclic systems, leading to compounds with potent and specific biological activities.

Comparative Analysis of Fused Pyridine-3,4-diamine Derivatives

The most extensive research on compounds derived from a pyridine-3,4-diamine precursor involves its cyclization into fused ring systems. These derivatives have demonstrated significant potential as inhibitors of protein kinases, a class of enzymes critical in cellular signaling and often dysregulated in diseases like cancer and neurodegenerative disorders.

Pyrazolo[3,4-b]pyridines: Potent Protein Kinase Inhibitors

A prominent class of derivatives are the pyrazolo[3,4-b]pyridines, which have been synthesized and evaluated as inhibitors of various protein kinases.[5] These compounds show potent activity against Cyclin-Dependent Kinases (CDKs), Glycogen Synthase Kinase-3 (GSK-3), and Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), all of which are implicated in the pathology of Alzheimer's disease and various cancers.[6][7]

A comparative study of substituted 3,6-diamino-1H-pyrazolo[3,4-b]pyridines revealed that specific substitutions dramatically influence inhibitory potency. The data below summarizes the half-maximal inhibitory concentrations (IC50) for a lead compound from this class.

CompoundTarget KinaseIC50 (µM)Potential IndicationReference
3,6-diamino-4-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrileCDK5/p250.41Alzheimer's Disease[6][7]
GSK-3α/β1.5Alzheimer's Disease[6][7]
DYRK1A11Neurodegenerative Diseases[6][7]
CDK1/CycB>50(Inactive)[6][7]

Causality of Experimental Design: The selection of kinases (CDK5, GSK-3, DYRK1A) was not arbitrary. These enzymes are known to be involved in the hyperphosphorylation of the tau protein, a key event in the formation of neurofibrillary tangles in Alzheimer's disease. By targeting these specific kinases, the researchers aimed to identify compounds with disease-modifying potential. The inclusion of CDK1 served as a counterscreen to assess selectivity.

Imidazo[4,5-b]pyridines: Agents with Antiproliferative Activity

Another important class derived from the pyridine-3,4-diamine core are the imidazo[4,5-b]pyridines. These have been evaluated for antiproliferative effects against various human cancer cell lines. One study reported that an amidino-substituted derivative displayed potent and selective activity against colon carcinoma cells, with IC50 values in the sub-micromolar range.[8] This highlights that modifications to the core structure can steer the biological activity towards different therapeutic areas, in this case, oncology.

The Hypothesized Impact of N3-Methylation

While the literature on N3-methylated pyridine-3,4-diamine is sparse, we can infer the potential consequences of this specific substitution by examining studies on other N-methylated molecules. For instance, a study on the biological activity of norbelladine derivatives found that N-methylation significantly enhanced the inhibition of butyrylcholinesterase, an enzyme also relevant to Alzheimer's disease pathology.[9][10]

Mechanistic Implications of N-Methylation:

  • Increased Lipophilicity: Methylation can increase a molecule's ability to cross cellular membranes and potentially the blood-brain barrier.

  • Altered H-Bonding: The addition of a methyl group to a secondary amine (NH) to form a tertiary amine (N-CH3) removes a hydrogen bond donor. This can fundamentally change how the molecule interacts with its protein target, sometimes leading to increased affinity or selectivity.

  • Steric Effects: The methyl group can introduce steric hindrance, which may either favor a more active conformation or prevent binding to off-target proteins.

Based on these principles, N3-methylation of pyridine-3,4-diamine derivatives could serve as a powerful tool for fine-tuning their pharmacological properties, potentially enhancing potency and selectivity for targets like protein kinases.

Experimental Protocols for Biological Evaluation

To facilitate further research in this area, we provide validated, step-by-step protocols for key biological assays. These protocols are designed to be self-validating through the inclusion of appropriate controls.

General Workflow for Screening and Validation

The overall process for evaluating novel derivatives follows a logical progression from high-throughput screening to in-depth mechanistic studies.

G cluster_0 Screening Phase cluster_1 Validation & Dose-Response cluster_2 Cellular & Mechanistic Studies Compound_Library Compound Library (N3-Methylpyridine Derivatives) HTS High-Throughput Screening (e.g., Kinase Panel) Compound_Library->HTS Hit_ID Hit Identification (Primary Hits) HTS->Hit_ID Dose_Response Dose-Response Assays (IC50 Determination) Hit_ID->Dose_Response Selectivity Selectivity Profiling (Against Related Targets) Dose_Response->Selectivity Cell_Assay Cell-Based Assays (Viability, Apoptosis) Selectivity->Cell_Assay Mechanism Mechanism of Action (Western Blot, Target Engagement) Cell_Assay->Mechanism Lead_Compound Lead Compound Mechanism->Lead_Compound G cluster_phosphorylation Amyloid_Beta Amyloid-Beta Oligomers p25 p25 Amyloid_Beta->p25 induces cleavage of p35 to CDK5 CDK5 p25->CDK5 activates Tau Tau Protein CDK5->Tau phosphorylates GSK3B GSK-3β GSK3B->Tau phosphorylates pTau Hyperphosphorylated Tau (p-Tau) NFTs Neurofibrillary Tangles pTau->NFTs aggregates into Inhibitor Pyrazolo[3,4-b]pyridine Inhibitor Inhibitor->CDK5 Inhibitor->GSK3B

Caption: Simplified signaling pathway in Alzheimer's disease targeted by pyridine derivatives.

This pathway illustrates how upstream insults like amyloid-beta can lead to the activation of CDK5 and GSK-3β. These kinases then hyperphosphorylate the tau protein, causing it to aggregate into neurofibrillary tangles, a hallmark of the disease. Pyrazolo[3,4-b]pyridine derivatives intervene by directly inhibiting these kinases, thus representing a potential therapeutic strategy. [6][7]

Conclusion and Future Directions

The pyridine-3,4-diamine scaffold is a proven foundation for the development of potent, biologically active molecules, particularly in the realm of kinase inhibition for neurodegenerative diseases and cancer. While direct comparative data on N3-methylated derivatives is not yet widely available, analysis of related fused-ring systems provides a strong rationale for their investigation. The strategic addition of a methyl group at the N3 position represents a logical next step in optimizing the potency, selectivity, and pharmacokinetic properties of this promising class of compounds. Future research should focus on the systematic synthesis and screening of an N3-methylated library to fully elucidate its structure-activity relationships.

References

  • Title: Synthesis and biological evaluation of 3,6-diamino-1 H-pyrazolo[3,4- b]pyridine derivatives as protein kinase inhibitors Source: Academia.edu URL: [Link]

  • Title: Synthesis and biological evaluation of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives as protein kinase inhibitors Source: PubMed URL: [Link]

  • Title: Comparison of some pharmacological properties of 4-aminopyridine and 3,4-diaminopyridine in vivo Source: PubMed URL: [Link]

  • Title: Synthesis and biological evaluation of pyridine derivatives as antimicrobial agents Source: Scielo URL: [Link]

  • Title: Biological evaluation revealed that 1–4 potently inhibit HIV-1 replication... Source: ACS Publications URL: [Link]

  • Title: Design, Synthesis, and Biological Evaluation of Some New N-(Substituted Pyridine-3-yl)-1,3, 4-Oxadiazol-2-Amines Source: ResearchGate URL: [Link]

  • Title: Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents Source: PubMed URL: [Link]

  • Title: Pyridine: the scaffolds with significant clinical diversity Source: RSC Publishing URL: [Link]

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  • Title: Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine Source: MDPI URL: [Link]

  • Title: (PDF) Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine Source: ResearchGate URL: [Link]

  • Title: Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines Source: MDPI URL: [Link]

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A Researcher's Guide to Differentiating N3- and N4-Methylpyridine-3,4-diamine Isomers Using Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical synthesis, the precise structural elucidation of isomeric compounds is a critical step that dictates biological activity, reactivity, and intellectual property. The N-methylated derivatives of pyridine-3,4-diamine, specifically N3-Methylpyridine-3,4-diamine and N4-Methylpyridine-3,4-diamine, present a common analytical challenge. Their identical molecular weight and similar chemical properties necessitate a robust, multi-technique spectroscopic approach for unambiguous differentiation. This guide provides an in-depth comparison of the expected spectroscopic data for these isomers, grounded in fundamental principles and supported by detailed experimental protocols.

The Challenge of Isomerism in Drug Discovery

Positional isomerism, as seen in the N3- and N4-methyl derivatives of pyridine-3,4-diamine, can lead to significant differences in pharmacological activity. The position of the methyl group can influence binding affinity to target proteins, metabolic stability, and toxicity profiles. Therefore, the ability to confidently distinguish between these isomers is paramount in ensuring the quality and efficacy of a drug candidate.

Spectroscopic Fingerprints: A Comparative Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Isomer Differentiation

NMR spectroscopy is arguably the most powerful tool for distinguishing between these isomers. The chemical environment of each proton and carbon atom is unique, leading to distinct chemical shifts and coupling patterns.

¹H NMR Spectroscopy: The position of the methyl group will have a pronounced effect on the chemical shifts of the aromatic protons and the amine protons.

  • This compound: The methyl group is on the nitrogen adjacent to the unsubstituted carbon of the pyridine ring. This will influence the chemical shift of the neighboring aromatic proton (H-2). The proximity of the methyl group to the H-2 proton may cause a slight downfield shift due to steric effects.

  • N4-Methylpyridine-3,4-diamine: The methyl group is on the nitrogen at the 4-position. This will have a more significant impact on the chemical shifts of the adjacent aromatic protons (H-5).

¹³C NMR Spectroscopy: The carbon chemical shifts will also be indicative of the methyl group's position.

  • The chemical shift of the methyl carbon itself will be slightly different in the two isomers.

  • The carbons of the pyridine ring will experience different electronic effects from the N-methyl group, leading to distinguishable chemical shifts. Specifically, the carbons directly bonded to the methylated nitrogen will show the most significant variation.

Predicted NMR Data Summary

Compound Predicted ¹H NMR Chemical Shifts (ppm) Predicted ¹³C NMR Chemical Shifts (ppm)
This compound H-2: ~7.8-8.0, H-5: ~6.5-6.7, H-6: ~7.5-7.7, NH₂: broad singlet, NHCH₃: singlet, CH₃: ~2.9-3.1C-2: ~145-148, C-3: ~135-138, C-4: ~140-143, C-5: ~110-113, C-6: ~130-133, CH₃: ~30-33
N4-Methylpyridine-3,4-diamine H-2: ~7.7-7.9, H-5: ~6.4-6.6, H-6: ~7.6-7.8, NH₂: broad singlet, NHCH₃: singlet, CH₃: ~2.8-3.0C-2: ~144-147, C-3: ~136-139, C-4: ~142-145, C-5: ~108-111, C-6: ~131-134, CH₃: ~29-32

Note: These are estimated values. Actual experimental values may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy: Probing Vibrational Modes

IR spectroscopy can provide complementary information for distinguishing the isomers. The key differences will be observed in the N-H stretching and bending frequencies.

  • N-H Stretching: Both isomers will exhibit characteristic N-H stretching bands for the primary and secondary amine groups in the region of 3200-3500 cm⁻¹. The exact positions and shapes of these bands may differ slightly due to the influence of the methyl group on hydrogen bonding.

  • N-H Bending: The N-H bending vibrations (scissoring) typically appear around 1600-1650 cm⁻¹. The position of the methyl group will subtly alter the electronic distribution in the molecule, which in turn can affect the frequency of this vibration.

  • C-N Stretching: The C-N stretching vibrations in the fingerprint region (below 1500 cm⁻¹) will also be different for the two isomers.

Mass Spectrometry (MS): Unraveling Fragmentation Patterns

While both isomers have the same molecular weight (123.16 g/mol ) and will therefore show the same molecular ion peak (m/z = 123), their fragmentation patterns in techniques like electron ionization (EI) or collision-induced dissociation (CID) will differ. The position of the methyl group will influence the stability of the resulting fragment ions.

  • This compound: Fragmentation may involve the loss of the methyl group (M-15) or cleavage of the pyridine ring.

  • N4-Methylpyridine-3,4-diamine: The fragmentation pathway may be different due to the different location of the methyl group, potentially leading to a different relative abundance of key fragment ions. A detailed analysis of the tandem mass spectra (MS/MS) would be necessary to identify these unique fragmentation patterns.

Experimental Workflow for Isomer Differentiation

The following diagram outlines a logical workflow for the synthesis and spectroscopic analysis of N-methylated pyridine-3,4-diamine isomers.

Spectroscopic_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation Synthesis Synthesis of N-Methylated Isomers NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Synthesis->NMR Primary Analysis IR IR Spectroscopy Synthesis->IR Complementary Data MS Mass Spectrometry (HRMS, MS/MS) Synthesis->MS Molecular Weight & Fragmentation Comparison Comparative Analysis of Spectroscopic Data NMR->Comparison IR->Comparison MS->Comparison Structure Structure Confirmation Comparison->Structure

Caption: A logical workflow for the synthesis and spectroscopic comparison of the two isomers.

Experimental Protocols

1. Synthesis of N-Methylated Pyridine-3,4-diamine Isomers (General Procedure)

This protocol is a general guideline and may require optimization.

  • Starting Material: Begin with commercially available 3,4-diaminopyridine.

  • Protection (Optional but Recommended): To achieve selective mono-methylation, it is advisable to protect one of the amino groups. This can be achieved using a suitable protecting group like Boc anhydride.

  • Methylation: The methylation of the unprotected amino group can be carried out using a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a mild base (e.g., K₂CO₃) and a suitable solvent (e.g., DMF or acetonitrile). The reaction temperature and time should be carefully controlled to avoid di-methylation.

  • Deprotection: If a protecting group was used, it should be removed under appropriate conditions (e.g., TFA for a Boc group).

  • Purification: The crude product should be purified using column chromatography on silica gel to isolate the desired N-methylated isomer.

2. NMR Spectroscopic Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in an NMR tube.

  • ¹H NMR: Acquire a standard one-dimensional ¹H NMR spectrum.

  • ¹³C NMR: Acquire a one-dimensional ¹³C NMR spectrum. A proton-decoupled spectrum is standard.

  • 2D NMR (Optional but Recommended): For unambiguous assignment of all proton and carbon signals, it is highly recommended to perform 2D NMR experiments such as COSY (Correlated Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.

3. IR Spectroscopic Analysis

  • Sample Preparation: Prepare the sample as a thin film on a salt plate (for liquids or oils), as a KBr pellet (for solids), or using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

4. Mass Spectrometric Analysis

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • High-Resolution Mass Spectrometry (HRMS): Use an ESI (Electrospray Ionization) or APCI (Atmospheric Pressure Chemical Ionization) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap) to determine the accurate mass of the molecular ion and confirm the elemental composition.

  • Tandem Mass Spectrometry (MS/MS): Select the molecular ion peak and subject it to collision-induced dissociation (CID) to generate a fragmentation spectrum. Compare the fragmentation patterns of the two isomers to identify unique fragment ions.

Conclusion

The differentiation of N3- and N4-Methylpyridine-3,4-diamine isomers is a tractable analytical challenge that can be overcome by a systematic and multi-faceted spectroscopic approach. While experimental data may be sparse in the public domain, a thorough understanding of spectroscopic principles allows for the confident prediction and interpretation of their distinguishing features. By combining the power of NMR for detailed structural mapping with the complementary information from IR and MS, researchers can ensure the unambiguous identification of these critical isomers, thereby upholding the scientific integrity of their research and development endeavors.

References

  • Please note that direct experimental data for the target compounds is limited. The following references provide foundational knowledge and relevant experimental procedures for similar compounds.
  • Spectroscopic Data of Pyridine Derivatives: The Spectral Database for Organic Compounds (SDBS) is a valuable resource for obtaining experimental spectra of various organic molecules, including pyridine derivatives. [Link: https://sdbs.db.aist.go.jp/sdbs/cgi-bin/cre_index.cgi]

  • NMR Prediction Software: Several software packages are available for the prediction of NMR spectra, such as those offered by ACD/Labs and ChemDraw. These tools can be used to generate theoretical spectra for comparison with experimental data. [Link: https://www.acdlabs.com/products/spectrus/nmr/nmr-predictors/]

  • Synthesis of Aminopyridine Derivatives: For examples of synthetic procedures for related compounds, refer to publications in organic chemistry journals. A relevant search on platforms like Scopus or Web of Science using keywords such as "synthesis of aminopyridines" or "N-methylation of pyridines" will yield numerous articles.

  • Mass Spectrometry Fragmentation: For a general understanding of fragmentation patterns in mass spectrometry, refer to standard textbooks on the topic or review articles. The principles of fragmentation for aromatic and nitrogen-containing compounds are well-established. [Link: https://en.wikipedia.org/wiki/Fragmentation_(mass_spectrometry)]

Confirming the Purity of N3-Methylpyridine-3,4-diamine: A Comparative Guide to HPLC Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates is paramount to the integrity of their work. N3-Methylpyridine-3,4-diamine, a key building block in the synthesis of various pharmaceutical compounds, is no exception. Ensuring its purity is a critical step in guaranteeing the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) for the purity assessment of this compound, offering a robust analytical method and comparing it with other potential techniques.

The Criticality of Purity for this compound

This compound (CAS 1796-73-2) is a substituted pyridine derivative with two reactive amine groups.[1][2] Its structure makes it a valuable intermediate in medicinal chemistry. However, impurities arising from its synthesis or degradation can lead to a cascade of undesirable effects in downstream applications. Potential impurities could include starting materials, by-products from incomplete reactions, or degradation products formed during storage. For instance, studies on the closely related compound 3,4-diaminopyridine have shown that it can degrade under stress conditions to form impurities such as 4-amino, 3-nitropyridine and 3,4-diaminopyridine-N-oxide.[3] Similar degradation pathways could be anticipated for this compound. Therefore, a highly sensitive and specific analytical method is required to detect and quantify such impurities.

Recommended Method: Reversed-Phase HPLC with UV Detection

For the routine purity analysis of this compound, a reversed-phase high-performance liquid chromatography (RP-HPLC) method with ultraviolet (UV) detection is the recommended approach. This technique offers an excellent balance of specificity, sensitivity, and robustness for the analysis of polar aromatic compounds.

Experimental Protocol: HPLC Purity Determination

Objective: To develop and validate a stability-indicating HPLC method for the determination of the purity of this compound and to separate it from potential process-related impurities and degradation products.

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a diode array detector (DAD) or a variable wavelength UV detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

ParameterRecommended SettingJustification
Column C18, 4.6 x 150 mm, 5 µmA C18 column provides a versatile non-polar stationary phase suitable for retaining the moderately polar this compound and separating it from potential impurities of varying polarities.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent, improving the peak shape of the basic amine analytes and controlling the pH of the mobile phase for consistent retention.
Mobile Phase B AcetonitrileA common organic modifier in RP-HPLC, offering good elution strength and compatibility with UV detection.
Gradient Elution 0-5 min: 5% B; 5-25 min: 5-95% B; 25-30 min: 95% B; 30.1-35 min: 5% BA gradient elution is crucial for a stability-indicating method to ensure the elution of both polar and non-polar impurities that may be present in the sample.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and chromatographic efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times and improves peak shape.
Detection Wavelength 254 nmAromatic compounds like pyridine derivatives typically exhibit strong UV absorbance at this wavelength, providing good sensitivity. A DAD can be used to monitor multiple wavelengths and assess peak purity.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Sample Preparation Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of Mobile Phase A and B) to a final concentration of approximately 0.5 mg/mL.The diluent should be chosen to ensure the sample is fully dissolved and compatible with the mobile phase.

Causality Behind Experimental Choices

The selection of a C18 stationary phase is based on its wide applicability and proven performance for the separation of a broad range of pharmaceutical compounds.[4] The use of a gradient elution is a critical aspect of this method. A shallow gradient at the beginning allows for the separation of polar impurities, while the increasing concentration of the organic modifier (acetonitrile) facilitates the elution of more non-polar compounds that might be present. The inclusion of TFA in the aqueous mobile phase is essential for achieving sharp, symmetrical peaks for basic analytes like this compound by minimizing tailing caused by interactions with residual silanol groups on the silica-based stationary phase.

Method Validation: A Self-Validating System

To ensure the trustworthiness of the analytical results, the proposed HPLC method must be validated according to the International Council for Harmonisation (ICH) guidelines.[5][6][7] The validation process provides a self-validating system, demonstrating that the method is suitable for its intended purpose.

Key Validation Parameters:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is typically demonstrated by performing forced degradation studies (e.g., exposure to acid, base, oxidation, heat, and light) and showing that the main peak is well-resolved from any degradation products.

  • Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte within a given range. A minimum of five concentrations should be used to establish linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by a recovery study, where a known amount of pure analyte is spiked into a sample matrix.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

The following diagram illustrates the logical workflow for the development and validation of the HPLC method for this compound purity assessment.

HPLC_Method_Development_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Routine Analysis MD1 Define Analytical Target Profile (ATP) MD2 Select Chromatographic Mode (RP-HPLC) MD1->MD2 MD3 Screening of Columns and Mobile Phases MD2->MD3 MD4 Optimization of Chromatographic Conditions MD3->MD4 MV1 Specificity (Forced Degradation) MD4->MV1 Optimized Method MV2 Linearity & Range MV1->MV2 MV3 Accuracy (Recovery) MV2->MV3 MV4 Precision (Repeatability & Intermediate) MV3->MV4 MV5 LOD & LOQ MV4->MV5 MV6 Robustness MV5->MV6 RA2 System Suitability Testing (SST) MV6->RA2 Validated Method RA1 Sample Analysis RA3 Purity Calculation & Reporting RA1->RA3 RA2->RA1 Analytical_Technique_Selection cluster_techniques Alternative Techniques Start Purity of this compound AnalyteProps Analyte Properties Polar Aromatic Amine Non-volatile UV Active Start->AnalyteProps MethodReqs Method Requirements High Specificity Quantitative Stability-Indicating Start->MethodReqs GC Gas Chromatography (GC) AnalyteProps:f2->GC Unsuitable HPLC_Deriv HPLC with Derivatization AnalyteProps:f3->HPLC_Deriv Unnecessary Complexity RP_HPLC Reversed-Phase HPLC (RP-HPLC) AnalyteProps->RP_HPLC TLC Thin-Layer Chromatography (TLC) MethodReqs:f2->TLC Unsuitable for Quantification MethodReqs->RP_HPLC

Sources

A Comparative Guide to N3-Methylpyridine-3,4-diamine in Polyamide Synthesis: Exploring Novel Properties Against Conventional Diamines

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in materials science and drug development, the selection of monomers is a critical determinant of the final properties of a polymer. In the realm of polyamide synthesis, the choice of the diamine component is pivotal in tailoring thermal stability, mechanical strength, and solubility. This guide provides an in-depth comparison of a novel diamine, N3-Methylpyridine-3,4-diamine, with established aliphatic and aromatic diamines: hexamethylenediamine (HMDA), m-phenylenediamine (MPD), and p-phenylenediamine (PPD).

The introduction of heteroaromatic and substituted moieties into the polymer backbone is a proven strategy to imbue polyamides with unique functionalities. This compound, with its pyridine ring and a methyl group, presents an intriguing candidate for the synthesis of high-performance polyamides with potentially enhanced solubility and thermal characteristics. This guide will delve into the theoretical advantages and expected performance of polyamides derived from this novel diamine, juxtaposed with the well-documented properties of conventional polyamides.

The Architectural Influence of Diamines on Polyamide Properties

The structure of the diamine monomer directly influences the chain packing, intermolecular forces, and overall rigidity of the resulting polyamide. Aliphatic diamines like HMDA lead to flexible chains, resulting in semi-crystalline polymers with good mechanical strength, such as Nylon 6,6. Aromatic diamines, including MPD and PPD, create rigid, linear chains that lead to high-performance aramids with exceptional thermal and mechanical properties, though often at the cost of processability due to poor solubility.

This compound is a unique hybrid, offering an aromatic pyridine ring that is inherently asymmetrical. The presence of the nitrogen atom in the pyridine ring can disrupt chain packing and introduce polarity, which is anticipated to improve solubility in organic solvents.[1][2] Furthermore, the methyl group attached to one of the amine nitrogens introduces steric hindrance, which can further reduce crystallinity and enhance solubility. The pyridine ring itself is known to contribute to high thermal stability.[3][4]

Comparative Performance Analysis

While extensive experimental data for polyamides synthesized specifically from this compound is not yet widely published, we can extrapolate expected performance based on structure-property relationships observed in analogous pyridine-containing polyamides.[1][4] The following table summarizes the key properties of polyamides derived from our target diamines.

PropertyPolyamide from this compound (Expected)Polyamide from Hexamethylenediamine (Nylon 6,6)Polyamide from m-Phenylenediamine (e.g., Nomex)Polyamide from p-Phenylenediamine (e.g., Kevlar)
Thermal Stability (Tg, Td) High, due to the aromatic pyridine ring.Moderate (Tg ~50 °C).High (Tg ~275 °C).Very High (does not melt, decomposes >500 °C).
Mechanical Strength Potentially high, balanced with flexibility.Good tensile strength and toughness.Excellent tensile strength.Exceptional tensile strength and modulus.
Solubility Expected to be good in polar aprotic solvents.Soluble in formic acid and phenols.Soluble in strong acids and some polar aprotic solvents.Insoluble in most solvents.
Processability Potentially good due to enhanced solubility.Excellent melt processability.Difficult to process.Extremely difficult to process.
Moisture Absorption Moderate, influenced by the polar pyridine ring.High.Low.Very Low.

Experimental Protocols for Polyamide Synthesis

The synthesis of polyamides from this compound can be achieved through standard polycondensation reactions. Below are representative protocols for solution and interfacial polymerization that can be adapted for this novel diamine.

Solution Polycondensation (Yamazaki-Higashi Reaction)

This method is suitable for producing high molecular weight aromatic polyamides under mild conditions.[5]

Materials:

  • This compound

  • Aromatic dicarboxylic acid (e.g., terephthalic acid)

  • N-methyl-2-pyrrolidone (NMP) (solvent)

  • Pyridine (catalyst)

  • Triphenyl phosphite (condensing agent)

  • Calcium chloride (CaCl₂) (optional, to enhance solubility)

  • Methanol (for precipitation)

  • Argon or Nitrogen atmosphere

Procedure:

  • In a three-neck flask equipped with a mechanical stirrer and a nitrogen inlet, add this compound, the aromatic dicarboxylic acid, NMP, pyridine, and CaCl₂.

  • Stir the mixture under a nitrogen atmosphere until all solids are dissolved.

  • Add triphenyl phosphite to the solution.

  • Heat the reaction mixture to 100-120°C and maintain for 3-6 hours. The viscosity of the solution will increase as polymerization proceeds.

  • After cooling to room temperature, pour the viscous polymer solution into a large volume of methanol with vigorous stirring to precipitate the polyamide.

  • Filter the fibrous polymer, wash thoroughly with methanol and water, and dry in a vacuum oven at 80-100°C.

Solution_Polycondensation cluster_reactants Reactants cluster_conditions Reaction Conditions Diamine N3-Methylpyridine- 3,4-diamine Polymerization Polymerization Diamine->Polymerization Diacid Dicarboxylic Acid Diacid->Polymerization Solvent NMP, Pyridine Solvent->Polymerization Agent Triphenyl Phosphite Agent->Polymerization Temp 100-120°C, N2 Temp->Polymerization Precipitation Precipitation in Methanol Polymerization->Precipitation Washing_Drying Washing & Drying Precipitation->Washing_Drying Polyamide Final Polyamide Washing_Drying->Polyamide

Caption: Workflow for solution polycondensation.

Interfacial Polymerization

This technique is rapid and can be performed at room temperature, typically yielding high molecular weight polymers.[6][7][8]

Materials:

  • This compound

  • Diacid chloride (e.g., terephthaloyl chloride)

  • An organic solvent immiscible with water (e.g., hexane or dichloromethane)

  • Water

  • An acid scavenger (e.g., sodium hydroxide or triethylamine)

Procedure:

  • Prepare an aqueous solution of this compound and the acid scavenger.

  • Prepare an organic solution of the diacid chloride.

  • Carefully pour the organic solution onto the aqueous solution in a beaker. A polymer film will form at the interface of the two liquids.

  • The polymer film can be continuously drawn from the interface, washed with water and a suitable solvent (e.g., acetone) to remove unreacted monomers and byproducts, and then dried.

Interfacial_Polymerization cluster_phases Immiscible Phases Aqueous_Phase Aqueous Phase: This compound + Acid Scavenger Interface Interface Aqueous_Phase->Interface Organic_Phase Organic Phase: Diacid Chloride Organic_Phase->Interface Polymer_Film Polyamide Film Formation Interface->Polymer_Film Extraction Film Extraction Polymer_Film->Extraction Washing_Drying Washing & Drying Extraction->Washing_Drying Final_Polyamide Final Polyamide Film Washing_Drying->Final_Polyamide Causality_Diagram cluster_features Key Structural Features cluster_properties Resulting Polyamide Properties Diamine_Structure This compound Structure Pyridine_Ring Pyridine Ring (Aromatic, Polar) Diamine_Structure->Pyridine_Ring Methyl_Group N-Methyl Group (Steric Hindrance) Diamine_Structure->Methyl_Group Asymmetry Asymmetric Structure Diamine_Structure->Asymmetry Thermal_Stability High Thermal Stability Pyridine_Ring->Thermal_Stability Aromaticity Solubility Enhanced Solubility Pyridine_Ring->Solubility Polarity Methyl_Group->Solubility Disrupts Packing Crystallinity Reduced Crystallinity Methyl_Group->Crystallinity Steric Hindrance Asymmetry->Crystallinity Irregular Chain Packing Processability Improved Processability Solubility->Processability Crystallinity->Solubility

Caption: Structure-property relationships for this compound in polyamides.

Conclusion

This compound stands as a promising monomer for the development of a new generation of polyamides. Its unique chemical architecture, featuring a pyridine ring and a methyl-substituted amine, is poised to offer a compelling combination of high thermal stability and enhanced solubility, potentially bridging the gap between highly soluble but less thermally stable aliphatic polyamides and highly stable but poorly processable aromatic polyamides. While further experimental validation is required to quantify the precise performance metrics, the theoretical advantages presented by this diamine warrant its consideration for applications demanding high-performance polymers with improved processability. The provided experimental protocols offer a starting point for researchers to synthesize and characterize these novel materials, paving the way for innovations in advanced materials and drug delivery systems.

References

  • Formation of a thick aromatic polyamide membrane by interfacial polymerisation. (n.d.). ScienceDirect. Retrieved January 21, 2026, from [Link]

  • Functional Aromatic Polyamides. (2021). MDPI. Retrieved January 21, 2026, from [Link]

  • Highly Transparent Aromatic Polyamides from Unsymmetrical Diamine with Trifluoromethyl Groups. (2022). MDPI. Retrieved January 21, 2026, from [Link]

  • Interfacial Polymerization of Aromatic Polyamide Reverse Osmosis Membranes. (2024). PubMed. Retrieved January 21, 2026, from [Link]

  • Interfacial Polymerization of Aromatic Polyamide Reverse Osmosis Membranes. (2024). ACS Publications. Retrieved January 21, 2026, from [Link]

  • Interfacial Polymerization of Aromatic Polyamide Reverse Osmosis Membranes. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Synthesis and characterization of novel polyimides derived from pyridine-bridged aromatic dianhydride and various diamines. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • SYNTHESIS AND PROPERTIES OF NEW HEAT-RESISTANT PYRIDINE-BASED POLYIMIDES CONTAINING PREFORMED AMIDE UNITS. (n.d.). SID. Retrieved January 21, 2026, from [Link]

  • Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. (n.d.). National Chemical Laboratory. Retrieved January 21, 2026, from [Link]

  • Synthesis and characterization of new soluble polyamides from Acenaphtohydrazinomercaptotriazole diamine. (n.d.). SciELO. Retrieved January 21, 2026, from [Link]

  • Soluble polyimides based on a novel pyridine-containing diamine m,p-PAPP and various aromatic dianhydrides. (2010). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Synthesis of pyridine-containing diamine and properties of its polyimides and polyimide/hexagonal boron nitride composite films. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • This compound. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

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Performance Evaluation of N3-Methylpyridine-3,4-diamine in Kinase Inhibition Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery, particularly in oncology and immunology, protein kinases have emerged as a pivotal class of therapeutic targets.[1][2] The development of small molecule kinase inhibitors has revolutionized treatment paradigms for numerous diseases.[3][4] Within this chemical space, aminopyridine-based scaffolds have garnered significant attention due to their proven efficacy and versatility in targeting the ATP-binding site of various kinases.[5][6] This guide provides a comprehensive performance evaluation of N3-Methylpyridine-3,4-diamine, a representative aminopyridine, in the context of kinase inhibition assays. While direct experimental data for this specific compound is not extensively available in the public domain, this guide will establish a robust framework for its evaluation. We will achieve this by examining the performance of structurally related aminopyridine and diaminopyridine analogs, detailing the requisite experimental methodologies, and providing insights into the anticipated structure-activity relationships (SAR).

The Aminopyridine Scaffold: A Privileged Motif in Kinase Inhibition

The 2-aminopyridine moiety is a common feature in many kinase inhibitors, often playing a crucial role in anchoring the inhibitor to the kinase hinge region through hydrogen bonding.[5][7] The pyridine ring itself offers multiple points for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The introduction of additional substituents, such as the methyl and amino groups in this compound, can significantly influence the inhibitor's interaction with the target kinase.

Experimental Workflows for Kinase Inhibitor Evaluation

A thorough assessment of a potential kinase inhibitor involves a multi-faceted experimental approach, encompassing initial screening for inhibitory activity, determination of potency (IC50), and comprehensive selectivity profiling.

Diagram: Kinase Inhibitor Evaluation Workflow

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Potency Determination cluster_2 Phase 3: Selectivity Profiling cluster_3 Phase 4: Cellular & In Vivo Validation A Compound Library B Single-Dose Kinase Assay (e.g., 10 µM) A->B C Dose-Response Assay B->C D IC50 Value Calculation C->D E Kinome-wide Panel Screening D->E F Selectivity Score Calculation E->F G Cell-Based Assays F->G H Animal Models G->H G A Kinase A B Kinase B C Kinase C D Kinase D E Kinase E F Kinase F G Kinase G H Kinase H I Kinase I J Kinase J

Caption: A conceptual representation of a kinase selectivity profile.

Methodology: Kinase selectivity is typically assessed by screening the compound against a large panel of purified kinases (e.g., the DiscoverX KINOMEscan™ or Promega's Kinase Selectivity Profiling Systems). The percent inhibition at a fixed concentration (e.g., 1 µM) is determined for each kinase.

Conclusion

References

  • Cuny, G. D., et al. (2014). Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. Journal of Medicinal Chemistry, 57(15), 6533-6546. [Link]

  • An, L., et al. (2011). Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors. Journal of Medicinal Chemistry, 54(9), 3348-3362. [Link]

  • Wu, P., et al. (2016). Small-molecule kinase inhibitors: an analysis of FDA-approved drugs. Drug Discovery Today, 21(1), 5-10. [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega, 8(49), 46849–46866. [Link]

  • Martin, M. W., et al. (2022). Comparative Analysis of Small-Molecule LIMK1/2 Inhibitors: Chemical Synthesis, Biochemistry, and Cellular Activity. Journal of Medicinal Chemistry, 65(20), 13845-13861. [Link]

  • Zhang, Y., et al. (2022). Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. Bioorganic & Medicinal Chemistry, 67, 116839. [Link]

  • Wu, P., et al. (2016). Small-molecule kinase inhibitors: An analysis of FDA-approved drugs. Drug Discovery Today, 21(1), 5-10. [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega, 8(49), 46849–46866. [Link]

  • Ferreira, L. G., et al. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. Journal of Medicinal Chemistry, 62(17), 8176-8191. [Link]

  • Martin, M. W., et al. (2022). Comparative Analysis of Small-Molecule LIMK1/2 Inhibitors: Chemical Synthesis, Biochemistry, and Cellular Activity. Journal of Medicinal Chemistry, 65(20), 13845-13861. [Link]

  • Harris, C. M., et al. (2007). Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38. Journal of Biological Chemistry, 282(41), 29952-29961. [Link]

  • Conde, S., et al. (2008). Synthesis and biological evaluation of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives as protein kinase inhibitors. Bioorganic & Medicinal Chemistry, 16(15), 7358-7367. [Link]

  • ResearchGate. (n.d.). Some reported pyrazolopyridine derivatives and their IC50 values as anticancer and kinase inhibitors. ResearchGate. [Link]

  • Conde, S., et al. (2008). Synthesis and biological evaluation of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives as protein kinase inhibitors. Bioorganic & Medicinal Chemistry, 16(15), 7358-7367. [Link]

  • Harris, C. M., et al. (2007). Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38. Journal of Biological Chemistry, 282(41), 29952-29961. [Link]

  • Gomez-Ceballos, E., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 28(13), 5088. [Link]

  • Giraud, F., et al. (2016). Synthesis and preliminary in vitro kinase inhibition evaluation of new diversely substituted pyrido[3,4-g]quinazoline derivatives. Bioorganic & Medicinal Chemistry Letters, 26(17), 4251-4255. [Link]

  • Deau, E., et al. (2013). Synthesis of novel 7-substituted pyrido[2',3':4,5]furo[3,2-d]pyrimidin-4-amines and their N-aryl analogues and evaluation of their inhibitory activity against Ser/Thr kinases. Bioorganic & Medicinal Chemistry Letters, 23(24), 6784-6788. [Link]

  • Baratte, B., et al. (2017). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules, 22(8), 1263. [Link]

  • Sorn, S., et al. (2021). Preparation, biological & cheminformatics-based assessment of N2,N4-diphenylpyrimidine-2,4-diamine as potential Kinase-targeted antimalarials. Bioorganic & Medicinal Chemistry, 46, 116348. [Link]

  • Wang, M., et al. (2020). (4-methyl-2-oxo-2H-pyrimido[4,5-d]o[3][5]xazin-1(4H)-yl)phenyl)acrylamide as potent Bruton's tyrosine kinase inhibitors. European Journal of Medicinal Chemistry, 199, 112389. [Link]

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cross-validation of analytical methods for quantifying N3-Methylpyridine-3,4-diamine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Cross-Validation of Analytical Methods for Quantifying N3-Methylpyridine-3,4-diamine

Introduction: The Imperative for Rigorous Method Comparison

In the landscape of pharmaceutical development, the journey of a drug candidate from discovery to regulatory approval is paved with data. The reliability of this data is paramount. This compound, a heterocyclic amine, represents a class of compounds frequently encountered as synthetic intermediates or potential metabolites.[1][2] Accurate quantification in various matrices (e.g., plasma, tissue, formulation buffers) is critical for pharmacokinetic, toxicokinetic, and stability studies.

Often, the analytical lifecycle of a drug involves methods evolving or studies being conducted across different laboratories. A method used in early discovery (perhaps a robust HPLC-UV assay) may be replaced by a more sensitive LC-MS/MS assay for clinical trials. When data from these different methods must be combined or compared for a regulatory submission, a rigorous, evidence-based bridge must be built between them. This bridge is the process of cross-validation .

This guide provides a comprehensive comparison of two primary analytical techniques for this compound quantification—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS)—and details the critical process for their cross-validation, grounded in the principles of the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation.[3]

Pillar 1: The Analytical Methods

The choice of an analytical method is driven by the required sensitivity, selectivity, and the complexity of the sample matrix. Here, we detail two validated methods designed for the quantification of this compound.

Method A: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a workhorse of analytical chemistry, valued for its robustness and accessibility. It is particularly suitable for quantifying analytes at moderate to high concentrations, such as in drug substance purity analysis or formulation testing.

Causality Behind Experimental Choices:

  • Column: A C18 reversed-phase column is selected due to the moderate polarity of this compound. The alkyl chains of the stationary phase provide sufficient hydrophobic interaction for retention.

  • Mobile Phase: An acidic mobile phase (using trifluoroacetic acid) is employed to protonate the amine groups on the analyte.[4] This ensures a single, consistent ionic state, leading to sharp, symmetrical peaks and reproducible retention times. Acetonitrile is a common organic modifier providing good elution strength for this class of compounds.

  • Detection: The pyridine ring in the analyte contains a chromophore that absorbs UV light. A detection wavelength is chosen based on the absorbance maximum of the compound to ensure maximal sensitivity.

Experimental Protocol: HPLC-UV Method

  • Chromatographic System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV/Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Column Temperature: 35°C.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-10 min: 5% to 60% B

    • 10-12 min: 60% to 95% B

    • 12-14 min: Hold at 95% B

    • 14-15 min: 95% to 5% B

    • 15-20 min: Re-equilibrate at 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 265 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Samples are diluted in a 50:50 mixture of water and acetonitrile. For biological samples, a protein precipitation step with acetonitrile followed by centrifugation is required.

Method B: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring high sensitivity and selectivity, such as quantifying low concentrations of a drug in complex biological fluids (e.g., plasma in a pharmacokinetic study), LC-MS/MS is the gold standard.[5]

Causality Behind Experimental Choices:

  • Ionization: Electrospray Ionization (ESI) in positive mode is chosen because the amine groups on this compound are readily protonated, forming positive ions ideal for mass spectrometric detection.

  • Tandem MS (MS/MS): This technique provides exceptional selectivity. The first quadrupole (Q1) selects the protonated molecule (the parent ion). This ion is then fragmented in the collision cell (Q2), and a specific, stable fragment ion (the product ion) is monitored by the third quadrupole (Q3). This transition is highly specific to the analyte, minimizing interference from other matrix components.

  • Chromatography: A faster UPLC (Ultra-Performance Liquid Chromatography) method can be used, as the mass spectrometer's specificity reduces the burden on chromatographic separation to resolve all components.

Experimental Protocol: LC-MS/MS Method

  • Chromatographic System: A UPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

  • Column Temperature: 40°C.

  • Mobile Phase A: 0.1% Formic Acid in Water.[6]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-0.5 min: 2% B

    • 0.5-2.5 min: 2% to 80% B

    • 2.5-3.0 min: Hold at 80% B

    • 3.0-3.1 min: 80% to 2% B

    • 3.1-4.0 min: Re-equilibrate at 2% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS/MS Detection (Positive ESI Mode):

    • Parent Ion (Q1): m/z 124.1 (corresponding to [C₆H₉N₃ + H]⁺).[2]

    • Product Ion (Q3): A specific fragment, e.g., m/z 95.1 (hypothetical, determined during method development via infusion).

    • Collision Energy: Optimized during method development.

  • Sample Preparation: Protein precipitation or solid-phase extraction (SPE) for biological samples to ensure cleanliness and minimize matrix effects.[7]

Pillar 2: The Cross-Validation Framework

When results from both Method A and Method B need to be included in a single dataset for a regulatory decision, a cross-validation is mandatory.[8] The objective is not to declare one method "better" but to understand and quantify the relationship, or bias, between the concentration values they generate. The ICH M10 guideline emphasizes a statistical assessment of this bias rather than a simple pass/fail approach.[9][10]

The Logic of Cross-Validation

A cross-validation experiment serves as a self-validating system. By analyzing the same set of quality control (QC) samples and, ideally, study samples (incurred samples) with both fully validated methods, we can directly compare the results. The process is designed to isolate the method as the primary variable.

G cluster_prep Sample Preparation QC_Pool Pool of QC Samples (Low, Mid, High) MethodA MethodA QC_Pool->MethodA MethodB MethodB QC_Pool->MethodB IS_Pool Pool of Incurred Samples (from study subjects) IS_Pool->MethodA IS_Pool->MethodB Report Cross-Validation Report (Quantify Bias) Stats Stats MethodA->Stats MethodB->Stats Stats->Report

Experimental Protocol: Cross-Validation Study

  • Sample Selection:

    • Prepare a minimum of three batches of Quality Control (QC) samples at low, medium, and high concentrations. These QCs should be prepared from a separate stock solution than the one used for calibration standards.

    • If available, select a set of at least 20 incurred samples (study samples) that span the quantifiable range.

  • Execution:

    • Analyze one set of the QC and incurred samples using the fully validated HPLC-UV method (Method A).

    • Analyze a second, identical set of the QC and incurred samples using the fully validated LC-MS/MS method (Method B).

    • The analyses should be performed in replicate (n=3 or more) to assess precision.

  • Data Analysis:

    • For each sample, calculate the mean concentration obtained from each method.

    • Calculate the percent difference for each sample using the following formula: % Difference = ((Conc_Method_B - Conc_Method_A) / Mean(Conc_A, Conc_B)) * 100

    • The acceptance criterion is typically that for at least two-thirds of the samples, the percent difference should be within ±20%.[8]

    • Crucially, go beyond this simple metric. Perform a statistical analysis to evaluate systematic bias. A Bland-Altman plot is an excellent tool for this, plotting the difference between the two measurements against their average. This visualizes any systematic over- or under-estimation by one method.

Pillar 3: Data Presentation and Interpretation

Clear data presentation is essential for a robust comparison. Hypothetical data from our cross-validation experiment is summarized below.

Table 1: Cross-Validation Data for QC Samples
QC LevelMethod A (HPLC-UV) Mean Conc. (ng/mL)Method B (LC-MS/MS) Mean Conc. (ng/mL)Mean of Both Methods (ng/mL)% Difference
Low QC (50 ng/mL)52.149.850.95-4.5%
Mid QC (500 ng/mL)510.5485.2497.85-5.1%
High QC (4000 ng/mL)4080.03895.53987.75-4.6%
Table 2: Comparison of Method Performance Characteristics
ParameterMethod A (HPLC-UV)Method B (LC-MS/MS)Rationale for Difference
Linearity (r²) > 0.995> 0.998MS detection is often more linear over a wider range.
LLOQ 25 ng/mL0.5 ng/mLMS/MS is significantly more sensitive.
Accuracy (% Bias) Within ±10%Within ±8%Higher specificity of MS/MS reduces matrix interference, improving accuracy.
Precision (%RSD) < 10%< 7%Automated sample prep and detector stability can lead to better precision.
Selectivity ModerateHighHPLC-UV relies on retention time; MS/MS uses parent/product ion transition, which is far more specific.
Run Time ~20 min~4 minUPLC systems and the specificity of MS detection allow for much faster gradients.
Interpreting the Results: Beyond Pass/Fail

The data in Table 1 shows that the % difference for all QC levels is well within the ±20% acceptance criteria. This is a positive initial finding. However, a Senior Application Scientist must look deeper. Notice the consistent negative bias: Method B (LC-MS/MS) consistently yields slightly lower concentration values than Method A (HPLC-UV).

This small, consistent bias (-4.5% to -5.1%) is not a failure of the validation. It is a characterization of the relationship between the methods . This could be due to minor, unresolved matrix components in the HPLC-UV method that co-elute and slightly inflate the analyte peak, an effect eliminated by the specificity of MS/MS. The cross-validation report must document this bias. If data from both methods are to be combined, this bias may need to be considered or corrected for in pharmacokinetic modeling. This is the core purpose of the modern cross-validation approach advocated by ICH M10: to understand, not just to pass.[9][10]

G cluster_method_a Method A: HPLC-UV cluster_method_b Method B: LC-MS/MS A_Sample Sample Injection A_Sep C18 Separation (150 mm column) A_Sample->A_Sep A_Det UV Detection (265 nm) A_Sep->A_Det A_Quant Quantification (Peak Area vs. Cal Curve) A_Det->A_Quant B_Sample Sample Injection B_Sep UPLC C18 Separation (50 mm column) B_Sample->B_Sep B_Ion ESI+ Ionization B_Sep->B_Ion B_MS1 Q1: Select Parent Ion (m/z 124.1) B_Ion->B_MS1 B_MS2 Q2: Fragmentation B_MS1->B_MS2 B_MS3 Q3: Select Product Ion (m/z 95.1) B_MS2->B_MS3 B_Quant Quantification (Peak Area vs. Cal Curve) B_MS3->B_Quant

Conclusion

Cross-validation is not merely a box-ticking exercise; it is a fundamental scientific investigation into the comparability of analytical methods. For a compound like this compound, where multiple analytical techniques may be employed throughout its development, understanding the quantitative relationship between these methods is essential for maintaining data integrity. By moving beyond simple pass/fail criteria to a statistical evaluation of bias, as guided by ICH M10, researchers and drug developers can ensure that their data is robust, defensible, and suitable for making critical regulatory decisions. The choice between a method like HPLC-UV and LC-MS/MS is dictated by the application's needs, but it is the rigorous process of cross-validation that ensures the data they generate can be seamlessly and confidently integrated.

References

  • Title: Cross-Validations in Regulated Bioanalysis - IQVIA Laboratories Source: IQVIA URL
  • Title: Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion - PMC Source: National Center for Biotechnology Information URL
  • Title: Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion Source: Bioanalysis Zone URL
  • Title: bioanalytical method validation – m10 - ICH Source: International Council for Harmonisation URL
  • Title: ICH M10 on bioanalytical method validation - Scientific guideline Source: European Medicines Agency URL
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  • Title: Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed Source: National Center for Biotechnology Information URL
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Sources

A Comparative Guide to the Synthesis of Substituted Pyridinediamines: Strategic Routes and Practical Insights

Author: BenchChem Technical Support Team. Date: February 2026

Substituted pyridinediamines are foundational scaffolds in modern chemistry, serving as critical building blocks for a vast array of functional molecules, from life-saving pharmaceuticals to advanced materials. The strategic placement of amino groups on the pyridine ring governs the molecule's electronic properties, basicity, and ability to engage in hydrogen bonding, making the choice of synthetic route a critical determinant of research and development success.

This guide provides an in-depth comparative analysis of the primary synthetic strategies for accessing substituted pyridinediamines. We move beyond simple procedural lists to explore the mechanistic underpinnings, practical advantages, and inherent limitations of each route. By grounding our discussion in experimental data and field-proven insights, this document serves as a practical resource for researchers, scientists, and drug development professionals aiming to select and optimize the ideal synthesis for their specific target molecule.

The Classical Approach: Reduction of Nitro-Aminopyridines

One of the most established and reliable methods for synthesizing pyridinediamines is through the reduction of a nitro-amino precursor. This two-step sequence involves the regioselective nitration of an aminopyridine followed by the reduction of the nitro group. This strategy is particularly valuable for producing vicinal diaminopyridines, such as the 2,3- and 3,4-isomers.

Mechanistic Rationale: The synthesis begins with the electrophilic nitration of an aminopyridine. The amino group is a strong activating director, but the reaction conditions must be carefully controlled to prevent over-nitration and manage the basicity of the pyridine nitrogen. The subsequent reduction of the nitro group is typically achieved through catalytic hydrogenation or with dissolving metals. The choice of reducing agent is critical to ensure chemoselectivity, leaving other functional groups on the molecule intact.

Key Advantages:

  • Reliability: A well-documented and robust method.

  • Cost-Effectiveness: Often utilizes inexpensive starting materials and reagents.

  • Predictable Regiochemistry: The directing effect of the amino group provides good control over the position of the incoming nitro group.

Limitations:

  • Harsh Conditions: Nitration often requires strong acids (e.g., H₂SO₄/HNO₃).

  • Functional Group Intolerance: The strongly acidic nitration and subsequent reduction conditions can be incompatible with sensitive functional groups.

  • Safety Concerns: Handling concentrated nitric and sulfuric acids requires stringent safety protocols.

Experimental Protocol: Synthesis of 2,3-Diaminopyridine via Nitration and Reduction

This protocol is adapted from the synthesis of 2,3-diamino-5-bromopyridine, a common intermediate.[1][2]

Step 1: Nitration of 2-Amino-5-bromopyridine

  • To a stirred solution of concentrated sulfuric acid, 2-amino-5-bromopyridine is added portion-wise while maintaining the temperature below 10°C with an ice bath.

  • A mixture of concentrated sulfuric acid and nitric acid (nitrating mixture) is then added dropwise, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, the reaction mixture is stirred at room temperature for several hours until TLC analysis indicates the consumption of the starting material.

  • The mixture is then carefully poured onto crushed ice, and the resulting precipitate (2-amino-5-bromo-3-nitropyridine) is collected by filtration, washed with cold water, and dried.

Step 2: Reduction of 2-Amino-5-bromo-3-nitropyridine

  • The dried 2-amino-5-bromo-3-nitropyridine is suspended in ethanol.

  • Iron powder and a catalytic amount of concentrated hydrochloric acid are added to the suspension.

  • The mixture is heated to reflux and stirred vigorously for several hours. The reaction progress is monitored by TLC.

  • Upon completion, the hot solution is filtered to remove the iron salts. The filtrate is concentrated under reduced pressure.

  • The residue is dissolved in water and basified with an aqueous solution of sodium hydroxide to precipitate the product.

  • The solid 2,3-diamino-5-bromopyridine is collected by filtration, washed with water, and dried. A typical yield for this reduction step is around 78%.[1][2]

cluster_0 Route 1: Reduction of Nitro-aminopyridine A Aminopyridine B Nitration (H₂SO₄/HNO₃) A->B Step 1 C Nitro-aminopyridine B->C D Reduction (e.g., Fe/HCl or H₂/Pd/C) C->D Step 2 E Pyridinediamine D->E

Caption: Workflow for pyridinediamine synthesis via reduction.

The Direct Approach: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution provides a direct pathway to pyridinediamines by displacing leaving groups (typically halogens) on the pyridine ring with ammonia or an amine nucleophile.[3] For this reaction to be effective, the pyridine ring must be "activated" by electron-withdrawing groups, or harsh reaction conditions are required. The electron-deficient nature of the pyridine ring itself facilitates nucleophilic attack, especially at the 2- and 4-positions.[4]

Mechanistic Rationale: The reaction proceeds through a two-step addition-elimination mechanism. The nucleophile (e.g., ammonia) attacks the electrophilic carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4] Aromaticity is temporarily disrupted. In the second step, the leaving group is expelled, and the aromaticity of the pyridine ring is restored. The presence of strong electron-withdrawing groups helps to stabilize the negative charge of the intermediate, thereby lowering the activation energy and facilitating the reaction.

Key Advantages:

  • Directness: A straightforward method for introducing amino groups.

  • Scalability: Can often be performed on a large scale.

Limitations:

  • Harsh Conditions: Frequently requires high temperatures and pressures, especially when using ammonia in an autoclave.[5][6]

  • Limited Substrate Scope: The starting halopyridine often needs to be activated by electron-withdrawing groups for the reaction to proceed under milder conditions.

  • Selectivity Issues: In di- or poly-halogenated pyridines, achieving selective mono- or di-substitution can be challenging.[7]

Experimental Protocol: Synthesis of 2,6-Diaminopyridine from 2,6-Dichloropyridine

This protocol is a representative example of an SNAr reaction using aqueous ammonia in an autoclave.[5]

  • A high-pressure autoclave is charged with 2,6-dichloropyridine, aqueous ammonia (30% by weight), ammonium acetate, and a catalytic amount of copper(I) iodide (CuI).

  • The autoclave is sealed and purged with nitrogen gas.

  • Liquid ammonia is carefully added to the vessel, resulting in an initial pressure of approximately 150 psi.

  • The reaction mixture is heated to 150°C with constant stirring. The reaction is maintained at this temperature for 8 hours, during which the pressure will increase significantly.

  • After the reaction period, the autoclave is allowed to cool to room temperature, and the pressure is carefully vented.

  • The reaction mixture is transferred from the autoclave, and the product, 2,6-diaminopyridine, is isolated through standard workup procedures such as extraction and crystallization.

cluster_1 Route 2: Nucleophilic Aromatic Substitution (SNAr) A Halopyridine B Nucleophilic Attack (e.g., NH₃, High T/P) A->B Step 1: Addition C Meisenheimer Complex (Intermediate) B->C D Elimination of Halide C->D Step 2: Elimination E Pyridinediamine D->E

Caption: General workflow for the SNAr synthesis route.

The Modern Workhorse: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has revolutionized the synthesis of C-N bonds, offering a versatile and highly efficient method for coupling amines with aryl halides.[8] This palladium-catalyzed cross-coupling reaction is particularly advantageous for pyridinediamine synthesis as it operates under significantly milder conditions than traditional SNAr and tolerates a much wider range of functional groups.[9]

Mechanistic Rationale: The reaction proceeds via a catalytic cycle involving a palladium(0) species.[10]

  • Oxidative Addition: The active Pd(0) catalyst oxidatively inserts into the aryl-halide bond of the halopyridine, forming a Pd(II) complex.

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: This is the product-forming step. The C-N bond is formed as the pyridinediamine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst. The choice of phosphine ligand is crucial as it modulates the stability and reactivity of the palladium intermediates throughout the cycle.[8]

Key Advantages:

  • Mild Conditions: Reactions are typically run at lower temperatures than SNAr, avoiding the need for high-pressure equipment.[11]

  • Broad Substrate Scope: Tolerates a wide variety of functional groups on both the pyridine and amine coupling partners.

  • High Efficiency: Often proceeds with low catalyst loadings and provides high yields.[11]

  • Versatility: Can be used to synthesize a vast array of differently substituted pyridinediamines, including those inaccessible by other methods.

Limitations:

  • Cost: Palladium catalysts and specialized phosphine ligands can be expensive.

  • Oxygen Sensitivity: The Pd(0) catalyst can be sensitive to air, often requiring inert atmosphere conditions.

  • Catalyst Poisoning: Certain functional groups can poison the palladium catalyst.

Experimental Protocol: Synthesis of a Diaminopyridine via Buchwald-Hartwig Coupling

This protocol is a generalized procedure based on the Pd-catalyzed coupling of ammonia with deactivated amino-chloropyridines.[11]

  • To an oven-dried reaction vessel under an inert atmosphere (e.g., argon), add the amino-chloropyridine substrate, a palladium precatalyst (e.g., Pd(OAc)₂), and a suitable phosphine ligand (e.g., XPhos).

  • Add a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu).

  • Add a high-purity, anhydrous solvent, such as toluene or dioxane.

  • Introduce the amine coupling partner. For ammonia, a solution in a suitable solvent or an ammonia equivalent can be used.

  • Stir the reaction mixture at a specified temperature (e.g., 80-110°C) for the required time (typically 12-24 hours), monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired diaminopyridine.

cluster_2 Route 3: Buchwald-Hartwig Amination A Halopyridine + Amine B Pd(0) Catalyst + Ligand, Base A->B Reactants C Oxidative Addition B->C Catalytic Cycle D Amine Coordination & Deprotonation C->D E Reductive Elimination D->E E->B Regenerates Pd(0) F Pyridinediamine E->F Product Release

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Comparative Analysis of Synthesis Routes

The optimal synthetic route depends heavily on the specific target molecule, available starting materials, required scale, and laboratory capabilities. The following table provides a comparative summary of the key performance indicators for each major strategy.

FeatureReduction of Nitro-aminopyridinesNucleophilic Aromatic Substitution (SNAr)Buchwald-Hartwig Amination
Starting Materials AminopyridinesHalopyridinesHalopyridines, Triflates
Typical Conditions Strong acids, then reduction (e.g., H₂, Fe)High Temp (150-220°C), High PressureModerate Temp (80-110°C), Inert Atm.
Typical Yields Good to Excellent (70-95%)[1][12]Variable, often Moderate to Good (60-90%)[13][14]Good to Excellent (70-98%)[11][15]
Functional Group Tolerance PoorModerateExcellent
Scalability GoodExcellent (common in industry)Good, but catalyst cost can be a factor
Key Advantage Cost-effective, reliable for specific isomersDirect, highly scalableHigh versatility, mild conditions
Key Disadvantage Harsh conditions, poor FG toleranceHarsh conditions, limited substrate scopeCatalyst/ligand cost, air sensitivity

Field-Proven Insights and Recommendations

As a Senior Application Scientist, the choice of synthesis is a balance of efficiency, cost, and practicality.

  • For Early-Stage Discovery & High-Throughput Chemistry: The Buchwald-Hartwig amination is unparalleled. Its broad substrate scope and tolerance for diverse functional groups allow for the rapid generation of analog libraries from common halo-pyridine intermediates. The higher initial cost of the catalyst is often offset by the time saved and the increased number of successful reactions.

  • For Large-Scale Industrial Production: When a specific, unfunctionalized diaminopyridine is the target (e.g., 2,6-diaminopyridine), Nucleophilic Aromatic Substitution is often the method of choice. While the conditions are harsh, the low cost of reagents (ammonia) and the high throughput of autoclave-based processes make it economically superior for multi-kilogram production.[14]

  • For Specific Regioisomers with Limited Starting Materials: The reduction of a nitro-aminopyridine remains a highly valuable and strategic choice. For instance, synthesizing 2,3-diaminopyridine is reliably achieved via the nitration of 2-aminopyridine followed by reduction.[13] This classical route can be more straightforward and cost-effective than developing a cross-coupling strategy if the necessary aminopyridine is readily available.

  • Self-Validation in Protocol Selection: Every protocol described is a self-validating system. For instance, in the Buchwald-Hartwig protocol, the successful formation of the product validates the choice of ligand, base, and temperature for that specific substrate class. If a reaction fails, it points to a specific incompatibility (e.g., catalyst poisoning, incorrect base strength) that can be systematically addressed, reinforcing the trustworthiness of the mechanistic model.

Conclusion

The synthesis of substituted pyridinediamines is a mature field with a diverse toolkit available to the modern chemist. Classical methods based on reduction and SNAr remain powerful, especially for large-scale synthesis of specific isomers. However, the advent of palladium-catalyzed methods like the Buchwald-Hartwig amination has provided an exceptionally versatile and mild alternative, dramatically expanding the scope of accessible structures. A thorough understanding of the mechanistic principles, advantages, and practical limitations of each route, as outlined in this guide, is essential for making informed strategic decisions that accelerate discovery and development.

References

  • Oluwafemi, K. A. et al. (2023). Synthesis of 2,3-diaminopyridine-derived 4-azabenzimidazoles and (phenylimino)pyridine analogues as potential anti. Arkivoc, 2023(vii), 202312124. [Link]

  • ResearchGate. (n.d.). Synthesis of the 2,6-diaminopyridine series of compound 18. Reagents... [Link]

  • Han, S., et al. (2014). Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics. Bioorganic & Medicinal Chemistry Letters, 24(15), 3454-3458. [Link]

  • ACTA AGRONOMICA SINICA. (2012). A New Synthetic Route to 3,5-Diaminopyridine and 3,5-Dimethoxycarbonylamino-pyridine. ACTA AGRONOMICA SINICA, 29(1), 80. [Link]

  • Bourriquen, F., et al. (2019). Streamlined Synthesis of Diaminopyridines by Pd-Catalyzed Ammonia Coupling With Deactivated Amino-Chloropyridines. Chemistry, 25(38), 9006-9011. [Link]

  • Deres, K. A., et al. (2021). Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands. ACS Omega, 6(32), 21205-21214. [Link]

  • Google Patents. (n.d.). US5939553A - Process for preparing pyridine-2,6-diamines.
  • Tsolanku, D. M., et al. (2021). Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1756-1770. [Link]

  • Al-dujaili, L. H., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(19), 6549. [Link]

  • ResearchGate. (n.d.). Synthesis of 2,3-Diaminopyridine-derived Azabenzimidazoles and (Phenylimino)pyridine Analogues as Potential Anti-plasmodial Agents. [Link]

  • Kelley, D. E., & Miller, M. J. (2012). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of organic chemistry, 77(2), 1289–1293. [Link]

  • University of Bristol. (n.d.). Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. [Link]

  • Google Patents. (n.d.). DE102009022830A1 - Preparing 2,3-diaminopyridine compounds.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Baran Lab. (2004). Pyridine Synthesis: Cliff Notes. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Getlik, M., et al. (2013). Rearrangement of 4-amino-3-halo-pyridines by nucleophilic aromatic substitution. The Journal of organic chemistry, 78(11), 5705–5710. [Link]

  • ResearchGate. (n.d.). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]

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  • YouTube. (2023). Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine. [Link]

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A Senior Application Scientist's Guide to Benchmarking Novel Pyridine Derivatives Against Known Pharmaceutical Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Case Study: A Comparative Analytical Workflow for N3-Methylpyridine-3,4-diamine vs. Imatinib Impurity F

Preamble: The Imperative of Impurity Profiling in Drug Development

In pharmaceutical development, the adage "the dose makes the poison" is incomplete. More accurately, "the dose—and the impurities—make the poison." The rigorous identification, quantification, and control of impurities are not mere regulatory hurdles; they are fundamental to ensuring the safety and efficacy of an active pharmaceutical ingredient (API).[1] Impurities can arise from starting materials, intermediates, or degradation of the API itself.[2] Some, like Imatinib Impurity F, are classified as potential genotoxic impurities (PGIs), meaning they have the potential to damage DNA and must be controlled to exceptionally low levels.[3]

This guide provides a comprehensive framework for benchmarking a novel chemical entity, This compound , against a well-characterized pharmaceutical impurity, Imatinib Impurity F . As a Senior Application Scientist, my objective is not simply to present data, but to illuminate the causality behind the analytical strategy. We will construct a self-validating workflow designed to deliver unambiguous, high-confidence data on the analytical behavior, stability, and solubility of these two molecules. This is the rigorous approach required when evaluating a new potential impurity or intermediate against a known, regulated compound.

The Analytes: Chemical and Structural Overview

A robust analytical comparison begins with a fundamental understanding of the molecules .

FeatureThis compoundImatinib Impurity F
IUPAC Name 3-N-methylpyridine-3,4-diamine[4]4-Methyl-N3-[4-(pyridin-3-yl)pyrimidin-2-yl]benzene-1,3-diamine[5][6]
CAS Number 1796-73-2[4][7][8]152460-10-1[5][6][9]
Molecular Formula C₆H₉N₃[4][7]C₁₆H₁₅N₅[6][9][10]
Molecular Weight 123.16 g/mol [4][7]277.32 g/mol [6][9][10]
Significance A novel pyridine diamine derivative. Its analytical profile is largely uncharacterized in the public domain.A known process impurity of the anticancer drug Imatinib, listed in the European Pharmacopoeia (EP).[5][11][12]
Visualizing the Structures

The structural differences—particularly the greater size, aromaticity, and lower density of primary amine groups in Impurity F—predict significant differences in chromatographic retention, UV absorbance, and susceptibility to specific degradation pathways.

Caption: Chemical structures of the two analytes.

The Benchmarking Workflow: A Multi-Parametric Approach

Our comparative analysis will be built on three pillars: Chromatographic Behavior , Forced Degradation (Stress Stability) , and Solubility Profiling . This workflow ensures that we not only separate and quantify the compounds but also understand their intrinsic liabilities.

G cluster_0 Phase 1: Method Development & Characterization cluster_1 Phase 2: Stability & Degradation Benchmarking cluster_2 Phase 3: Physicochemical Profiling cluster_3 Phase 4: Comparative Data Analysis A Start Procure & Characterize Reference Standards This compound Imatinib Impurity F B HPLC Method Development Column & Mobile Phase Screening Gradient Optimization for Separation A->B Input C Initial Assessment Purity by Peak Area % UV-Vis Spectral Profile B->C Optimized Method D Forced Degradation Protocol (ICH Q1A) Acid Hydrolysis Base Hydrolysis Oxidation (H₂O₂) Thermal Photolytic C->D Validated Assay F Solubility Assessment Water, ACN, MeOH, DMSO Determine mg/mL C->F Validated Assay E Analysis of Stressed Samples Quantify % Degradation Profile Degradation Products D->E Stressed Samples G Final Report Compare Stability Profiles Assess Analytical Orthogonality Conclude on Relative Liabilities E->G Final Data F->G Final Data

Caption: The four-phase experimental workflow for the comparative analysis.

Experimental Protocols

The following protocols are designed to be robust and self-validating. High-Performance Liquid Chromatography (HPLC) is the cornerstone technique, chosen for its high resolution and suitability for quantifying pharmaceutical impurities.[13][14][15]

Protocol 4.1: Stability-Indicating HPLC Method Development

Objective: To develop a single, robust, gradient reverse-phase HPLC (RP-HPLC) method that can separate both this compound and Imatinib Impurity F from each other and from any potential degradation products.

Rationale: A gradient method is chosen because the two molecules have different polarities and sizes. A gradient ensures that both early-eluting (more polar) and late-eluting (less polar) compounds are resolved with good peak shape in a reasonable runtime.[16] We will screen multiple columns and pH values to find the optimal selectivity.[2]

Step-by-Step Protocol:

  • Preparation of Standards:

    • Prepare individual stock solutions of this compound and Imatinib Impurity F at 1.0 mg/mL in 50:50 acetonitrile:water.

    • Prepare a mixed working solution containing both analytes at a final concentration of 0.1 mg/mL (100 µg/mL).

  • Chromatographic System & Conditions:

    • Instrument: Agilent 1260 Infinity II HPLC or equivalent with a Diode Array Detector (DAD).

    • Columns for Screening:

      • C18 (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm)

      • Phenyl-Hexyl (e.g., Luna Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm)

    • Mobile Phase A: 10 mM Ammonium Formate, pH 3.5 (adjusted with formic acid). Rationale: A pH of 3.5 is often a good starting point for amine-containing compounds and is mentioned in literature for Imatinib impurity analysis.[11]

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-17 min: 95% B

      • 17.1-20 min: 5% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Injection Volume: 10 µL.

    • Detection: DAD, 200-400 nm. Monitor at the λmax of each compound.

  • System Suitability:

    • Inject the mixed standard solution five times.

    • The Relative Standard Deviation (RSD) for the peak area and retention time of both analytes must be ≤ 2.0%.

    • Resolution between the two peaks should be ≥ 2.0.

Protocol 4.2: Forced Degradation (Stress) Studies

Objective: To investigate the intrinsic stability of each compound by subjecting them to harsh chemical and physical conditions, as mandated by ICH guideline Q1A(R2).[17][18][19] This is critical for identifying potential degradation pathways and ensuring the analytical method is "stability-indicating."[20][21]

Rationale: The goal is to achieve 5-20% degradation.[17][18] This range is sufficient to produce and detect primary degradants without completely destroying the parent molecule, which would obscure the degradation pathway.[17]

Step-by-Step Protocol:

For each condition, a 0.1 mg/mL solution of each compound is prepared separately.

  • Acid Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60 °C for 24 hours.

    • Cool, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to the mark for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at 60 °C for 24 hours.

    • Cool, neutralize with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours.

    • Dilute for HPLC analysis.

  • Thermal Degradation:

    • Expose the solid powder of each compound to 105 °C in an oven for 72 hours.

    • Dissolve the stressed powder to the target concentration for HPLC analysis.

  • Photolytic Degradation:

    • Expose a 0.1 mg/mL solution of each compound to a calibrated light source delivering an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (ICH Q1B).[19][20][21]

    • Analyze by HPLC alongside a control sample protected from light.

Illustrative Results & Discussion

The data presented below are illustrative examples of what a successful benchmarking study might yield.

Table 5.1: Comparative Chromatographic Performance
ParameterThis compoundImatinib Impurity F
Retention Time (min) 3.811.2
Tailing Factor 1.11.3
λmax (nm) 254, 280265, 310
Relative Purity (%) 98.5%99.2%

Discussion: The significant difference in retention time (3.8 vs 11.2 min) confirms that the developed HPLC method provides excellent separation. This compound, being smaller and more polar, elutes much earlier as expected. The tailing factors are well within the acceptable range (< 2.0), indicating good peak symmetry and minimal undesirable interactions with the column stationary phase.

Table 5.2: Comparative Forced Degradation Profile
Stress ConditionThis compound (% Degradation)Imatinib Impurity F (% Degradation)Major Degradants Observed
Control (Unstressed) < 0.1%< 0.1%None
0.1 M HCl, 60°C, 24h 8.5%15.2%One major degradant for each
0.1 M NaOH, 60°C, 24h 19.8%5.1%Two major degradants for N3-Methyl...
3% H₂O₂, RT, 24h 25.5%12.3%Multiple minor oxidative adducts
Thermal (105°C, 72h) < 1.0%< 1.0%None significant
Photolytic (ICH Q1B) 3.2%9.8%One major degradant for Impurity F

Discussion: This illustrative data reveals critical differences in stability.

  • This compound appears highly susceptible to base-catalyzed hydrolysis and oxidation . The presence of primary amine groups makes it a likely target for oxidative pathways. Its relative stability under acidic conditions is noteworthy.

  • Imatinib Impurity F , conversely, shows greater lability under acidic conditions and photolysis . The complex aromatic ring system is likely susceptible to photodegradation, while the pyrimidine ring could be a target for acid hydrolysis.

  • Both compounds are thermally stable in the solid state, which is a favorable characteristic for handling and storage.

This stability profile is the most critical output of the benchmarking exercise. It informs on potential storage conditions, incompatibilities in formulation, and the likely degradation products that must be monitored over the shelf-life of a product containing either of these as an impurity.

Conclusion: From Data to Decision

This guide has outlined a systematic, scientifically-grounded workflow for benchmarking a novel compound, this compound, against a known pharmaceutical impurity, Imatinib Impurity F. Through a combination of robust HPLC method development and comprehensive forced degradation studies, we can generate a comparative data package that provides deep insight into the analytical behavior and intrinsic stability of each molecule.

The illustrative results demonstrate that while both are amine-containing pyridine derivatives, their stability profiles are markedly different. This compound is more vulnerable to oxidation and basic conditions, whereas Imatinib Impurity F is more susceptible to acid and light. This knowledge is invaluable. It allows analytical scientists to design specific, fit-for-purpose methods, enables process chemists to optimize reaction and purification steps to prevent degradation, and provides formulation scientists with the data needed to develop a stable drug product. This is the essence of applying analytical science to drive pharmaceutical development forward.

References

  • Challenges in HPLC Method Development for Impurity Identification and Quantification. SynThink Research Chemicals.

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Resolve Mass Laboratories.

  • WO2017152689A1 - High-sensitivity analysis method for imatinib genotoxic impurities. Google Patents.

  • HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. ResearchGate.

  • Method Development for Drug Impurity Profiling: Part 1. LCGC International.

  • High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. Veeprho.

  • Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. YouTube.

  • Forced Degradation Studies. MedCrave online.

  • A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. LCGC International.

  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.

  • Imatinib EP Impurity F | 152460-10-1. SynZeal.

  • This compound | C6H9N3 | CID 12239324. PubChem.

  • Analysis of Genotoxic Impurities of Imatinib Mesylate by LC-MS from Early Development to Routine Monitoring. Waters Corporation.

  • Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health (NIH).

  • This compound | 1796-73-2. Biosynth.

  • Imatinib EP Impurity F. Pharmace Research Laboratory.

  • QUANTIFICATION OF POTENTIAL GENOTOXIC IMPURITY IN IMATINIB MESYLATE BY LC-MS/MS. TSI Journals.

  • Imatinib EP Impurity F | 152460-10-1. SynThink Research Chemicals.

  • Imatinib impurity F CRS. LGC Standards.

  • This compound | 1796-73-2. Sigma-Aldrich.

  • Synthesis and Characterization of Potential Impurities in Imatinib Mesylate. IJNRD.

  • Imatinib impurity F EP Reference Standard CAS 152460-10-1. Sigma-Aldrich.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N3-Methylpyridine-3,4-diamine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in the vanguard of drug development, the integrity of our work is inextricably linked to the safety of our practices. The proper handling and disposal of specialized chemical reagents like N3-Methylpyridine-3,4-diamine (CAS No. 1796-73-2) is not merely a regulatory formality but a cornerstone of responsible science. This guide provides a detailed, step-by-step operational plan for the safe management and disposal of this compound, grounded in established safety protocols and an understanding of its chemical nature.

Part 1: Hazard Identification and Risk Assessment

The first principle of safe disposal is a thorough understanding of the material's intrinsic hazards. This compound is classified under the Globally Harmonized System (GHS) with several key hazard statements.[1]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

These classifications mandate careful handling to prevent exposure and dictate that all waste streams containing this compound are considered hazardous. Due to the presence of the pyridine ring, it belongs to a class of compounds that are generally harmful and require specific disposal methods to mitigate risk to personnel and the environment.[2]

Summary of Hazard Information
Hazard ClassificationGHS CodeDescriptionPrimary Concern
Acute Toxicity, OralH302Harmful if swallowedIngestion
Skin IrritationH315Causes skin irritationDermal Contact
Serious Eye IrritationH319Causes serious eye irritationEye Contact
Specific Target Organ ToxicityH335May cause respiratory irritationInhalation

Part 2: Personal Protective Equipment (PPE) and Spill Management

Before handling this compound or its waste, the appropriate PPE must be worn. This is the primary barrier between the researcher and potential chemical exposure.

Required PPE:
  • Eye Protection: Chemical safety goggles are mandatory. If there is a splash risk, a face shield should be worn in addition to goggles.

  • Hand Protection: Chemically resistant gloves, such as butyl rubber or nitrile rubber, are required. Always check the glove manufacturer's compatibility chart. Double-gloving is recommended.

  • Body Protection: A fully buttoned, flame-retardant laboratory coat.

  • Respiratory Protection: All handling of the compound and its waste should occur within a certified chemical fume hood to prevent inhalation of vapors or aerosols.

Emergency Spill & Leak Protocol:

In the event of a spill, immediate and correct action is critical.

  • Evacuate & Alert: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the chemical fume hood is operating correctly.

  • Contain: Use an inert, non-combustible absorbent material like vermiculite, sand, or commercial sorbent pads to contain the spill. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect: Carefully scoop the absorbed material and contaminated debris into a designated, compatible, and clearly labeled hazardous waste container. Use non-sparking tools for this process.[3]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by a thorough wash with soap and water. All cleaning materials must be collected as hazardous waste.[2]

  • Report: Report the incident to your institution's Environmental Health and Safety (EHS) department.

Part 3: Step-by-Step Disposal Protocol

The disposal of this compound must follow a systematic process of segregation, containment, labeling, and transfer. At no point should this chemical or its waste be disposed of down the drain or in regular trash.[4][5]

Step 1: Waste Segregation

Proper segregation is essential to prevent dangerous chemical reactions.[4]

  • Solid Waste: Collect unused or expired this compound, contaminated weigh boats, spatulas, and disposable labware in a dedicated solid hazardous waste container.

  • Liquid Waste: Collect solutions containing this compound in a separate, leak-proof liquid hazardous waste container. Do not mix with incompatible waste streams (e.g., strong oxidizing agents, acids).[6]

  • Contaminated PPE: Dispose of all contaminated gloves, disposable lab coats, and absorbent pads in a designated hazardous waste bag or container for incineration.

Step 2: Waste Container Selection and Labeling
  • Container Choice: Use containers made of compatible materials, such as high-density polyethylene (HDPE) or glass, that can be securely sealed.[7] The original product container is often a suitable choice if it is in good condition.[4]

  • Labeling: All waste containers must be labeled immediately upon the first addition of waste. The label must include:

    • The words "Hazardous Waste ".[8][9]

    • The full chemical name: "This compound ".

    • The specific hazard warnings (e.g., "Harmful," "Irritant").[9]

    • The date of waste generation.

Step 3: On-Site Accumulation and Storage
  • Satellite Accumulation Area (SAA): Store waste containers in a designated SAA, which must be at or near the point of generation and under the control of laboratory personnel.[4][8]

  • Storage Conditions: The SAA should be a well-ventilated, secure area away from ignition sources and incompatible materials. Keep containers tightly closed except when adding waste.[6]

Step 4: Final Disposal Pathway

The final disposal of this hazardous waste must be handled by professionals.

  • Contact EHS: Coordinate with your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor for pickup.[2]

  • Incineration: The recommended disposal method for pyridine and its derivatives is high-temperature incineration.[3][10] This process, typically conducted in a rotary kiln or liquid injection incinerator, ensures the complete destruction of the compound.[10]

  • Documentation: Maintain a detailed inventory of the waste generated and await a certificate of destruction from the disposal facility. This "cradle-to-grave" tracking is a regulatory requirement.[8]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow cluster_generation Waste Generation Point cluster_segregation Segregation & Containment cluster_storage On-Site Storage cluster_disposal Final Disposal start Generate Waste (this compound) classify Classify as Hazardous Waste (Harmful, Irritant) start->classify ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) classify->ppe segregate Segregate Waste Type ppe->segregate solid_waste Solid Waste Container (HDPE, Labeled) segregate->solid_waste Solids liquid_waste Liquid Waste Container (HDPE/Glass, Labeled) segregate->liquid_waste Liquids ppe_waste Contaminated PPE (Labeled Bag) segregate->ppe_waste PPE store Store in Designated SAA (Secure, Ventilated) solid_waste->store liquid_waste->store ppe_waste->store inspect Weekly Inspection store->inspect contact_ehs Contact EHS for Pickup inspect->contact_ehs Container Full or Max Storage Time transport Licensed Waste Hauler contact_ehs->transport incinerate High-Temperature Incineration transport->incinerate

Caption: Workflow for the safe disposal of this compound.

Part 4: Regulatory Compliance

All disposal activities must comply with federal, state, and local regulations. In the United States, the primary regulatory framework is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).[7] Your institution's EHS department is the definitive resource for ensuring compliance with all applicable rules.

By adhering to this comprehensive guide, you contribute to a culture of safety, protect our environment, and ensure the continued integrity of vital scientific research.

References

  • This compound | C6H9N3 | CID 12239324. PubChem, National Center for Biotechnology Information. [Link]

  • Production, Import, Use, and Disposal of Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • Standard Operating Procedure for Pyridine. Washington State University. [Link]

  • Managing Hazardous Chemical Waste in the Lab. American Society for Clinical Pathology (ASCP). [Link]

  • Safety Data Sheet PYRIDINE. ChemSupply Australia. [Link]

  • Laboratory Waste Management: The New Regulations. Medical Laboratory Observer (MLO). [Link]

Sources

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.